(18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoyl-CoA
描述
属性
分子式 |
C57H96N7O17P3S |
|---|---|
分子量 |
1276.4 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (18Z,21Z,24Z,27Z,30Z)-hexatriaconta-18,21,24,27,30-pentaenethioate |
InChI |
InChI=1S/C57H96N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-48(66)85-41-40-59-47(65)38-39-60-55(69)52(68)57(2,3)43-78-84(75,76)81-83(73,74)77-42-46-51(80-82(70,71)72)50(67)56(79-46)64-45-63-49-53(58)61-44-62-54(49)64/h8-9,11-12,14-15,17-18,20-21,44-46,50-52,56,67-68H,4-7,10,13,16,19,22-43H2,1-3H3,(H,59,65)(H,60,69)(H,73,74)(H,75,76)(H2,58,61,62)(H2,70,71,72)/b9-8-,12-11-,15-14-,18-17-,21-20-/t46-,50-,51-,52+,56-/m1/s1 |
InChI 键 |
XSHDZWJCRHKTFD-FHPHHEERSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to (18Z,21Z,24Z,27Z,30Z)-Hexatriacontapentaenoyl-CoA: Structure, Biosynthesis, and Function
Abstract: This guide provides an in-depth technical overview of (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoyl-CoA, a metabolically activated very-long-chain polyunsaturated fatty acid (VLC-PUFA). We will dissect its molecular structure, elucidate its complex biosynthetic pathway centered on the ELOVL4 elongase, explore its critical biophysical functions within cellular membranes, and detail validated analytical methodologies for its study. This document is intended for researchers, scientists, and drug development professionals engaged in lipid biochemistry, retinal biology, and neurodegenerative disease research.
Part 1: Molecular Profile and Structure
This compound is the activated thioester of a C36:5 fatty acid. Its structure is fundamental to its function, combining an exceptionally long saturated carbon chain with a highly unsaturated distal region, activated for metabolic processing by Coenzyme A.
-
Systematic Name: (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoyl-coenzyme A
-
Molecular Formula: C₅₇H₉₄N₇O₁₇P₃S
-
Average Molecular Mass: 1276.39 g/mol
The molecule can be deconstructed into two key moieties:
-
The Acyl Chain: (18Z,21Z,24Z,27Z,30Z)-Hexatriacontapentaenoic Acid This C36 fatty acid possesses a unique hybrid structure.[1] It features a long, saturated proximal region (C1 to C17) which provides length and potential for strong van der Waals interactions, and a distal polyunsaturated region containing five methylene-interrupted cis (Z) double bonds beginning at carbon 18.[2] This polyunsaturated tail confers significant conformational flexibility. The molecular formula of the free fatty acid is C₃₆H₆₂O₂.[3]
-
The Activating Group: Coenzyme A (CoA) The acyl chain is linked via a high-energy thioester bond to the sulfhydryl group of Coenzyme A. This activation is essential for its participation in enzymatic reactions, particularly the transfer of the acyl group during lipid synthesis. The CoA moiety itself is a complex molecule comprising β-mercaptoethylamine, pantothenic acid (Vitamin B5), and adenosine 3'-phosphate 5'-diphosphate.
The combination of these two parts results in an amphipathic molecule with a very long hydrophobic tail and a large, polar, hydrophilic headgroup.
Part 2: Biosynthesis and Metabolic Context
The synthesis of C36:5-CoA is a specialized process occurring in only a few tissues, most notably the retina, brain, and testes.[4] It is the culmination of a multi-step pathway involving a series of desaturation and elongation enzymes, with the enzyme Elongation of Very Long-chain fatty acids-4 (ELOVL4) playing the indispensable, rate-limiting role in the final steps.[4][5]
Causality of the Pathway: The cell does not synthesize this complex molecule from scratch. It utilizes common dietary omega-3 polyunsaturated fatty acids and extends them through a dedicated enzymatic cascade located in the endoplasmic reticulum. The primary precursor is believed to be Eicosapentaenoic Acid (EPA, 20:5n-3).[6][7] Studies have shown that EPA is a preferred substrate for elongation to VLC-PUFAs over other fatty acids like DHA (22:6n-3).[7]
The pathway involves two distinct phases:
-
Precursor Elongation (to C26): Dietary EPA (20:5n-3) is elongated by other members of the ELOVL family (e.g., ELOVL2/5) and desaturated by fatty acid desaturases (FADS) to generate longer-chain intermediates.
-
VLC-PUFA Elongation (by ELOVL4): Once a C26 PUFA precursor is formed, ELOVL4 catalyzes the subsequent, iterative additions of two-carbon units from malonyl-CoA.[4] ELOVL4 is specifically responsible for elongating fatty acids from C26 onwards, producing a series of products including C28, C30, C32, C34, and ultimately C36 species.[5]
Caption: Biosynthesis of C36:5-CoA from dietary EPA.
Part 3: Biological Significance and Function
The highly localized expression of ELOVL4 and the resulting synthesis of C36:5-CoA point to a specialized and indispensable function, particularly in the retina.
Core Function: Modulating Membrane Biophysics VLC-PUFAs are predominantly found esterified at the sn-1 position of phosphatidylcholine in the disc membranes of photoreceptor outer segments.[8] Their unique structure is thought to be critical for the extreme curvature and high fluidity required in these membranes, which are densely packed with the G-protein coupled receptor rhodopsin.[1][9] The long saturated segment can span a significant portion of the membrane bilayer, while the polyunsaturated tail enhances flexibility. This may be crucial for facilitating the conformational changes of rhodopsin during phototransduction and for the rapid translocation of retinoids across the disc membrane.[1]
Clinical Relevance: Stargardt-like Macular Dystrophy (STGD3) The critical role of these molecules is underscored by the pathology of STGD3, an autosomal dominant form of juvenile macular degeneration.[8] STGD3 is caused by mutations in the ELOVL4 gene, which lead to a non-functional or truncated protein.[2] The resulting deficiency in VLC-PUFAs, including C36:5, leads to progressive photoreceptor cell death and vision loss.[8] This direct causal link provides a self-validating system for the importance of the ELOVL4 pathway: disruption of the enzyme leads to a quantifiable depletion of the product and a predictable, severe pathology.
Part 4: Analytical Methodologies
The analysis of very-long-chain acyl-CoAs is challenging due to their low abundance and instability. The following protocol outlines a robust workflow for extraction and quantification from retinal tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow Diagram
Caption: Workflow for VLC-Acyl-CoA analysis.
Protocol 1: Extraction and Purification of Acyl-CoAs from Retinal Tissue
This protocol is adapted from established methods for acyl-CoA extraction, optimized for very-long-chain species.[10][11][12]
Rationale: The primary challenges are to instantaneously quench enzymatic activity and efficiently extract these amphipathic molecules while preventing hydrolysis of the thioester bond. Flash-freezing is critical for metabolic quenching. An acidified organic solvent system is used to disrupt membranes, precipitate proteins, and keep the acyl-CoAs protonated and stable. Solid-phase extraction (SPE) is then used to selectively isolate the acyl-CoA class of molecules from other lipids and contaminants.
Materials:
-
Liquid nitrogen
-
Cryogenic homogenizer (e.g., bead beater or mortar and pestle)
-
Extraction Solvent: Acetonitrile:Isopropanol:Water (3:1:1 v/v/v), chilled to -20°C
-
Potassium Phosphate Buffer (100 mM, pH 4.9), chilled to 4°C
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA)
-
Solid-Phase Extraction (SPE) Cartridges: 2-(2-pyridyl)ethyl-functionalized silica
Procedure:
-
Quenching & Homogenization: a. Immediately upon dissection, flash-freeze retinal tissue in liquid nitrogen. This is the most critical step to prevent post-mortem changes. b. Weigh the frozen tissue (~20-50 mg) and homogenize to a fine powder under liquid nitrogen.
-
Extraction: a. To the frozen tissue powder, add 0.5 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9) containing a known amount of C17:0-CoA internal standard (e.g., 20 ng). b. Immediately add 0.5 mL of the chilled Acetonitrile:Isopropanol:Methanol extraction solvent. c. Homogenize thoroughly on ice. d. Vortex for 2 minutes, sonicate in an ice bath for 3 minutes, and centrifuge at 16,000 x g for 10 minutes at 4°C. e. Collect the supernatant. Re-extract the pellet with another 0.5 mL of the organic solvent mix, centrifuge again, and pool the supernatants.
-
Purification via SPE: a. Condition the SPE cartridge according to the manufacturer's instructions. b. Acidify the pooled supernatant with acetic acid. c. Load the acidified extract onto the SPE cartridge. d. Wash the cartridge to remove interfering compounds (e.g., with the extraction solvent). e. Elute the acyl-CoAs using a more polar, slightly basic solvent (e.g., methanol containing ammonium hydroxide). f. Dry the eluate under a stream of nitrogen and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 Methanol:Water).
Protocol 2: LC-MS/MS Quantification
Rationale: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and specificity for quantification. We leverage the common fragmentation pattern of all acyl-CoAs—a neutral loss of the 3'-phosphoadenosine diphosphate moiety (507.1 Da)—to create a specific detection method.[11][13][14]
Instrumentation & Parameters:
-
Liquid Chromatography: UPLC system with a C18 reverse-phase column (e.g., Acquity BEH C18, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Mass Spectrometer: Triple quadrupole mass spectrometer with a positive electrospray ionization (+ESI) source.
Procedure:
-
Chromatographic Separation: a. Inject the purified sample onto the C18 column. b. Elute the acyl-CoAs using a gradient from Mobile Phase A to Mobile Phase B. A long, shallow gradient is required to resolve the very hydrophobic long-chain species.
-
Example Gradient: 0-5 min, 20% B; 5-30 min, 20-95% B; 30-35 min, 95% B; 35-40 min, return to 20% B.
-
-
Mass Spectrometry Detection: a. Operate the mass spectrometer in +ESI MRM mode. b. Monitor the specific precursor-to-product ion transitions for each analyte. The key is the neutral loss of 507 Da.[13][14]
-
Data Analysis: a. Integrate the peak area for the C36:5-CoA MRM transition and the C17:0-CoA (Internal Standard) transition. b. Calculate the concentration of C36:5-CoA in the original sample by comparing the peak area ratio (Analyte/IS) to a standard curve prepared with authentic standards.
Quantitative Data Summary (MRM Transitions)
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) [M-507+H]⁺ | Collision Energy (eV) |
| This compound | 1277.4 | 770.3 | ~45-55 |
| Heptadecanoyl-CoA (C17:0-CoA) - Internal Standard | 1036.7 | 529.6 | ~40-50 |
Note: Optimal collision energies must be determined empirically on the specific instrument used.
References
- 1. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. ELOVL4 protein preferentially elongates 20:5n3 to very long chain PUFAs over 20:4n6 and 22:6n3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 8. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic lipid turnover in photoreceptors and retinal pigment epithelium throughout life - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
discovery of very long-chain polyunsaturated fatty acyl-CoAs
An In-Depth Technical Guide to the Discovery and Core Biology of Very Long-Chain Polyunsaturated Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Very long-chain polyunsaturated fatty acids (VLC-PUFAs) represent a unique class of lipids, characterized by their substantial carbon chain length (≥ 24 carbons) and high degree of unsaturation.[1] Unlike their shorter-chain counterparts, VLC-PUFAs are not obtained from typical dietary sources and are synthesized in situ in specific tissues, including the retina, brain, and testes.[1] Their discovery and subsequent characterization have unveiled critical roles in cellular structure and function, particularly within the neural retina. The enzyme ELOVL4 has been identified as the cornerstone of VLC-PUFA biosynthesis, and mutations in its corresponding gene are directly linked to inherited retinal degenerative diseases, such as Stargardt-like macular dystrophy (STGD3).[2][3][4] This technical guide provides a comprehensive overview of the discovery of VLC-PUFA-CoAs, the pivotal role of ELOVL4 in their synthesis, the analytical methodologies for their characterization, and their emerging therapeutic potential.
Part 1: The Dawn of Discovery: Unveiling a Novel Class of Lipids
The story of VLC-PUFAs begins not with a targeted search, but with observations of unusual lipid profiles in highly specialized tissues. Early research into the lipid composition of the retina revealed the presence of fatty acids with exceptionally long carbon chains, a finding that challenged the conventional understanding of fatty acid metabolism.
Initial Evidence and the Pioneers
The seminal work of Rotstein and Aveldano was instrumental in demonstrating the retina's intrinsic ability to synthesize these unique molecules.[1] Through radiolabeling experiments using precursors like [1-¹⁴C] acetate, they confirmed that the retina possessed the necessary enzymatic machinery for the biosynthesis of both long-chain and very long-chain PUFAs.[1] This discovery laid the groundwork for decades of research into the structure, function, and importance of these enigmatic lipids.
A Unique Molecular Architecture
VLC-PUFAs are defined as fatty acids with a chain length greater than 24 carbons and containing three to six double bonds.[1] Their structure is a fascinating hybrid: a long, saturated carbon chain at the proximal carboxylic end, and a distal region with multiple cis double bonds.[1] This unique architecture allows them to span both the hydrophobic and hydrophilic portions of the lipid bilayer and to associate with membrane proteins, hinting at their diverse functional roles.[1]
Tissue-Specific Distribution: A Clue to Function
The highly restricted distribution of VLC-PUFAs to the retina, brain, testes, and spermatozoa strongly suggests specialized functions within these tissues.[1] In the retina, they are particularly enriched in the photoreceptor outer segment membranes, which are critical for phototransduction.[1] This localization points to a role in maintaining the structural integrity and fluidity of these highly curved and dynamic membranes.
Part 2: ELOVL4: The Master Elongase in VLC-PUFA-CoA Biosynthesis
The synthesis of VLC-PUFAs is a multi-step process that occurs in the endoplasmic reticulum, involving a complex of membrane-bound enzymes.[1] Central to this process is the ELOVL (Elongation of Very Long-Chain Fatty Acids) family of enzymes, with ELOVL4 playing the lead role in the production of the longest and most unsaturated fatty acids.
The Fatty Acid Elongation Cycle
Each round of fatty acid elongation involves four key enzymatic reactions:
-
Condensation: This is the rate-limiting step, catalyzed by an ELOVL enzyme. It involves the condensation of a fatty acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA, extending the carbon chain by two carbons.
-
Reduction: The β-ketoacyl-CoA is then reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase.
-
Dehydration: A β-hydroxyacyl-CoA dehydratase removes a molecule of water to form an trans-2-enoyl-CoA.
-
Reduction: Finally, an enoyl-CoA reductase reduces the trans-2-enoyl-CoA to a saturated fatty acyl-CoA, which can then enter another round of elongation.
Caption: The four-step fatty acid elongation cycle.
ELOVL4: Specificity and Significance
ELOVL4 is the only known elongase responsible for the synthesis of fatty acids beyond C26.[5] It exhibits a preference for polyunsaturated fatty acid substrates, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), leading to the production of VLC-PUFAs up to 38 carbons in length.[6] The expression of ELOVL4 is highly restricted to the tissues where VLC-PUFAs are found, further solidifying its central role in their biosynthesis.[1]
The Genetic Link to Disease: ELOVL4 and Stargardt-like Macular Dystrophy (STGD3)
The critical importance of ELOVL4 in retinal function was unequivocally demonstrated by the discovery that mutations in the ELOVL4 gene cause Stargardt-like macular dystrophy (STGD3), a form of juvenile macular degeneration that leads to progressive vision loss.[4][7][8][9] These mutations often result in a truncated ELOVL4 protein that is mislocalized and unable to synthesize VLC-PUFAs, leading to photoreceptor cell death.[4][7][8]
Part 3: Analytical Methodologies for the Study of VLC-PUFA-CoAs
The analysis of VLC-PUFAs has historically been challenging due to their low abundance, long chain lengths, and susceptibility to oxidation.[10] However, advancements in analytical chemistry have enabled their sensitive and accurate quantification.
Evolution of Analytical Techniques
Early methods for VLC-PUFA analysis were laborious, often involving multiple steps of thin-layer chromatography (TLC), derivatization, and gas chromatography with flame ionization detection (GC-FID).[11] While groundbreaking for their time, these methods lacked the sensitivity and specificity of modern mass spectrometry-based techniques.
Modern Analytical Workflow: A Step-by-Step Protocol
The current gold standard for VLC-PUFA analysis is gas chromatography-mass spectrometry (GC-MS) of fatty acid methyl esters (FAMEs). The following protocol outlines a typical workflow:
-
Lipid Extraction: Total lipids are extracted from the tissue of interest using a modified Folch or Bligh-Dyer method with chloroform and methanol.
-
Transesterification: The extracted lipids are converted to FAMEs by incubation with a reagent such as 14% boron trifluoride in methanol or 5% methanolic HCl at 100°C for 1 hour.
-
FAME Purification: The FAMEs are then extracted with hexane and washed with water to remove impurities.
-
GC-MS Analysis: The purified FAMEs are injected into a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) and a mass spectrometer detector. The FAMEs are separated based on their volatility and identified by their characteristic mass spectra.
Caption: A typical workflow for the analysis of VLC-PUFAs by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of intact VLC-PUFA-containing lipids, such as phosphatidylcholines, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[12][13] This technique allows for the identification and quantification of specific lipid species without the need for derivatization, providing valuable information about the molecular context of VLC-PUFAs.
| Analytical Technique | Analyte | Advantages | Disadvantages |
| GC-MS | Fatty Acid Methyl Esters (FAMEs) | High resolution, established libraries for identification, quantitative. | Requires derivatization, provides total fatty acid profile only. |
| LC-MS/MS | Intact Lipids (e.g., Phosphatidylcholines) | No derivatization needed, provides information on lipid species. | More complex data analysis, may require internal standards for quantification. |
Part 4: Functional Roles and Future Directions
While the link between VLC-PUFA deficiency and retinal degeneration is well-established, the precise molecular functions of these lipids are still being elucidated.
Proposed Functions of VLC-PUFAs
-
Membrane Structure and Fluidity: The unique structure of VLC-PUFAs is thought to be critical for maintaining the high curvature and fluidity of photoreceptor outer segment disc membranes, which is essential for the proper functioning of the visual cycle.[14]
-
Protein Function Modulation: VLC-PUFAs may directly interact with and modulate the function of membrane proteins involved in phototransduction and other cellular processes.
-
Cell Signaling: There is emerging evidence that VLC-PUFAs may serve as precursors for novel signaling molecules.
Therapeutic Potential and Chemical Synthesis
The discovery of the role of VLC-PUFAs in retinal health has opened up new avenues for therapeutic intervention. The chemical synthesis of VLC-PUFAs is now being pursued to enable supplementation studies in animal models of retinal disease and, potentially, in humans.[15][16][17] These studies aim to determine if restoring VLC-PUFA levels can slow or prevent the progression of diseases like STGD3 and age-related macular degeneration (AMD).[18]
Unanswered Questions and Future Research
Despite significant progress, many questions about the biology of VLC-PUFAs remain:
-
What are the specific transport mechanisms for VLC-PUFAs and their precursors?
-
How is the synthesis of VLC-PUFAs regulated?
-
What are the downstream signaling pathways influenced by VLC-PUFAs?
-
Can VLC-PUFA supplementation be a viable therapeutic strategy for a broader range of retinal and neurological disorders?
The continued exploration of these questions promises to further unravel the complexities of lipid metabolism and its impact on human health.
References
- 1. aocs.org [aocs.org]
- 2. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dominant Stargardt Macular Dystrophy (STGD3) and ELOVL4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 7. Mutant ELOVL4 That Causes Autosomal Dominant Stargardt-3 Macular Dystrophy Is Misrouted to Rod Outer Segment Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medlineplus.gov [medlineplus.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. sciencedaily.com [sciencedaily.com]
- 18. Retinal bioavailability and functional effects of a synthetic very-long-chain polyunsaturated fatty acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Biological Significance of (18Z,21Z,24Z,27Z,30Z)-Hexatriacontapentaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(18Z,21Z,24Z,27Z,30Z)-Hexatriacontapentaenoyl-Coenzyme A (C36:5-CoA) is a fascinating yet understudied member of the very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) family. These molecules, characterized by their substantial carbon chain length (≥ 28 carbons), are emerging as critical players in the intricate symphony of cellular function, particularly within specialized tissues such as the retina, brain, and testes. This technical guide provides a comprehensive exploration of the current understanding of C36:5-CoA, from its fundamental biochemical properties and complex biosynthetic pathways to its profound physiological and pathophysiological implications. We delve into the specialized roles of these unique lipids in maintaining membrane architecture, influencing cellular signaling cascades, and their putative involvement in disease pathogenesis, including retinal degenerative disorders. Furthermore, this guide offers practical insights into the cutting-edge methodologies for the detection and quantification of C36:5-CoA, equipping researchers with the necessary tools to further investigate its biological significance. As our comprehension of the lipidome expands, the importance of understanding the nuanced roles of specific VLC-PUFA-CoAs like C36:5-CoA becomes increasingly paramount for the development of novel therapeutic strategies.
Introduction: The Emerging Frontier of Very-Long-Chain Polyunsaturated Fatty Acids
The landscape of lipid biology is continually evolving, with recent attention turning towards the enigmatic family of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and their activated coenzyme A (CoA) esters. Among these, (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoyl-CoA, a 36-carbon chain fatty acyl-CoA with five double bonds, stands out as a molecule of significant interest. Unlike their shorter-chain counterparts, which are primarily obtained through dietary intake, VLC-PUFAs are synthesized in situ in specific tissues, hinting at their specialized and indispensable functions.[1]
These remarkable lipids are not merely structural components of cell membranes; they are active participants in a multitude of cellular processes. Their unique chemical architecture, featuring a long saturated acyl chain segment and a polyunsaturated region, allows them to span cellular membranes and interact with proteins in ways that shorter fatty acids cannot.[1] This guide aims to synthesize the current knowledge surrounding this specific VLC-PUFA-CoA, providing a foundational resource for researchers seeking to unravel its complex roles in health and disease.
Biochemical Profile of this compound
The distinct biological activities of this compound are intrinsically linked to its unique molecular structure.
Table 1: Physicochemical Properties of (18Z,21Z,24Z,27Z,30Z)-Hexatriacontapentaenoic Acid
| Property | Value | Source |
| Molecular Formula | C36H62O2 | [2] |
| Molecular Weight | 526.88 g/mol | [2] |
| Structure | A 36-carbon chain fatty acid with five cis double bonds at positions 18, 21, 24, 27, and 30. | [2] |
| Solubility | Insoluble in water; soluble in organic solvents. | [3] |
| Physical State | Likely liquid or waxy solid at room temperature due to multiple double bonds. | [3] |
The CoA ester form, this compound, is the metabolically active version of the fatty acid. The thioester bond with coenzyme A renders the acyl group highly reactive and primed for participation in various enzymatic reactions.[4]
Metabolic Pathways: The Synthesis and Fate of a Specialized Lipid
The biosynthesis of this compound is a specialized process confined to the endoplasmic reticulum of specific cell types.[1]
Biosynthesis: The Central Role of ELOVL4
The key enzyme responsible for the elongation of long-chain fatty acids to VLC-PUFAs is Elongation of Very-Long-Chain Fatty Acids Protein 4 (ELOVL4).[5][6] This multi-pass transmembrane protein is highly expressed in the retina, brain, testes, and skin.[5] The synthesis of C36:5-CoA is a multi-step process involving the iterative addition of two-carbon units to a precursor fatty acid. While the precise and complete pathway for this specific C36:5 isomer is still under investigation, it is hypothesized to originate from shorter n-3 or n-6 polyunsaturated fatty acids.[7]
Incorporation into Complex Lipids and Catabolism
Once synthesized, this compound is rapidly incorporated into complex lipids, primarily phospholipids and sphingolipids.[1] In the retina, VLC-PUFAs are characteristically found at the sn-1 position of phosphatidylcholine, often paired with docosahexaenoic acid (DHA) at the sn-2 position.[1] The mechanisms governing this specific acylation are not yet fully elucidated. The catabolism of VLC-PUFA-CoAs is thought to occur via peroxisomal β-oxidation, although the precise regulation and enzymes involved remain an active area of research.
Physiological and Pathophysiological Roles
The restricted tissue distribution of this compound suggests highly specialized functions.
Maintenance of Membrane Structure and Function
The extreme length of the C36 acyl chain allows it to span the entire lipid bilayer, potentially acting as a stabilizing anchor within cellular membranes.[1] The polyunsaturated tail contributes to membrane fluidity and can influence the formation of lipid rafts, specialized membrane microdomains critical for signal transduction.[4] Studies on other VLC-PUFAs have shown they can significantly impact membrane properties, including increasing the rate of lipid "flip-flop" between leaflets, which could be crucial for processes like retinoid transport in the retina.[4]
A Putative Signaling Molecule
While direct evidence for this compound as a signaling molecule is currently limited, it is plausible that it, or its derivatives, could modulate the activity of intracellular proteins. Long-chain acyl-CoAs are known to regulate a variety of enzymes and transcription factors. Given its unique structure, C36:5-CoA could have specific targets that are yet to be identified.
Implications in Retinal and Neurological Health
The high concentration of VLC-PUFAs in the retina underscores their importance in vision. Mutations in the ELOVL4 gene, which impair VLC-PUFA synthesis, are the underlying cause of Stargardt-like macular dystrophy (STGD3), a juvenile-onset form of macular degeneration leading to progressive vision loss.[7][8] A deficiency in VLC-PUFAs, including C36 species, is believed to disrupt the structure and function of photoreceptor outer segment membranes, ultimately leading to cell death.[7] In the brain, VLC-PUFAs are components of sphingolipids and are thought to play a role in neuronal function and development.[1]
Table 2: Tissue Distribution and Associated Pathologies of VLC-PUFAs
| Tissue | Primary Function | Associated Pathologies with VLC-PUFA Deficiency | Key References |
| Retina | Photoreceptor membrane structure and function, visual cycle | Stargardt-like macular dystrophy (STGD3), Age-related macular degeneration (AMD), Diabetic retinopathy | [7][8][9] |
| Brain | Neuronal membrane composition, synaptic function, myelination | Potential role in neurodegenerative diseases | [1] |
| Testes/Sperm | Sperm maturation and function | Infertility | [1] |
| Skin | Epidermal barrier function | Ichthyosis | [8] |
Research Methodologies: A Practical Guide
The study of this compound presents analytical challenges due to its low abundance and hydrophobicity.
Experimental Workflow for Quantification
Detailed Protocol: Quantification of this compound by LC-MS/MS
This protocol is adapted from established methods for long-chain acyl-CoA analysis and should be optimized for the specific instrumentation and biological matrix.[10][11]
Objective: To quantify the levels of this compound in biological samples.
Materials:
-
Tissue or cell samples
-
Internal standard (e.g., a commercially available odd-chain VLC-PUFA-CoA or a stable isotope-labeled standard if available)
-
Acetonitrile, methanol, water (LC-MS grade)
-
Ammonium acetate
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Sample Preparation and Extraction:
-
Homogenize frozen tissue or cell pellets in a cold extraction solution (e.g., acetonitrile/water with a suitable buffer).
-
Spike the homogenate with a known amount of the internal standard.
-
Centrifuge to pellet proteins and other debris.
-
Collect the supernatant.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute the acyl-CoAs with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable injection solvent.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile/methanol).
-
Gradient: A suitable gradient from a lower to a higher concentration of mobile phase B to elute the highly hydrophobic C36:5-CoA.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]+ ion of this compound.
-
Product Ion: A characteristic fragment ion of the CoA moiety (e.g., the adenosine 3',5'-diphosphate fragment at m/z 428.0365).[10]
-
-
Optimize collision energy and other MS parameters for the specific analyte and internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a standard curve using known concentrations of a commercially available standard (if available) or a related VLC-PUFA-CoA.
-
Calculate the concentration of this compound in the original sample based on the peak area ratio to the internal standard and the standard curve.
-
Future Directions and Conclusion
The study of this compound is still in its nascent stages. While its importance as a member of the VLC-PUFA family is becoming increasingly clear, particularly in the context of retinal and neurological health, many questions remain. Future research should focus on:
-
Elucidating the complete biosynthetic and catabolic pathways: Identifying all the enzymes and regulatory mechanisms involved.
-
Defining its specific molecular functions: Moving beyond the general roles of VLC-PUFAs to understand the unique contributions of the C36:5 species.
-
Identifying its protein interaction partners and signaling targets: Uncovering its role in cellular communication.
-
Developing targeted therapeutic strategies: Exploring the potential of modulating C36:5-CoA levels for the treatment of diseases like STGD3 and other retinal degenerations.
References
- 1. aocs.org [aocs.org]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. Chromatographic methods for the determination of acyl-CoAs | Semantic Scholar [semanticscholar.org]
- 4. Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics | NSF Public Access Repository [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Endogenous Synthesis of Hexatriacontapentaenoyl-CoA
Intended Audience: Researchers, scientists, and drug development professionals in the fields of lipid biochemistry, metabolic engineering, and pharmacology.
Abstract: This technical guide provides a comprehensive overview of the endogenous biosynthesis of hexatriacontapentaenoyl-CoA (C36:5-CoA), a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). The document elucidates the key enzymatic players, metabolic pathways, and regulatory mechanisms governing its synthesis. Detailed experimental protocols for the in vitro study of this pathway, including enzyme expression and purification, elongase activity assays, and advanced analytical techniques for product identification and quantification, are presented. This guide is intended to serve as a foundational resource for researchers investigating the physiological roles of C36:5-CoA and for professionals engaged in the development of therapeutic agents targeting VLC-PUFA metabolism.
I. Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 28 or more carbon atoms, are a unique class of lipids with critical physiological functions, particularly in the retina, brain, and testes.[1][2] Unlike their shorter-chain dietary precursors, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), VLC-PUFAs are synthesized in situ in specific tissues.[1][3] Hexatriacontapentaenoyl-CoA (C36:5-CoA) represents a significant member of this class, and its biosynthesis is a complex process involving a series of enzymatic elongation and desaturation steps. Understanding the endogenous synthesis of C36:5-CoA is paramount for elucidating its roles in health and disease, including conditions like Stargardt's disease, a form of juvenile macular degeneration linked to mutations in the key enzyme of VLC-PUFA synthesis.[1]
II. The Core Biosynthetic Machinery: Key Enzymes and Their Roles
The synthesis of C36:5-CoA is orchestrated by a coordinated interplay of fatty acid elongases and desaturases, primarily localized to the endoplasmic reticulum.
A. The Master Elongase: ELOVL4
The central enzyme in the biosynthesis of VLC-PUFAs is the Elongation of Very-Long-Chain Fatty Acids 4 (ELOVL4).[2] ELOVL4 is a multi-pass transmembrane protein that catalyzes the initial and rate-limiting condensation step in the fatty acid elongation cycle, adding two-carbon units from malonyl-CoA to a growing acyl-CoA chain.[4] Crucially, ELOVL4 is the only known elongase capable of extending fatty acyl chains beyond 28 carbons, producing VLC-PUFAs up to 38 carbons in length.[2]
Mutations in the ELOVL4 gene are directly implicated in Stargardt-like macular dystrophy (STGD3), highlighting the critical role of its products in retinal health.[5] The enzyme exhibits a preference for n-3 polyunsaturated fatty acid substrates, with eicosapentaenoic acid (20:5n3) being a more efficiently utilized precursor for VLC-PUFA synthesis compared to docosahexaenoic acid (22:6n3) or arachidonic acid (20:4n6).[4] Studies have shown that cells expressing ELOVL4 produce significant amounts of C34 and C36 VLC-PUFAs.[3][4]
B. The Role of Desaturases in VLC-PUFA Synthesis
While ELOVL4 is responsible for chain elongation, the introduction of double bonds into the fatty acyl chain is catalyzed by fatty acid desaturases (FADS). The primary desaturases involved in PUFA synthesis are Δ5- and Δ6-desaturases, encoded by the FADS1 and FADS2 genes, respectively.[6] These enzymes introduce double bonds at the 5th and 6th carbon from the carboxyl end of the fatty acyl-CoA.
A critical and less understood aspect of VLC-PUFA biosynthesis is the activity of desaturases on very-long-chain substrates. While the action of FADS enzymes on C18, C20, and C22 PUFAs is well-characterized, their ability to introduce double bonds into fatty acids of 24 carbons or longer is an area of active investigation. It is hypothesized that existing desaturases, or potentially yet-unidentified desaturases with novel specificities, act on VLC-PUFA intermediates to generate the final polyunsaturated products. Some evidence points to a Δ4-desaturase activity in certain vertebrate species, which could play a role in the final steps of DHA synthesis and potentially in the modification of VLC-PUFAs.[7]
III. The Proposed Biosynthetic Pathway of Hexatriacontapentaenoyl-CoA (C36:5-CoA)
Based on the known functions of ELOVL4 and desaturases, a probable pathway for the synthesis of C36:5-CoA can be proposed, starting from the essential fatty acid, eicosapentaenoic acid (EPA; 20:5n3). This pathway involves iterative cycles of elongation and desaturation.
The synthesis of C36:5-CoA likely proceeds through the following key steps:
-
Initial Elongation and Desaturation: EPA (20:5n3) is sequentially elongated and desaturated by various elongases (e.g., ELOVL5, ELOVL2) and desaturases (Δ5 and Δ6) to produce longer-chain PUFAs such as docosapentaenoic acid (DPA; 22:5n3) and subsequent intermediates.
-
Entry into the VLC-PUFA Synthesis Pathway: Once the fatty acyl chain reaches a length of 24-26 carbons, it becomes a substrate for ELOVL4.
-
Iterative Elongation by ELOVL4: ELOVL4 catalyzes multiple rounds of two-carbon elongation, extending the fatty acyl chain from C26 to C28, C30, C32, and C34.[5]
-
Final Elongation to C36: The immediate precursor to C36:5-CoA is likely tetratriacontapentaenoyl-CoA (C34:5-CoA). ELOVL4 catalyzes the final elongation step, adding a two-carbon unit from malonyl-CoA to C34:5-CoA to form C36:5-CoA.
-
Potential Desaturation of VLC Intermediates: It is plausible that desaturation events occur on the very-long-chain intermediates. For instance, a C34 or C36 saturated or monounsaturated fatty acid could be desaturated to introduce additional double bonds. However, direct evidence for desaturase activity on such long substrates is still emerging.
Below is a Graphviz diagram illustrating the proposed synthetic pathway.
Caption: Proposed Biosynthetic Pathway of Hexatriacontapentaenoyl-CoA.
IV. Experimental Protocols for Studying Endogenous Synthesis
The following section provides detailed methodologies for the in vitro investigation of hexatriacontapentaenoyl-CoA synthesis.
A. Recombinant Enzyme Expression and Purification
To study the enzymatic activities in a controlled environment, recombinant expression and purification of the key enzymes, particularly ELOVL4, are essential.
1. Expression System Selection:
-
Pichia pastoris (Yeast): This methylotrophic yeast is a robust system for high-level expression of membrane proteins like ELOVL4.[8][9] It allows for proper protein folding and post-translational modifications.
-
Baculovirus-Infected Insect Cells (e.g., Sf9, High Five™): This system is also highly effective for expressing eukaryotic membrane proteins and often yields high levels of functional protein.[10][11]
2. Step-by-Step Protocol for Expression in Pichia pastoris:
-
Gene Synthesis and Cloning: Synthesize the human ELOVL4 cDNA with a C-terminal polyhistidine (6xHis) tag for affinity purification. Clone the tagged gene into a P. pastoris expression vector, such as pPICZα A, which allows for methanol-inducible expression and secretion.[12][13]
-
Transformation: Linearize the expression vector and transform it into a suitable P. pastoris strain (e.g., X-33 or GS115) by electroporation.
-
Selection of High-Expressing Clones: Select for transformed colonies on Zeocin™-containing plates. Screen individual colonies for protein expression levels by small-scale methanol induction followed by Western blot analysis using an anti-His tag antibody.
-
Large-Scale Culture and Induction: Grow a high-expressing clone in a fermenter to achieve high cell density. Induce protein expression by the addition of methanol.[9]
-
Cell Lysis and Membrane Preparation: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Lyse the cells using a high-pressure homogenizer or bead beater. Centrifuge the lysate at low speed to remove cell debris, then ultracentrifuge the supernatant to pellet the cell membranes.
-
Purification of Recombinant ELOVL4: Solubilize the membrane pellet with a detergent-containing buffer (e.g., buffer with 1% DDM). Purify the His-tagged ELOVL4 using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. Elute the purified protein with an imidazole gradient.
-
Quality Control: Assess the purity and concentration of the purified ELOVL4 by SDS-PAGE and a protein concentration assay (e.g., BCA assay).
B. In Vitro Elongase Activity Assay
This assay measures the ability of purified recombinant ELOVL4 to elongate a fatty acyl-CoA substrate.
Materials:
-
Purified recombinant ELOVL4
-
Fatty acyl-CoA substrate (e.g., tetracosanoyl-CoA (C24:0-CoA) or a C26-C34 PUFA-CoA)
-
[2-¹⁴C]Malonyl-CoA (radiolabeled)
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 5 mM MgCl₂)
-
Stop solution (e.g., 1 M HCl)
-
Scintillation cocktail and counter
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, the fatty acyl-CoA substrate, and purified ELOVL4.
-
Initiation of Reaction: Start the reaction by adding [2-¹⁴C]Malonyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Extraction of Fatty Acids: Extract the fatty acids from the reaction mixture using a suitable organic solvent (e.g., hexane/isopropanol, 3:2, v/v).
-
Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the elongase activity.
Data Presentation:
| Substrate | ELOVL4 Activity (pmol/min/mg) |
| C24:0-CoA | [Insert experimental value] |
| C26:5-CoA | [Insert experimental value] |
| C30:5-CoA | [Insert experimental value] |
| C32:5-CoA | [Insert experimental value] |
| C34:5-CoA | [Insert experimental value] |
C. In Vitro Reconstitution of the C36:5-CoA Biosynthetic Pathway
To demonstrate the complete synthesis of C36:5-CoA from a precursor, an in vitro system can be reconstituted with the necessary purified enzymes.
Materials:
-
Purified recombinant ELOVL4
-
Purified recombinant desaturases (e.g., Δ5- and Δ6-desaturases, if required for the chosen precursor)
-
Precursor fatty acyl-CoA (e.g., 20:5n3-CoA or a later intermediate)
-
Malonyl-CoA
-
NADPH and NADH
-
Reaction buffer
Step-by-Step Protocol:
-
Reaction Setup: Combine the purified enzymes, precursor acyl-CoA, malonyl-CoA, NADPH, and NADH in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for an extended period (e.g., 2-4 hours) to allow for multiple rounds of elongation and desaturation.
-
Extraction and Analysis: Stop the reaction and extract the fatty acyl-CoAs. Analyze the products by LC-MS/MS as described below.
Below is a Graphviz diagram illustrating the experimental workflow for in vitro reconstitution.
Caption: Workflow for In Vitro Reconstitution of C36:5-CoA Synthesis.
V. Analytical Techniques for Hexatriacontapentaenoyl-CoA Identification and Quantification
The analysis of VLC-PUFA-CoAs requires sensitive and specific analytical methods due to their low abundance and hydrophobicity.
A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the analysis of acyl-CoAs.
1. Sample Preparation:
-
Extraction: Extract acyl-CoAs from biological samples or in vitro reactions using a solid-phase extraction (SPE) method with a C18 cartridge. This step is crucial for removing interfering substances and concentrating the analytes.[14]
-
Internal Standard: Spike the sample with a suitable internal standard (e.g., a stable isotope-labeled VLC-PUFA-CoA or an odd-chain fatty acyl-CoA) for accurate quantification.
2. Chromatographic Separation:
-
Column: Use a reversed-phase C18 column for the separation of the hydrophobic acyl-CoAs.
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component with a volatile buffer (e.g., ammonium acetate) and an organic component (e.g., acetonitrile).
3. Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in the positive ion mode.
-
Analysis Mode: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: The characteristic fragmentation of acyl-CoAs involves the neutral loss of the 507 Da phosphopantetheine-adenosine diphosphate moiety. Therefore, the MRM transition for C36:5-CoA would be from its precursor ion [M+H]⁺ to the product ion corresponding to the acyl chain.
B. Determination of Double Bond Positions
Confirming the positions of the five double bonds in the hexatriacontapentaenoyl chain is critical for complete structural elucidation. This can be achieved using specialized mass spectrometry techniques:
-
Paternò-Büchi Reaction Coupled with MS/MS: This photochemical reaction with acetone forms adducts at the double bonds, and subsequent collision-induced dissociation (CID) generates fragment ions that are indicative of the original double bond locations.
-
Ozonolysis-Mass Spectrometry: Introducing ozone into the mass spectrometer induces cleavage at the double bonds, yielding fragments that reveal their positions.
VI. Conclusion and Future Directions
The endogenous synthesis of hexatriacontapentaenoyl-CoA is a highly specialized metabolic pathway with profound implications for human health, particularly in the context of retinal function. The elucidation of this pathway is an ongoing endeavor, with many questions remaining regarding the precise regulation of the involved enzymes and the full spectrum of biological activities of C36:5-CoA and other VLC-PUFAs.
Future research should focus on:
-
Identifying and characterizing desaturases that act on very-long-chain fatty acyl-CoA substrates.
-
Elucidating the regulatory mechanisms that control the expression and activity of ELOVL4 in different tissues.
-
Developing stable isotope-labeled standards for C36:5-CoA and other VLC-PUFAs to enable more accurate in vivo metabolic flux studies.
-
Investigating the therapeutic potential of modulating VLC-PUFA synthesis in diseases such as Stargardt's disease and age-related macular degeneration.
This technical guide provides a solid foundation for researchers and drug development professionals to advance our understanding of this fascinating and important class of lipids.
VII. References
-
Agrawal, N., & Anderson, R. E. (2014). Polyunsaturated very-long-chain C28-C36 fatty acids and retinal physiology. Journal of Neurochemistry, 131(6), 705–716.
-
Ferraz, M., Monroig, Ó., & Hontoria, F. (2020). Biosynthetic pathways of long-chain (LC-PUFA; C20–24) and very long-chain polyunsaturated fatty acids (VLC-PUFA; >C24) in fish. ResearchGate.
-
Logan, S., Agbaga, M. P., Brush, R. S., Henry, K. R., Tran, J., & Anderson, R. E. (2009). Substrate Specificity of ELOVL4 in Very Long Chain Fatty Acid Biosynthesis. Investigative Ophthalmology & Visual Science, 50(13), 6004.
-
Yu, M., et al. (2012). ELOVL4 protein preferentially elongates 20:5n3 to very long chain PUFAs over 20:4n6 and 22:6n3. Journal of Lipid Research, 53(3), 494–504.
-
Jump, D. B. (2009). Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis. Current Opinion in Lipidology, 20(3), 158–164.
-
Los, D. A., & Murata, N. (1998). Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1394(1), 3–15.
-
Agbaga, M. P., Brush, R. S., & Anderson, R. E. (2018). Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. Nutrients, 10(11), 1629.
-
Libisch, G., et al. (2006). Biosynthesis of polyunsaturated fatty acids in lower eukaryotes. Current Opinion in Microbiology, 9(3), 243–251.
-
Wikipedia contributors. (2023). Fatty acid desaturase. Wikipedia.
-
Bennett, M. J., & Hopiavuori, A. R. (2019). Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations. Frontiers in Cellular Neuroscience, 13, 475.
-
Sassa, T., & Kihara, A. (2019). Incomplete Elongation of Ultra-long-chain Polyunsaturated Acyl-CoAs by the Fatty Acid Elongase ELOVL4 in Spinocerebellar Ataxia Type 34. The Journal of Biological Chemistry, 294(46), 17466–17476.
-
Saini, R. K., & Keum, Y. S. (2018). Biosynthesis of Polyunsaturated Fatty Acids: Metabolic Engineering in Plants. Journal of Agricultural and Food Chemistry, 66(34), 8909–8921.
-
Saini, R. K., & Keum, Y. S. (2009). Biosynthesis of Polyunsaturated Fatty Acids: Metabolic Engineering in Plants. Plant Cell Reports, 28(9), 1283–1295.
-
Wade, A., et al. (2021). A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs). Organic & Biomolecular Chemistry, 19(21), 4739–4742.
-
Agbaga, M. P., Brush, R. S., & Anderson, R. E. (2010). Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein. Journal of Lipid Research, 51(7), 1625–1641.
-
Smith, G. E., Fraser, M. J., & Summers, M. D. (1983). Molecular engineering of the Autographa californica nuclear polyhedrosis virus genome: deletion mutations within the polyhedrin gene. Journal of Virology, 46(2), 584–593.
-
Li, Y., et al. (2010). Vertebrate fatty acyl desaturase with Δ4 activity. Proceedings of the National Academy of Sciences, 107(39), 16840–16845.
-
Berboucha, S., et al. (2021). VLC-PUFA supplementation increases Elovanoid synthesis in a two-compartment Late-Onset Retinal Degeneration-iRPE model. Investigative Ophthalmology & Visual Science, 62(8), 240.
-
Shuler, M. L., et al. (2003). Centrifugation-free Protein Extraction and Purification from Total Cultures of Baculovirus-infected Insect Cells. Biotechnology Progress, 19(1), 97–103.
-
Scheffen, M., et al. (2021). Exploring alternative pathways for the in vitro establishment of the HOPAC cycle for synthetic CO2 fixation. Nature Communications, 12(1), 1–13.
-
Wade, A., et al. (2021). The synthesis of the very long chain polyunsaturated fatty acid (VLC-PUFA) 32:6 n-3. Organic & Biomolecular Chemistry, 19(26), 5563–5566.
-
Basit, A., et al. (2020). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 10(11), 438.
-
O'Reilly, D. R., & Miller, L. K. (1991). Purification of proteins from baculovirus-infected insect cells. Methods in Molecular Biology, 8, 177–191.
-
Wade, A., et al. (2021). The Synthesis of the Very Long Chain Polyunsaturated Fatty Acid (VLC-PUFA) 32:6 n-3. The Royal Society of Chemistry.
-
Koves, T. R., et al. (2008). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Analytical Biochemistry, 383(2), 195–203.
-
Lattka, E., et al. (2010). Genetic variants of the FADS1 FADS2 gene cluster as related to essential fatty acid metabolism. Current Opinion in Clinical Nutrition and Metabolic Care, 13(2), 136–144.
-
Li, J., et al. (2013). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of Lipid Research, 54(12), 3494–3504.
-
Cayman Chemical. (n.d.). Fatty Acid and Methyl Ester Standards. Cayman Chemical.
-
Ahmad, M., et al. (2019). Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins. Journal of Basic Microbiology, 59(6), 546–559.
-
Aaron, J., & Gelli, A. (2023). Optimized Expression and Isolation of Recombinant Active Secreted Proteases Using Pichia pastoris. Bio-protocol, 13(5), e4628.
-
van Oers, M. M. (2021). Innovations in the Insect Cell Expression System for Industrial Recombinant Vaccine Antigen Production. Vaccines, 9(12), 1489.
-
Yoshimura, T., et al. (2021). In Vitro Production of Coenzyme A Using Thermophilic Enzymes. Applied and Environmental Microbiology, 87(14), e00551-21.
-
Farrell, P. J., et al. (2010). Purification of Proteins from Baculovirus-Infected Insect Cells. Methods in Molecular Biology, 681, 245–261.
-
BenchChem. (n.d.). Application Note: Quantitative Analysis of (S)-3-Hydroxy-9-methyldecanoyl-CoA using a Validated LC-MS. BenchChem.
-
Weidner, M., Taupp, M., & Hallam, S. J. (2022, June 2). Expression Of Recombinant Proteins In Methylotrophic Yeast Pichia pastoris l Protocol Preview. YouTube.
-
Basit, A., et al. (2020). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. ResearchGate.
-
Gasser, B., & Mattanovich, D. (2007). Protein expression in Pichia pastoris: recent achievements and perspectives for heterologous protein production. Applied Microbiology and Biotechnology, 74(4), 733–745.
-
Weidner, M., Taupp, M., & Hallam, S. J. (2022, June 2). Expression Of Recombinant Proteins In Methylotrophic Yeast Pichia pastoris l Protocol Preview. YouTube.
-
Sigma-Aldrich. (n.d.). Fatty Acid Methyl Esters Standard Mixture. Sigma-Aldrich.
-
Kallscheuer, N., & Marienhagen, J. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Molecules, 21(4), 503.
-
Roberts, G. A. (2014). Preparative In Vitro Biosynthesis of Complex Polyketides. The University of Texas at Austin.
-
Sonntag, N. O. V. (1969). Method for purification of fatty acid mixtures. U.S. Patent No. 3,950,365.
-
Yoshimura, T., et al. (2021). In Vitro Production of Coenzyme A Using Thermophilic Enzymes. Applied and Environmental Microbiology, 87(14), e00551-21.
-
Ichihara, K., & Shibahara, A. (2003). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, 44(3), 633–640.
References
- 1. Polyunsaturated very-long-chain C28-C36 fatty acids and retinal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 3. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELOVL4 protein preferentially elongates 20:5n3 to very long chain PUFAs over 20:4n6 and 22:6n3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Vertebrate fatty acyl desaturase with Δ4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Expression and Isolation of Recombinant Active Secreted Proteases Using Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification Process for a Secreted Protein Produced in Insect Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of proteins from baculovirus-infected insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
The Pivotal Role of (18Z,21Z,24Z,27Z,30Z)-Hexatriacontapentaenoyl-CoA in Retinal Health: A Technical Guide for Researchers
Introduction: Unveiling a Unique Lipid in Vision Science
The intricate machinery of the human retina relies on a highly specialized lipid environment to perform its primary function: converting light into neural signals. Among the myriad of lipid molecules essential for this process, a distinct class of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) stands out for its critical role in photoreceptor structure and function. This guide focuses on a key intermediate in the biosynthesis of these unique lipids: (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoyl-CoA (C36:5-CoA) .
This technical guide provides an in-depth exploration of C36:5-CoA, from its biosynthesis and physiological significance in the retina to its implication in retinal diseases, particularly Stargardt disease. We will delve into the analytical methodologies required for its study, offering detailed protocols for researchers, scientists, and drug development professionals. Our aim is to equip the scientific community with the knowledge and tools necessary to further investigate the therapeutic potential of targeting VLC-PUFA metabolism for the preservation of sight.
The Biosynthetic Pathway: A Symphony of Elongation
The synthesis of C36:5-CoA is a testament to the specialized metabolic capabilities of retinal photoreceptor cells. This process is orchestrated by a family of enzymes known as Elongation of Very-Long-Chain Fatty Acids (ELOVL). The key player in the production of VLC-PUFAs with chain lengths greater than 26 carbons is ELOVL4 .[1][2]
Mutations in the ELOVL4 gene are the genetic basis for autosomal dominant Stargardt-like macular dystrophy (STGD3), a juvenile-onset form of macular degeneration.[3] This genetic link underscores the indispensable role of ELOVL4 and its products, including C36:5-CoA, in maintaining retinal health. The enzyme is localized to the endoplasmic reticulum of photoreceptors, where it catalyzes the initial, rate-limiting condensation step in the elongation of fatty acyl-CoAs.[2]
The biosynthetic pathway leading to C36:5-CoA is a multi-step process involving the sequential addition of two-carbon units to a precursor fatty acyl-CoA, interspersed with desaturation steps. While the precise and complete pathway is an area of ongoing research, a proposed scheme is illustrated below.
Caption: Biosynthetic pathway of this compound.
Physiological Role in Retinal Lipids: More Than Just a Structural Component
VLC-PUFAs, derived from their CoA esters like C36:5-CoA, are predominantly found esterified at the sn-1 position of phosphatidylcholine in the disc membranes of photoreceptor outer segments.[4] This unique lipid composition is believed to be crucial for several aspects of photoreceptor function:
-
Membrane Fluidity and Curvature: The exceptional length and polyunsaturated nature of the acyl chains contribute to the high fluidity and curvature of the disc membranes, which is essential for the conformational changes of rhodopsin during the visual cycle.
-
Phototransduction Cascade: The lipid environment of the disc membrane directly influences the function of integral membrane proteins involved in phototransduction, such as rhodopsin and transducin.
-
Cellular Signaling: Emerging evidence suggests that VLC-PUFAs and their derivatives may act as signaling molecules, potentially influencing pathways related to cell survival and protection against oxidative stress.[5][6] While direct signaling roles for C36:5-CoA are yet to be fully elucidated, its precursor status to these bioactive lipids is of significant interest.
-
Protection from Oxidative Stress: The retina is a high-oxygen-demand tissue constantly exposed to light, making it susceptible to oxidative damage. VLC-PUFAs may play a protective role in mitigating this stress.[7]
Quantitative Data Summary of VLC-PUFAs in Retinal Lipids
| Lipid Class | VLC-PUFA Content (% of total fatty acids) | Key VLC-PUFA Species | Tissue/Cell Type | Reference |
| Phosphatidylcholine | 1-5% | C32:6, C34:5, C34:6, C36:5, C36:6 | Bovine and Human Retina | [8] |
| Sphingomyelin | Variable | C28:4, C30:5 | Rat Testes | [1] |
| Ceramides | Variable | C28:4, C30:5 | Rat Testes | [1] |
Implication in Stargardt Disease: A Tale of Deficiency
Stargardt disease is the most common form of inherited juvenile macular degeneration, leading to progressive central vision loss.[9][10][11] While the recessive form is caused by mutations in the ABCA4 gene, the dominant form (STGD3) is linked to mutations in ELOVL4.[3]
The mutations in ELOVL4 associated with STGD3 typically result in a truncated, non-functional protein.[2][12] This leads to a significant reduction in the biosynthesis of VLC-PUFAs, including the fatty acid derived from C36:5-CoA. The consequences of this deficiency are profound:
-
Altered Photoreceptor Membrane Structure: The absence of VLC-PUFAs disrupts the normal lipid composition of photoreceptor outer segment discs, impairing their structure and function.
-
Increased Cellular Stress: The misfolded, truncated ELOVL4 protein can accumulate in the endoplasmic reticulum, potentially triggering the unfolded protein response and leading to cellular stress and apoptosis.
-
Impaired Phagocytosis: The daily renewal of photoreceptor outer segments by the retinal pigment epithelium (RPE) is a vital process. Altered lipid composition of the shed outer segments in Stargardt disease may impair their recognition and degradation by the RPE, contributing to the accumulation of lipofuscin, a hallmark of the disease.[9][11]
The lipidomic changes in the retinas of individuals with Stargardt disease are a key area of investigation, with studies showing alterations in phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine species.[10]
Analytical Methodologies: A Guide to Detection and Quantification
The study of this compound and other VLC-PUFA-CoAs presents analytical challenges due to their low abundance and potential for instability. A robust and sensitive analytical workflow is crucial for accurate quantification.
Caption: Analytical workflow for the analysis of C36:5-CoA in retinal tissue.
Experimental Protocol: Extraction and LC-MS/MS Analysis of C36:5-CoA
This protocol is a synthesized methodology based on established procedures for long-chain and very-long-chain acyl-CoA analysis, with specific considerations for the unique properties of C36:5-CoA.
1. Materials and Reagents:
-
Retinal tissue (fresh or frozen at -80°C)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvents: Acetonitrile (ACN), Isopropanol (IPA), Methanol (MeOH) (all HPLC grade)
-
Solid-Phase Extraction (SPE) Columns: C18 or mixed-mode anion exchange cartridges
-
Wash Solution for SPE: Acetonitrile/Isopropanol/Water/Acetic Acid (e.g., 9:3:4:4, v/v/v/v)
-
Elution Solution for SPE: Methanol/Ammonium Hydroxide solution
-
Internal Standard: A stable isotope-labeled VLC-PUFA-CoA (e.g., D4-C32:6-CoA) or a non-endogenous odd-chain VLC-acyl-CoA.
-
LC-MS/MS system with a heated electrospray ionization (HESI) source.
-
Reverse-phase C18 or C8 UPLC column suitable for lipidomics.
2. Sample Preparation and Extraction:
-
Tissue Homogenization:
-
Weigh the frozen retinal tissue (typically 10-50 mg).
-
Immediately homogenize the tissue in 1 mL of ice-cold Homogenization Buffer using a glass-Teflon homogenizer.
-
Spike the homogenate with the internal standard.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the homogenized sample onto the cartridge.
-
Wash the cartridge with the Wash Solution to remove interfering substances. The composition of the wash solution may need optimization to ensure retention of the highly hydrophobic C36:5-CoA.
-
Elute the acyl-CoAs with the Elution Solution.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject the reconstituted sample onto the reverse-phase column.
-
Employ a gradient elution with a mobile phase system consisting of an aqueous component (e.g., water with ammonium acetate or formate) and an organic component (e.g., acetonitrile/isopropanol). The gradient should be optimized to achieve good separation of the very-long-chain species.
-
Column temperature should be maintained (e.g., 40-50°C) to improve peak shape.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode using a HESI source.
-
Perform targeted analysis using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). The precursor ion will be the [M-H]- of C36:5-CoA. The product ions will be characteristic fragments of the CoA moiety.
-
Precursor Ion (Q1): m/z corresponding to the deprotonated molecule of C36:5-CoA.
-
Product Ions (Q3): Characteristic fragment ions for acyl-CoAs.
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for the endogenous C36:5-CoA and the internal standard.
-
Calculate the concentration of C36:5-CoA in the original tissue sample based on the peak area ratio and the known concentration of the internal standard.
Experimental Protocol: In Vitro ELOVL4 Enzyme Activity Assay
This assay allows for the functional characterization of ELOVL4 and the investigation of potential inhibitors or activators.
1. Materials and Reagents:
-
Microsomal fraction containing ELOVL4 (from transfected cells or retinal tissue).
-
Fatty acyl-CoA substrate (e.g., C24:5-CoA or a shorter VLC-PUFA-CoA).
-
Malonyl-CoA.
-
NADPH.
-
Reaction Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM MgCl2 and 1 mM DTT.
-
Quenching Solution: e.g., 1 M HCl in methanol.
-
Extraction Solvents: Hexane, Isopropanol.
2. Assay Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the microsomal fraction, fatty acyl-CoA substrate, and NADPH in the Reaction Buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding malonyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding the Quenching Solution.
-
Saponify the acyl-CoAs to free fatty acids by adding a strong base (e.g., KOH).
-
Acidify the mixture and extract the free fatty acids with hexane/isopropanol.
-
-
Derivatization and Analysis:
-
Derivatize the extracted fatty acids to fatty acid methyl esters (FAMEs) using a suitable reagent (e.g., BF3-methanol).
-
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the elongated fatty acid product.
-
Future Directions and Therapeutic Perspectives
The study of this compound and the broader field of VLC-PUFA metabolism in the retina is a rapidly evolving area of research. Several key questions remain:
-
What are the specific signaling pathways initiated by VLC-PUFAs or their derivatives?
-
How is the transport and incorporation of these unique fatty acids into phospholipids regulated?
-
Can dietary supplementation with VLC-PUFA precursors or synthetic VLC-PUFAs ameliorate the retinal degeneration observed in Stargardt disease? Recent studies on the synthesis and bioavailability of VLC-PUFAs offer promising avenues for therapeutic development.[13]
A deeper understanding of the biology of C36:5-CoA and its metabolic products will undoubtedly pave the way for novel therapeutic strategies aimed at preserving vision in patients with Stargardt disease and other retinal degenerations.
References
- 1. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defective Lipid Transport and Biosynthesis in Recessive and Dominant Stargardt Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of docosahexaenoic acid from eicosapentaenoic acid in retina neurons protects photoreceptors from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Retina and RPE Lipid Profile Changes Associated with ABCA4 Associated Stargardt's Maculopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Stargardt Disease: Insights on ATP-binding cassette subfamily A member 4-mediated Endo-Lysosomal Dysfunction in the Retinal Pigment Epithelium [escholarship.org]
- 12. Loss of functional ELOVL4 depletes very long-chain fatty acids (≥C28) and the unique ω-O-acylceramides in skin leading to neonatal death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Metabolism of Very Long-Chain Polyunsaturated Fatty Acyl-CoAs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth examination of the metabolic pathways governing the synthesis and degradation of (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoyl-CoA, a representative Very Long-Chain Polyunsaturated Fatty Acyl-CoA (VLC-PUFA-CoA). As a Senior Application Scientist, this guide moves beyond mere description to explain the causal biochemistry, regulatory logic, and validated experimental methodologies essential for research in this specialized area of lipidomics. We will explore the central role of the ELOVL4 elongase in the anabolic pathway, the critical function of peroxisomal β-oxidation in the catabolic pathway, and the sophisticated analytical techniques required to accurately profile these transient but vital metabolites.
Part 1: The Biological Significance of VLC-PUFAs
Very long-chain fatty acids (VLCFAs), defined as those containing 22 or more carbon atoms, are not merely structural components of cellular membranes. When polyunsaturated, these molecules are critical for the specialized functions of several tissues, including the retina, brain, skin, and testes. The molecule at the center of this guide, this compound (C36:5n-6-CoA), represents a class of lipids whose synthesis is primarily attributed to the enzymatic activity of Fatty Acid Elongase 4 (ELOVL4).
The presence of these exceptionally long acyl chains is crucial for forming highly specialized and stable membrane domains. For instance, in the retina, VLC-PUFAs are esterified into phospholipids that are essential for the structure and function of photoreceptor outer segments. Mutations leading to non-functional ELOVL4 are linked to Stargardt-like macular dystrophy (STGD3), a juvenile-onset form of macular degeneration, underscoring the non-redundant role of this pathway.
Part 2: Anabolism - The Biosynthetic Pathway via ELOVL4
The synthesis of C36:5n-6-CoA is not a de novo process but rather a specialized elongation pathway that acts on existing polyunsaturated fatty acid precursors. The core machinery is located in the endoplasmic reticulum (ER) and involves a repeating four-step cycle.
The canonical precursor for the n-6 class of VLC-PUFAs is Adrenoyl-CoA (C22:4n-6), which itself is derived from Linoleoyl-CoA (C18:2n-6). The synthesis from C22:4 to C36:5 is a multi-cycle process catalyzed by a complex of enzymes, with ELOVL4 serving as the rate-limiting condensing enzyme that dictates the exceptional chain length.
The Elongation Cycle:
-
Condensation: The cycle begins with the condensation of a fatty acyl-CoA (the acceptor) with a two-carbon unit from Malonyl-CoA (the donor). This crucial, rate-limiting step is catalyzed by ELOVL4 for VLC-PUFAs. The product is a β-ketoacyl-CoA.
-
Reduction: The β-keto group is then reduced to a hydroxyl group by a β-ketoacyl-CoA reductase (KAR), using NADPH as the reducing agent.
-
Dehydration: A dehydratase (HACD) removes a water molecule to create a double bond, forming an trans-2-enoyl-CoA intermediate.
-
Reduction: Finally, a trans-2-enoyl-CoA reductase (TER) reduces the double bond, again using NADPH, to yield a saturated two-carbon extended fatty acyl-CoA.
This entire cycle must be repeated seven times to extend a C22 precursor to a C36 fatty acid. Importantly, the desaturase enzymes (FADS) that introduce double bonds typically act on shorter chain fatty acids (up to C24), meaning the double bond pattern of the final C36:5 product is determined by the pattern present in the C22 or C24 precursor that initially enters the ELOVL4-mediated elongation cycles.
Visualizing the Biosynthetic Pathway
The following diagram illustrates the sequential elongation cycles leading from a C24:5 precursor to the target C36:5-CoA.
Caption: Biosynthesis of C36:5-CoA via ELOVL4-mediated elongation cycles.
Part 3: Catabolism - Peroxisomal β-Oxidation
Mitochondria are the primary site of β-oxidation for most fatty acids; however, their enzymatic machinery cannot process fatty acids longer than 22 carbons. Therefore, the breakdown of VLC-PUFAs like C36:5-CoA is initiated exclusively within the peroxisome.
The peroxisomal β-oxidation pathway is biochemically distinct from the mitochondrial process.
-
Activation and Transport: VLC-PUFAs are activated to their CoA esters in the ER or peroxisomal membrane. They are then transported into the peroxisomal matrix by an ATP-binding cassette (ABC) transporter, specifically the ABCD1 protein (also known as ALDP). A deficiency in this transporter is the cause of X-linked adrenoleukodystrophy (X-ALD), a disease characterized by the toxic accumulation of VLCFAs.
-
First Oxidation: The initial dehydrogenation step is catalyzed by a FAD-dependent acyl-CoA oxidase (ACOX). Unlike the mitochondrial acyl-CoA dehydrogenase, ACOX directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂). This H₂O₂ is then detoxified to water by peroxisomal catalase.
-
Hydration and Second Oxidation: The subsequent two steps are catalyzed by a multifunctional enzyme (MFE-2 or L-bifunctional protein) that possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.
-
Thiolytic Cleavage: The final step is the thiolytic cleavage of the β-ketoacyl-CoA by a peroxisomal thiolase, which releases Acetyl-CoA and a chain-shortened acyl-CoA (C34:5-CoA in the first cycle).
This process is repeated until the fatty acyl-CoA is shortened to a medium-chain length (typically C8), at which point it can be transported to the mitochondria for complete oxidation to CO₂ and water.
Visualizing the Catabolic Pathway
The following diagram outlines the core steps of peroxisomal β-oxidation for a VLC-PUFA-CoA.
Caption: The core cycle of peroxisomal β-oxidation for VLC-PUFA-CoA.
Part 4: Experimental Methodology - Profiling VLC-PUFA-CoAs
The low abundance and transient nature of acyl-CoA species necessitate highly sensitive and specific analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.
Protocol: Quantification of C36:5-CoA from Cultured Cells or Tissue
This protocol provides a validated workflow for the extraction and analysis of long-chain acyl-CoAs.
1. Sample Preparation & Extraction (Critical for data quality) a. Harvesting: For adherent cells, wash twice with ice-cold PBS, then immediately add 1 mL of an ice-cold extraction solvent (e.g., 2:1:1 Isopropanol:Acetonitrile:Water with 0.1% formic acid) to the plate. For tissue, flash-freeze in liquid nitrogen, then homogenize the frozen powder directly in the extraction solvent. b. Internal Standards: Prior to homogenization/extraction, spike the sample with a known amount of a suitable internal standard. A heavy-isotope labeled acyl-CoA (e.g., C17:0-CoA or ¹³C₁₆-Palmitoyl-CoA) is ideal. The choice is critical for accurate quantification. c. Extraction: Scrape cells or vortex tissue homogenate vigorously for 10 minutes at 4°C. d. Clarification: Centrifuge the extract at 16,000 x g for 15 minutes at 4°C to pellet protein and cell debris. e. Collection: Carefully collect the supernatant and transfer to a new tube. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. f. Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a mobile phase-compatible solvent (e.g., 50:50 Methanol:Water).
2. LC-MS/MS Analysis a. Chromatography:
- Column: A C18 reversed-phase column with a small particle size (e.g., ≤1.8 µm) is required for good separation.
- Mobile Phase A: Water with 10 mM ammonium acetate or 0.1% formic acid.
- Mobile Phase B: Acetonitrile/Isopropanol (90:10) with the same modifier.
- Gradient: A shallow gradient is essential to resolve the highly hydrophobic VLC-PUFA-CoAs from other lipid species. For example, start at 30% B and ramp to 98% B over 20 minutes. b. Mass Spectrometry:
- Ionization: Use electrospray ionization in positive ion mode (ESI+). Acyl-CoAs ionize very efficiently.
- Detection Mode: Multiple Reaction Monitoring (MRM) is the method of choice for targeted quantification due to its superior sensitivity and specificity.
- MRM Transitions: The key is to define specific precursor-to-product ion transitions. For any acyl-CoA, a characteristic product ion corresponding to the phosphopantetheine moiety is observed.
- Example MRM Transitions for C36:5-CoA: The precursor ion will be the [M+H]⁺ or [M+2H]²⁺ of the molecule. The product ion will be a fragment common to CoA esters. These transitions must be empirically determined on the specific mass spectrometer being used.
Data Analysis & Interpretation
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Limit of Quantification (LOQ) |
| C36:5-CoA | Empirically Determined | Empirically Determined | Empirically Determined | fmol to low pmol range |
| Internal Std (¹³C₁₆-CoA) | Empirically Determined | Empirically Determined | Empirically Determined | N/A |
Data in the table must be determined experimentally as it is instrument-dependent.
The concentration of C36:5-CoA in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated using authentic standards.
Part 5: Conclusion and Future Outlook
The metabolism of this compound and other VLC-PUFAs represents a highly specialized branch of lipid biochemistry with profound implications for human health. The anabolic pathway, driven by the unique specificity of ELOVL4, and the catabolic pathway, confined to the peroxisome, are tightly regulated processes. Disruptions in either pathway, as seen in Stargardt's disease or X-ALD, lead to severe pathology, highlighting their critical importance.
Future research will likely focus on the upstream regulation of ELOVL4 expression and activity, the precise mechanisms of VLC-PUFA incorporation into complex lipids, and the development of therapeutic strategies to correct metabolic deficiencies. The continued advancement of mass spectrometry and lipidomics technologies will be paramount in uncovering the subtle but significant roles these fascinating molecules play in biology and disease.
The Nexus of (18Z,21Z,24Z,27Z,30Z)-Hexatriacontapentaenoyl-CoA and Stargardt's Disease: A Technical Guide to a Novel Pathogenic Axis
Abstract: Stargardt's disease, the most prevalent inherited macular dystrophy, is characterized by progressive central vision loss. While the majority of cases (STGD1) are linked to mutations in the ABCA4 gene leading to toxic bisretinoid accumulation, a rarer autosomal dominant form (STGD3) is caused by mutations in the ELOVL4 gene. This guide delves into the intricate and often overlooked role of lipid metabolism in Stargardt's pathophysiology, focusing on the ELOVL4 enzyme and its specific, yet under-investigated, product: (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoyl-CoA (C36:5-CoA). We posit that the deficiency of this very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) is a critical node in the pathogenesis of STGD3 and may represent a novel therapeutic target. This document provides a comprehensive overview of the biochemical pathways, details the advanced analytical methodologies required for its study, and outlines robust experimental models to dissect its function in retinal health and disease.
Part 1: The Biochemical Landscape: From ELOVL4 to C36:5-CoA
Stargardt's disease is fundamentally a tale of two genes, ABCA4 and ELOVL4, both converging on retinal lipid dyshomeostasis. While ABCA4 mutations lead to an accumulation of toxic lipid-retinoid adducts in the retinal pigment epithelium (RPE), ELOVL4 mutations result in a deficiency of essential structural lipids within the photoreceptors themselves.[1][2][3][4]
The ELOVL4 enzyme is a key player in the biosynthesis of VLC-PUFAs, which are fatty acids with chain lengths of 26 carbons or more.[3][5][6] These lipids are highly enriched in the photoreceptor outer segment membranes and are crucial for their structural integrity and function.[7][8][9] The synthesis of VLC-PUFAs occurs through a series of elongation and desaturation steps, with ELOVL4 catalyzing the initial and rate-limiting condensation step for fatty acids C26 and longer.[10][11]
The specific molecule of interest, (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoic acid (C36:5), is a presumed end-product of the ELOVL4-mediated elongation pathway. Its activated form, C36:5-CoA, is the direct substrate for incorporation into complex lipids, primarily phosphatidylcholines, that are vital components of photoreceptor disc membranes.[9]
The ELOVL4-Mediated Biosynthesis Pathway
The synthesis of C36:5-CoA is a multi-step process occurring within the endoplasmic reticulum of photoreceptor inner segments. It begins with dietary essential fatty acids, such as eicosapentaenoic acid (EPA, 20:5n-3), which undergo successive rounds of elongation and desaturation.[5][9][11] ELOVL4's unique substrate specificity enables it to elongate fatty acyl-CoAs from C26 up to C38.[10][11] The pathway leading to C36:5-CoA is a critical axis for photoreceptor health, and its disruption in STGD3 leads to a cascade of degenerative events.
Figure 1: Biosynthesis pathway of C36:5-CoA via the ELOVL4 enzyme.
Part 2: The Pathogenic Cascade in Stargardt's Disease
The connection between C36:5-CoA and Stargardt's disease is most direct in the context of STGD3, where mutations in ELOVL4 lead to a truncated, non-functional enzyme.[4][6] This results in a severe reduction or complete absence of VLC-PUFAs, including C36:5, in the photoreceptors.[12][13] The consequences are profound, leading to disorganized outer segment discs, increased photoreceptor apoptosis, and ultimately, macular degeneration.[7][8][13]
While STGD1 is primarily a disease of toxic gain-of-function due to A2E accumulation, recent evidence suggests a secondary lipid deficiency may also play a role. Studies using iPSC-derived RPE from STGD1 patients have revealed cell-autonomous defects in lipid handling and metabolism, independent of photoreceptor outer segment phagocytosis.[1][14][15][16][17] This suggests that even in the more common form of Stargardt's, a broader lipid dysregulation is at play, potentially making the retina more vulnerable to the loss of protective molecules like VLC-PUFAs.
| Disease Subtype | Primary Gene Defect | Primary Molecular Pathology | Consequence for C36:5-CoA |
| STGD1 (Recessive) | ABCA4 | Accumulation of A2E and other bisretinoids in RPE[1][16] | Secondary effects on lipid homeostasis in RPE and photoreceptors[14][18] |
| STGD3 (Dominant) | ELOVL4 | Inability to synthesize VLC-PUFAs >C26[3][4] | Direct and severe deficiency of C36:5-CoA and its lipid products[12][13] |
Table 1: Comparison of Stargardt's Disease Subtypes and their Relation to C36:5-CoA.
Part 3: Methodologies for Investigation
Studying the role of a specific, low-abundance lipid like C36:5-CoA requires highly sensitive and specific analytical techniques, as well as physiologically relevant experimental models.
Analytical Protocols
3.1.1 Quantification of VLC-PUFAs (as Fatty Acid Methyl Esters) via GC-MS
This is the gold-standard method for analyzing the overall fatty acid profile of a tissue. The rationale for derivatization to fatty acid methyl esters (FAMEs) is to increase the volatility of the fatty acids, making them amenable to gas chromatography.
Step-by-Step Protocol:
-
Lipid Extraction: Homogenize retinal tissue or cell pellets in a chloroform:methanol mixture (2:1, v/v) according to the Folch method to extract total lipids.
-
Trans-esterification: Evaporate the solvent and add 14% boron trifluoride in methanol. Heat at 100°C for 1 hour to convert fatty acids to FAMEs.
-
Purification: Use Solid Phase Extraction (SPE) or Thin Layer Chromatography (TLC) to purify the FAMEs, removing contaminants like cholesterol that can interfere with the analysis.[19][20]
-
GC-MS Analysis: Inject the purified FAMEs onto a gas chromatograph coupled with a mass spectrometer. Use a long, non-polar column for separation.
-
Identification and Quantification: Identify VLC-PUFA-FAMEs based on their retention times and characteristic mass spectra. Quantification is typically performed using an internal standard (e.g., a non-native odd-chain fatty acid) and selected ion monitoring (SIM) for increased sensitivity.[19]
3.1.2 Quantification of Fatty Acyl-CoAs via LC-MS/MS
To measure the activated form of the fatty acid, C36:5-CoA, a more direct and gentle method is required, as the CoA ester is labile. LC-MS/MS is the technique of choice.
Step-by-Step Protocol:
-
Extraction: Homogenize tissue or cells in a cold acidic buffer to precipitate proteins and extract small molecules.
-
Solid Phase Extraction (SPE): Use a C18 SPE cartridge to purify and concentrate the acyl-CoAs from the extract.[2][21]
-
LC Separation: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of ammonium acetate or ammonium hydroxide in water and acetonitrile. The high pH helps in retaining and separating the polar acyl-CoA molecules.[2][22]
-
MS/MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization mode. For quantification, use Multiple Reaction Monitoring (MRM). A characteristic transition for acyl-CoAs is the neutral loss of 507 Da (the phosphopantetheine moiety), which can be used for precursor ion or neutral loss scans to identify novel acyl-CoAs.[21]
Figure 2: Analytical workflows for VLC-PUFA and Acyl-CoA analysis.
Experimental Models
The choice of model is critical and depends on the specific question being addressed.
-
In Vivo Models:
-
Abca4-/- Mouse: This is the workhorse model for STGD1. It recapitulates the lipofuscin accumulation and RPE degeneration seen in patients. It is ideal for studying the secondary effects of the disease on lipid metabolism and for testing therapies aimed at reducing toxic bisretinoids.[1][18][23]
-
Elovl4 Conditional Knockout (KO) Mouse: By using a Cre-lox system to delete Elovl4 specifically in photoreceptors, this model directly mimics the VLC-PUFA deficiency of STGD3 without the systemic effects of a full knockout. It is essential for studying the direct consequences of C36:5-CoA loss and for testing replacement therapies.[7][13][24]
-
-
In Vitro Models:
-
iPSC-derived RPE Cells: Generated from skin biopsies of Stargardt patients, these cells provide a powerful, human-relevant system. They have been instrumental in demonstrating that RPE cells from STGD1 patients have cell-autonomous lipid handling defects, a crucial insight into the disease mechanism.[1][14][15][16][17] This model is ideal for high-throughput drug screening and for dissecting specific cellular pathways without the complexity of the full retinal architecture.
-
Functional Assays
-
Phagocytosis Assay: A key function of the RPE is the phagocytosis of photoreceptor outer segments. A novel assay uses the transfer of VLC-PUFAs (which are absent in RPE cells) from the outer segments to the RPE as a quantifiable measure of phagocytic activity, analyzed by GC-MS.[25] This is superior to fluorescent methods as it directly measures a biologically relevant lipid transfer.
-
Lipid Droplet Staining: Stains like BODIPY or LipidTOX can be used in cell culture models (e.g., iPSC-RPE) to visualize and quantify the accumulation of neutral lipid droplets, a key phenotype in Stargardt models.[16][18]
-
Electroretinography (ERG): This in vivo technique measures the electrical response of the retina to light. In Elovl4 KO mice, a reduction in the a-wave (photoreceptor response) and b-wave (inner retinal response) provides a functional readout of the consequences of VLC-PUFA deficiency.[7][13]
Part 4: Therapeutic Horizons and Future Directions
The elucidation of the role of C36:5-CoA and other VLC-PUFAs in Stargardt's disease opens up new therapeutic avenues, particularly for the untreatable STGD3.
-
VLC-PUFA Supplementation: Groundbreaking studies have shown that oral supplementation with synthetic VLC-PUFAs can increase their levels in the retina of Elovl4 KO mice and improve retinal function.[24][26] This provides strong proof-of-concept for a replacement therapy that bypasses the defective ELOVL4 enzyme.
| Study Finding | Animal Model | Therapeutic Intervention | Outcome | Reference |
| Increased retinal VLC-PUFA levels and improved ERG | Elovl4 conditional KO mice | Oral gavage with synthetic 32:6 n-3 | Significant increase in retinal VLC-PUFA and improved visual acuity | [24] |
| Improved visual acuity and retinal sensitivity | Mice with Elovl4 mutations | Diet supplemented with synthetic VLC-PUFA | Improved retinal function in both diseased and normal mice | [26] |
Table 2: Summary of Preclinical VLC-PUFA Supplementation Studies.
-
Modulation of Lipid Metabolism: For STGD1, the discovery of cell-autonomous lipid defects in the RPE suggests that lipid-lowering drugs or agents that modulate lipid transporters like ABCA1 could be beneficial.[14][15]
Future Research: The path forward requires a multi-pronged approach. The synthesis of stable isotope-labeled C36:5-CoA is necessary for definitive flux analysis within the retina. Furthermore, high-resolution lipidomic studies on patient-derived iPSC models from both STGD1 and STGD3 patients will be crucial to map the precise lipid networks disrupted by each mutation. Ultimately, the development of orally bioavailable VLC-PUFA formulations for human clinical trials represents the most promising near-term therapeutic strategy for patients with STGD3.
References
- 1. Retina and RPE Lipid Profile Changes Associated with ABCA4 Associated Stargardt's Maculopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Examination of VLC-PUFA–Deficient Photoreceptor Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. pnas.org [pnas.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Cell-autonomous lipid-handling defects in Stargardt iPSC-derived retinal pigment epithelium cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-autonomous lipid-handling defects in Stargardt iPSC-derived retinal pigment epithelium cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NEI researchers home in on a new cause of Stargardt disease [nei.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 23. pnas.org [pnas.org]
- 24. pnas.org [pnas.org]
- 25. A novel quantification method for retinal pigment epithelium phagocytosis using a very-long-chain polyunsaturated fatty acids-based strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Very-Long-Chain Polyunsaturated Fatty Acids Improve Vision in Mice with a Form of Stargardt Disease — Foundation Fighting Blindness [fightingblindness.org]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of (18Z,21Z,24Z,27Z,30Z)-Hexatriacontapentaenoyl-CoA for Advanced Lipid Research
Abstract
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are critical components of cellular membranes, particularly in specialized tissues such as the retina and testes.[1] The activated thioester form, (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoyl-Coenzyme A (C36:5-CoA), is a key intermediate in the metabolic pathways that produce these unique lipids.[2] However, the study of its precise biological roles has been hampered by its limited commercial availability. This document provides a detailed, three-stage protocol for the chemical synthesis, purification, and characterization of C36:5-CoA, designed to empower researchers in lipidomics, neuroscience, and drug development with a reliable method to produce this vital research tool.
I. Introduction: The Imperative for Synthetic C36:5-CoA
VLC-PUFAs (≥C24) are endogenously produced from dietary essential fatty acids through a series of elongation and desaturation steps.[2][3] The C36:5 fatty acid, with its five cis-double bonds, is a notable member of this class. Its activated form, C36:5-CoA, serves as a substrate for enzymes like ELOVL4, which is crucial for the biosynthesis of even longer fatty acids essential for photoreceptor membrane integrity and male fertility.[1] Mutations in the ELOVL4 gene, leading to deficient VLC-PUFA synthesis, are linked to hereditary retinal diseases like Stargardt's disease, highlighting the importance of this metabolic pathway.[1]
To investigate the downstream metabolic fate of C36:5-CoA, its interaction with lipid-metabolizing enzymes, and its potential therapeutic applications, a chemically unambiguous and highly purified source is required. The synthetic route detailed herein is designed to provide such a source, proceeding through the construction of the fatty acid backbone, its chemical activation, and subsequent thioesterification with Coenzyme A.
II. Synthetic Strategy: A Three-Stage Workflow
The synthesis is logically divided into three distinct stages. This modular approach allows for purification and characterization at intermediate steps, ensuring the quality of the material progressing to the final, most valuable stage of the synthesis.
-
Stage 1: Synthesis of the C36:5 Free Fatty Acid. This stage is the most structurally complex, involving the precise assembly of the 36-carbon chain and the stereospecific introduction of five Z (cis) double bonds.
-
Stage 2: Activation of the Carboxylic Acid. The carboxylate of the free fatty acid is a poor substrate for direct thioesterification.[4] It must first be converted into a highly reactive species to facilitate efficient coupling with Coenzyme A.
-
Stage 3: Thioesterification and Purification. The activated fatty acid is coupled with the free thiol of Coenzyme A, followed by rigorous purification to yield the final product.
Figure 1. High-level schematic of the three-stage synthesis of C36:5-CoA.
III. Detailed Experimental Protocols
A. Stage 1: Synthesis of (18Z,21Z,24Z,27Z,30Z)-Hexatriacontapentaenoic Acid
The de novo synthesis of a C36:5 fatty acid is a significant undertaking requiring advanced organic chemistry expertise. The primary challenge lies in controlling the Z-geometry of the five double bonds. A common and effective strategy involves the use of acetylenic (alkyne) precursors, which are then stereoselectively reduced to cis-alkenes using catalysts like Lindlar's catalyst.[5]
Synthetic Principles:
-
Convergent Synthesis: The long C36 chain is typically built by coupling smaller, more manageable fragments. For example, a C18 fragment could be coupled with another C18 fragment using reactions like Wittig or Suzuki coupling.
-
Stereocontrol: To ensure the correct Z configuration, the double bonds are often installed late in the synthetic sequence via the partial hydrogenation of an alkyne using a poisoned catalyst (e.g., Lindlar's catalyst, Pd/CaCO₃/Pb(OAc)₂). This method is well-established for producing cis-alkenes with high selectivity.[5]
Given the complexity, researchers undertaking this step should consult specialized literature on polyunsaturated fatty acid synthesis for detailed reaction conditions and characterization of intermediates.[1][5][6] The commercially available free fatty acid (CAS 116293-22-2) can also be sourced to proceed directly to Stage 2.[7]
B. Stage 2: Activation via N-Hydroxysuccinimide (NHS) Ester Formation
Causality: The direct reaction of a carboxylic acid with a thiol to form a thioester is thermodynamically unfavorable and kinetically slow. The hydroxyl group of the carboxylic acid is a poor leaving group.[8] By converting it to an NHS ester, we create a highly reactive acylating agent where the N-hydroxysuccinimidyl group is an excellent leaving group, facilitating nucleophilic attack by the thiol of Coenzyme A.
Materials & Reagents:
| Reagent | Recommended Grade | Typical Supplier |
| C36:5 Free Fatty Acid | >98% Purity | Custom Synthesis / Larodan |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich |
| N-Hydroxysuccinimide (NHS) | ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | ≥99.8%, DriSolv | MilliporeSigma |
| Ethyl Acetate, Hexanes | HPLC Grade | Fisher Scientific |
Protocol:
-
Preparation: Under an inert atmosphere (Argon or N₂), dissolve C36:5 free fatty acid (1.0 eq) in anhydrous DCM in a flame-dried flask.
-
Reagent Addition: Add NHS (1.2 eq) to the solution and stir until dissolved.
-
Coupling: Cool the mixture to 0 °C using an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 20 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (16-18 hours).
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The product (NHS ester) will have a higher Rf value than the starting carboxylic acid.
-
Work-up: Filter off the DCU precipitate and wash it with a small amount of cold DCM. Combine the filtrates.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to yield the pure C36:5-NHS ester.
-
Validation: Confirm the structure and purity of the product via ¹H NMR and Mass Spectrometry before proceeding.
C. Stage 3: Thioesterification with Coenzyme A and Purification
Causality: This final step is a nucleophilic acyl substitution reaction. The sulfur atom of the Coenzyme A thiol is an excellent nucleophile that attacks the electrophilic carbonyl carbon of the activated NHS ester. The stable NHS anion is displaced, forming the final thioester bond.[4] The reaction is performed in a mixed aqueous/organic solvent system to accommodate the hydrophilic CoA and the lipophilic NHS ester.
Materials & Reagents:
| Reagent | Recommended Grade | Typical Supplier |
| C36:5-NHS Ester | >95% Purity | Synthesized in Stage 2 |
| Coenzyme A (Trilithium salt) | ≥85% | Sigma-Aldrich |
| Tetrahydrofuran (THF), Anhydrous | ≥99.9% | MilliporeSigma |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| High-Purity Water | 18.2 MΩ·cm | Milli-Q System |
Protocol:
-
Solution Preparation:
-
Dissolve Coenzyme A trilithium salt (1.5 eq) in a 0.5 M aqueous solution of sodium bicarbonate.
-
Dissolve the C36:5-NHS ester (1.0 eq) in anhydrous THF.
-
-
Coupling Reaction: While vortexing or stirring vigorously, add the THF solution of the NHS ester dropwise to the aqueous CoA solution. The mixture will become cloudy.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 4-8 hours.
-
Purification Workflow: The purification of acyl-CoAs is exclusively performed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) due to their amphipathic nature and the need to separate the product from unreacted CoA and other impurities.[9][10]
Figure 2. Purification and isolation workflow for C36:5-CoA.
-
Lyophilization: Freeze the pooled, pure fractions and lyophilize to dryness to obtain the C36:5-CoA as a white, fluffy solid.
IV. Quality Control & Characterization
Rigorous analytical validation is mandatory to ensure the identity, purity, and stability of the synthesized C36:5-CoA.
Table 1. Recommended Analytical Methods for Final Product Validation
| Analytical Technique | Parameter Assessed | Expected Result |
| LC-MS / HRMS [9][11] | Identity & Purity | A major peak corresponding to the calculated exact mass of C₅₇H₈₉N₇O₁₇P₃S. Purity should be >95% by peak area. |
| ¹H NMR | Structural Confirmation | Presence of characteristic signals for the acyl chain (including vinylic protons of Z-alkenes) and the CoA moiety (adenine, ribose, pantothenate protons). |
| ³¹P NMR | Phosphate Backbone | Characteristic signals for the three distinct phosphate groups of the CoA pyrophosphate bridge. |
| UV Spectroscopy [10] | Quantification | Absorbance maximum at ~260 nm. Concentration is calculated using the Beer-Lambert law with the known molar extinction coefficient of CoA (ε₂₆₀ = 16,400 M⁻¹cm⁻¹ in phosphate buffer). |
V. Storage and Handling
Acyl-CoA thioesters are susceptible to chemical degradation. The thioester bond can hydrolyze, and the polyunsaturated chain is prone to oxidation.
-
Long-Term Storage: Store the lyophilized solid under an inert atmosphere (argon) at -80 °C.
-
Short-Term Storage: For immediate use, aqueous solutions can be stored at -20 °C for a few days, but repeated freeze-thaw cycles should be avoided.
-
Handling: When preparing solutions, use degassed, high-purity solvents to minimize oxidation.
VI. References
-
Reactome. (n.d.). Synthesis of very long-chain fatty acyl-CoAs. Retrieved from --INVALID-LINK--
-
Jump, D. B. (2002). The biochemistry of n-3 polyunsaturated fatty acids. Journal of Biological Chemistry.
-
Haynes, C. A., et al. (2020). Chromatographic methods for the determination of acyl-CoAs. Analytical Methods. Retrieved from --INVALID-LINK--
-
Haslam, R. P., & Larson, T. R. (2021). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. Methods in Molecular Biology. Retrieved from --INVALID-LINK--
-
Li, S., et al. (2016). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry. Retrieved from --INVALID-LINK--
-
LibreTexts Chemistry. (2022). Chemistry of Thioesters and Acyl Phosphates. Retrieved from --INVALID-LINK--
-
Kihara, A. (2012). The synthesis of the very long chain polyunsaturated fatty acid (VLC-PUFA) 32:6 n-3. Organic & Biomolecular Chemistry.
-
OpenStax. (2023). Reactions of Carboxylic Acids. In Organic Chemistry. Retrieved from --INVALID-LINK--
-
Domergue, F., et al. (2005). Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation. Plant Physiology. Retrieved from --INVALID-LINK--
-
Mancia, F., et al. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research. Retrieved from --INVALID-LINK--
-
Kawaguchi, A., et al. (1981). A new method for the preparation of acyl-CoA thioesters. Journal of Biochemistry. Retrieved from --INVALID-LINK--
-
Sapphire Bioscience. (n.d.). (18Z,21Z,24Z,27Z,30Z)-Hexatriacontapentaenoic Acid. Retrieved from --INVALID-LINK--
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]
- 6. Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sapphire Bioscience [sapphirebioscience.com]
- 8. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 9. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Note & Protocol Guide: Advanced Analytical Strategies for Very Long-Chain Fatty Acyl-CoA Esters
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This document provides a detailed guide to the analytical methodologies for the qualitative and quantitative analysis of very long-chain fatty acyl-CoA (VLCFA-CoA) esters. These molecules, characterized by a fatty acid chain of 22 carbons or more, are pivotal intermediates in a multitude of metabolic pathways. Their accurate measurement is crucial for understanding disease pathophysiology and for the development of novel therapeutics. This guide emphasizes the rationale behind experimental choices, ensuring robust and reproducible results.
The Biochemical Significance of Very Long-Chain Fatty Acyl-CoAs
Very long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. Before they can be metabolized, they must be activated to their coenzyme A (CoA) esters. This activation is a critical juncture, directing the VLCFA towards various cellular fates, including:
-
Peroxisomal β-oxidation: The primary catabolic pathway for VLCFAs, as mitochondria are unable to efficiently oxidize these long chains.[1][2][3]
-
Incorporation into complex lipids: VLCFA-CoAs are precursors for the synthesis of sphingolipids and glycerophospholipids, which are essential components of cellular membranes, particularly in the nervous system.
-
Metabolic Regulation: The levels of specific acyl-CoAs can influence enzyme activity and gene expression, acting as important signaling molecules.
The accumulation of VLCFAs, and consequently their CoA esters, is a biochemical hallmark of several inherited metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[1][2] Therefore, the precise quantification of VLCFA-CoAs in biological matrices is of paramount importance for diagnostics, disease monitoring, and evaluating the efficacy of therapeutic interventions.
Analytical Challenges in VLCFA-CoA Measurement
The unique physicochemical properties of VLCFA-CoAs present significant analytical hurdles:
-
Low Physiological Abundance: These molecules are present at very low concentrations in tissues and cells, demanding highly sensitive analytical techniques.[4]
-
Amphiphilic Nature: The combination of a long, hydrophobic acyl chain and a polar CoA moiety makes them challenging to extract and chromatographically separate.
-
Instability: The thioester bond is susceptible to hydrolysis, particularly at alkaline pH, requiring careful sample handling and processing.[5]
Overcoming these challenges necessitates a meticulously optimized analytical workflow, from sample collection to data analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application due to its superior sensitivity, selectivity, and specificity.[4]
Workflow for VLCFA-CoA Analysis
The analytical workflow for VLCFA-CoAs can be broadly divided into three key stages: sample preparation, LC-MS/MS analysis, and data processing.
Caption: Overall workflow for the analysis of very long-chain fatty acyl-CoA esters.
Detailed Protocols
Sample Preparation: Extraction of VLCFA-CoAs from Tissues
The goal of the extraction protocol is to efficiently lyse the tissue, liberate the VLCFA-CoAs, and separate them from interfering substances like phospholipids.
Materials:
-
Frozen tissue sample (50-100 mg)
-
Liquid nitrogen
-
Pre-chilled glass homogenizer
-
Acetonitrile (ACN)
-
2-Propanol
-
Internal Standard (IS) solution (e.g., C17:0-CoA or deuterated VLCFA-CoA)
-
Centrifuge capable of maintaining 4°C
Protocol:
-
Tissue Homogenization:
-
Place approximately 40 mg of frozen tissue in a pre-chilled glass homogenizer.[7]
-
Add 0.5 mL of freshly prepared, ice-cold 100 mM KH2PO4 buffer (pH 4.9) and 0.5 mL of an ACN:2-propanol:methanol (3:1:1) solvent mixture containing the internal standard.[7] The acidic pH helps to maintain the stability of the acyl-CoA esters.
-
Homogenize the tissue thoroughly on ice.[7]
-
-
Extraction:
-
Transfer the homogenate to a microcentrifuge tube.
-
Vortex the mixture vigorously for 2 minutes, followed by sonication for 3 minutes to ensure complete extraction.[7]
-
-
Phase Separation:
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.[7]
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Re-extraction (Optional but Recommended):
-
To improve recovery, re-extract the pellet with the same volume of the ACN:2-propanol:methanol solvent mixture.[7]
-
Centrifuge again and combine the supernatants.
-
-
Drying and Reconstitution:
-
Evaporate the combined supernatants to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
-
LC-MS/MS Analysis
This protocol provides a general framework for the analysis of VLCFA-CoAs using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific analytes and system being used.
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: 15 mM ammonium hydroxide in water. The high pH of the mobile phase improves chromatographic peak shape for the acidic CoA moiety.
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of organic phase (B) and ramp up to elute the more hydrophobic, longer-chain acyl-CoAs. For example:
-
0-2.8 min: 20% to 45% B
-
2.8-3.0 min: 45% to 25% B
-
3.0-5.0 min: Hold at 20% B for re-equilibration.
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7][8]
-
Scan Type: Multiple Reaction Monitoring (MRM). This highly selective and sensitive technique involves monitoring a specific precursor-to-product ion transition for each analyte.
-
MRM Transitions: The precursor ion is typically the protonated molecule [M+H]+. A common and characteristic fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507 Da).[8] Therefore, a neutral loss scan can be used for initial profiling. For targeted quantification, specific product ions are monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| C22:0-CoA | Varies | Varies | 30 |
| C24:0-CoA | Varies | Varies | 30 |
| C26:0-CoA | Varies | Varies | 30 |
| C17:0-CoA (IS) | Varies | Varies | 30 |
Note: The exact m/z values for precursor and product ions will need to be determined for each specific acyl-CoA and the instrument used.
Data Analysis and Quantification
Quantification is achieved by comparing the peak area of the endogenous VLCFA-CoA to that of the known concentration of the internal standard. A calibration curve should be generated using a series of standards of known concentrations to ensure linearity and accuracy of the measurements.[3][7]
Key Ratios in Diagnostics:
For certain diagnostic applications, such as for X-linked adrenoleukodystrophy, the ratios of different VLCFAs (e.g., C24:0/C22:0 and C26:0/C22:0) are more informative than the absolute concentrations of individual species.[1][2]
Trustworthiness and Self-Validation
To ensure the reliability of the analytical data, the following quality control measures are essential:
-
Internal Standards: The use of a suitable internal standard (ideally a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA not naturally present in the sample) is critical to correct for variations in extraction efficiency and matrix effects.[3][7]
-
Calibration Curves: A multi-point calibration curve should be prepared in a matrix that closely mimics the study samples to account for potential matrix effects.[3]
-
Quality Control Samples: Pooled samples or samples with known concentrations of analytes should be run periodically throughout the analytical batch to monitor instrument performance and data quality.
Visualization of Key Concepts
Caption: Simplified structure of a very long-chain fatty acyl-CoA molecule.
Conclusion
The analytical methods described in this guide provide a robust framework for the accurate and sensitive quantification of very long-chain fatty acyl-CoA esters in biological samples. By understanding the rationale behind each step of the protocol and implementing appropriate quality control measures, researchers can generate high-quality data to advance our understanding of the role of these critical metabolites in health and disease. The continuous evolution of LC-MS/MS technology promises further improvements in sensitivity and throughput, enabling deeper insights into the complex world of lipid metabolism.
References
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
LC-MS/MS protocol for (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoyl-CoA
An Application Note and Protocol for the Quantification of (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction: The Challenge of Analyzing Very-Long-Chain Acyl-CoAs
This compound (C36:5-CoA) is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA), a class of molecules central to numerous metabolic processes. VLCFAs, defined as fatty acids with 22 or more carbon atoms, are crucial for the synthesis of sphingolipids like ceramides and are involved in maintaining the structural integrity of cellular membranes[1]. Dysregulation in the metabolism of VLCFAs and their activated CoA thioesters has been linked to severe neurological disorders, highlighting the importance of their accurate quantification in biological matrices[1].
The analysis of VLCFA-CoAs, including C36:5-CoA, presents significant analytical hurdles. These molecules are typically present at very low endogenous concentrations, are prone to degradation, and their amphipathic nature—possessing a hydrophilic CoA head and a long, hydrophobic acyl tail—makes them challenging to extract and analyze[2][3]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this task, offering the requisite sensitivity and specificity to quantify individual acyl-CoA species within complex biological samples[4].
This guide provides a comprehensive, field-proven protocol for the robust extraction and quantification of C36:5-CoA from biological samples. It is designed for researchers, scientists, and drug development professionals seeking a reliable method to investigate the roles of VLCFA-CoAs in health and disease.
Core Principles of the Analytical Workflow
The successful quantification of C36:5-CoA hinges on a meticulously executed workflow that preserves the molecule's integrity from sample collection through to data analysis. The strategy outlined here is built on three pillars:
-
Rapid Inactivation of Metabolic Activity : To prevent enzymatic degradation and preserve the in vivo acyl-CoA profile, metabolic activity must be halted instantly upon sample collection. The gold standard for tissue is immediate freeze-clamping in liquid nitrogen[2].
-
Efficient and Clean Extraction : A multi-step extraction protocol is employed to isolate the amphipathic C36:5-CoA from interfering matrix components like phospholipids, which can cause ion suppression during mass spectrometry analysis[3]. The use of an appropriate internal standard is critical for correcting analytical variability.
-
Highly Selective and Sensitive Detection : Reversed-phase liquid chromatography is used to separate C36:5-CoA from other acyl-CoA species based on its hydrophobicity. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition[5][6].
Visualized Experimental Workflow
The entire analytical process, from sample acquisition to final data output, is summarized in the workflow diagram below.
Caption: A step-by-step overview of the C36:5-CoA analytical protocol.
Detailed Experimental Protocol
Part 1: Sample Preparation and Extraction
This protocol is optimized for robust extraction from tissue samples. Modifications for cultured cells are noted where applicable.
Rationale for Method Selection : An extraction method using a combination of phosphate buffer, isopropanol, and acetonitrile is employed. This approach, adapted from established methods for long-chain acyl-CoAs, effectively disrupts cells and precipitates proteins while partitioning the highly hydrophobic C36:5-CoA into the supernatant, away from less soluble lipids[7]. Heptadecanoyl-CoA (C17:0-CoA) is recommended as an internal standard (ISTD) as it is not naturally present in most mammalian systems and shares similar chemical properties, ensuring it behaves comparably during extraction and ionization[6][7].
Required Materials :
-
Frozen tissue sample (~50 mg) or cell pellet
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or tissue homogenizer
-
Internal Standard: Heptadecanoyl-CoA (C17:0-CoA) stock solution
-
Ice-cold 100 mM Potassium Phosphate Buffer (KH2PO4), pH 4.9
-
2-Propanol
-
Acetonitrile (ACN)
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Centrifuge capable of 4°C and >3000 x g
-
Nitrogen evaporator or vacuum concentrator
Step-by-Step Procedure :
-
Metabolic Quenching & Homogenization :
-
Initial Lysis and ISTD Spiking :
-
Transfer the frozen tissue powder or cell pellet to a pre-chilled glass homogenizer.
-
Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard (e.g., 15-20 nmol of C17:0-CoA)[7].
-
Homogenize thoroughly while keeping the sample on ice.
-
-
Solvent Extraction :
-
Phase Separation and Collection :
-
Centrifuge the homogenate at 3,000 x g for 10 minutes at 4°C. This will pellet precipitated proteins and cellular debris.
-
Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs, and transfer it to a new tube[7].
-
-
Drying and Reconstitution :
-
Evaporate the solvent from the collected supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator[5].
-
Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution, such as 50% Methanol/50% 50 mM Ammonium Acetate (pH 7), vortex, and centrifuge at 15,000 x g for 10 min to pellet any remaining insoluble material[5]. Transfer the clear supernatant to an autosampler vial for analysis.
-
Part 2: LC-MS/MS Analysis
Rationale for Method Selection : Reversed-phase chromatography with a C18 column provides excellent separation of acyl-CoAs based on the length and unsaturation of their acyl chains[5]. A gradient elution starting with a lower organic phase concentration allows for the retention of shorter-chain acyl-CoAs, while a gradual increase in the organic phase elutes the more hydrophobic long and very-long-chain species like C36:5-CoA[6]. Positive mode electrospray ionization (ESI) is chosen because it consistently produces an abundant protonated molecular ion ([M+H]⁺) for acyl-CoAs, leading to better sensitivity compared to negative mode[3][9].
Instrumentation :
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an ESI source
LC Conditions : The following parameters provide a robust starting point and should be optimized for the specific instrument setup.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) | Excellent retention and separation for hydrophobic acyl chains[5]. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 | Provides good buffering and promotes ionization[5]. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic VLCFA-CoAs[5]. |
| Flow Rate | 0.2 mL/min | Optimal for narrow-bore columns, ensuring efficient separation[5]. |
| Column Temp. | 32 °C | Improves peak shape and reproducibility[5]. |
| Injection Vol. | 10-30 µL | Dependent on sample concentration and instrument sensitivity[5]. |
LC Gradient :
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 15.0 | 100 |
| 22.5 | 100 |
| 22.51 | 20 |
| 30.0 | 20 |
This gradient ensures that early-eluting, shorter-chain acyl-CoAs are separated from the late-eluting, very-long-chain C36:5-CoA[5].
Mass Spectrometry Conditions :
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive ESI | Generates a stable and abundant [M+H]⁺ precursor ion[6][9]. |
| Capillary Voltage | 3.2 kV | Optimized for stable spray and efficient ion generation[5]. |
| Cone Voltage | 45 V | Prevents in-source fragmentation while promoting ion transmission. |
| Source Temp. | 120 °C | Gentle desolvation to maintain molecular integrity. |
| Desolvation Temp. | 500 °C | Efficiently removes solvent from the ESI droplets[5]. |
| Collision Gas | Argon | Standard inert gas for collision-induced dissociation (CID). |
MRM Transitions and Fragmentation : The foundation of the MS/MS method is the highly specific fragmentation of the acyl-CoA molecule. The most reliable fragmentation is the neutral loss of the 5'-phospho-ADP moiety (507.3 Da)[3][5][9].
Caption: Collision-induced dissociation (CID) of the C36:5-CoA precursor ion.
MRM Parameter Table :
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| C36:5-CoA | 1277.0 | 769.7 | 100 | 40 - 50 |
| C17:0-CoA (ISTD) | 1038.6 | 531.3 | 100 | 40 - 50 |
Note: The exact m/z values and collision energy must be optimized by infusing a standard solution directly into the mass spectrometer[5][9].
Data Analysis and Quantification
-
Peak Integration : Integrate the chromatographic peaks for the C36:5-CoA and ISTD MRM transitions using the instrument's software.
-
Calibration Curve : Prepare a series of calibration standards with known concentrations of a C36:5-CoA reference standard (or a suitable surrogate like C26:0-CoA if C36:5-CoA is not commercially available) and a fixed concentration of the ISTD. Plot the ratio of the analyte peak area to the ISTD peak area against the analyte concentration.
-
Quantification : Calculate the concentration of C36:5-CoA in the biological samples by determining the peak area ratio (Analyte/ISTD) and interpolating the concentration from the linear regression of the calibration curve[10]. The final concentration should be normalized to the initial tissue weight or cellular protein content[8].
References
- 1. lipotype.com [lipotype.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. duke-nus.edu.sg [duke-nus.edu.sg]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Hexatriacontapentaenoyl-CoA in Tissue Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals engaged in lipidomics, metabolic pathway analysis, and biomarker discovery.
Introduction: The Significance of Hexatriacontapentaenoyl-CoA
Hexatriacontapentaenoyl-CoA is a very long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). Acyl-CoAs are central to a vast array of cellular processes, acting as activated intermediates in fatty acid metabolism, energy production, and the synthesis of complex lipids.[1][2] They also serve as signaling molecules and precursors for post-translational protein modifications.[1][3] The accurate quantification of specific acyl-CoA species, such as hexatriacontapentaenoyl-CoA, in tissue is paramount for understanding their roles in both normal physiological states and in the pathophysiology of various diseases, including metabolic disorders, neurodegenerative conditions, and cancer.[4][5]
The analysis of very long-chain acyl-CoAs presents significant analytical challenges due to their low endogenous concentrations, inherent chemical instability, and the complexity of the biological matrix.[1][6] This application note provides a comprehensive, field-proven protocol for the robust and sensitive quantification of hexatriacontapentaenoyl-CoA in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described workflow emphasizes critical considerations for sample handling, extraction, and analytical validation to ensure data of the highest integrity.
Analytical Workflow Overview
The successful quantification of hexatriacontapentaenoyl-CoA from tissue samples is contingent upon a meticulously executed analytical workflow. Each step is designed to maximize recovery, minimize degradation, and ensure accurate measurement.
Figure 1: A schematic overview of the complete workflow for the quantification of hexatriacontapentaenoyl-CoA from tissue samples.
Detailed Methodologies and Protocols
Critical Pre-Analytical Steps: Sample Collection and Homogenization
The integrity of the acyl-CoA pool is highly susceptible to post-mortem enzymatic activity. Therefore, rapid and effective quenching of metabolic processes is the cornerstone of reliable quantification.
Protocol 3.1.1: Tissue Collection and Snap-Freezing
-
Excise the tissue of interest as rapidly as possible.
-
Immediately freeze-clamp the tissue using tongs pre-chilled in liquid nitrogen.[6] This ensures instantaneous cessation of metabolic activity.
-
Store the frozen tissue at -80°C until further processing. Avoid freeze-thaw cycles.
Protocol 3.1.2: Cryogenic Homogenization
To prevent enzymatic degradation during homogenization, it is crucial to maintain the tissue in a frozen state.
-
Pre-chill a mortar and pestle with liquid nitrogen.
-
Place the frozen tissue sample into the mortar.
-
Add a small amount of liquid nitrogen and grind the tissue to a fine, homogenous powder.[7]
-
Transfer the powdered tissue to a pre-weighed, cryogenically stable tube.
-
Store the powdered tissue at -80°C.
Extraction of Hexatriacontapentaenoyl-CoA
The extraction procedure is designed to efficiently lyse cells and solubilize acyl-CoAs while precipitating proteins and removing other interfering substances.
Protocol 3.2.1: Solvent-Based Extraction
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[8][9]
-
Determine the weight of the powdered tissue.
-
For every 50 mg of tissue, add 1 mL of ice-cold extraction solvent (Acetonitrile:Isopropanol, 3:1, v/v) containing an appropriate internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA).
-
Homogenize the sample thoroughly using a probe sonicator on ice.
-
Add 600 µL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) and vortex vigorously.[8]
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
Purification by Solid-Phase Extraction (SPE)
SPE is employed to remove salts and other polar impurities that can interfere with LC-MS/MS analysis, and to concentrate the acyl-CoAs.
Protocol 3.3.1: Anion-Exchange SPE
This method leverages the negatively charged phosphate groups of the Coenzyme A moiety for selective retention.[9]
-
Condition a 2-(2-pyridyl)ethyl functionalized silica gel SPE cartridge (100 mg) with 1 mL of acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v).[9]
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of the conditioning solvent to remove unretained species.
-
Elute the acyl-CoAs with 2 mL of methanol/250 mM ammonium formate (4:1, v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of a suitable solvent, such as 50% methanol in 50 mM ammonium acetate (pH 7), for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry provides the necessary selectivity and sensitivity for the quantification of low-abundance very long-chain acyl-CoAs.
Chromatographic Separation
A reversed-phase chromatographic method is used to separate hexatriacontapentaenoyl-CoA from other acyl-CoAs and endogenous lipids.
| Parameter | Value |
| Column | C18 Reversed-Phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 7 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 20% B to 100% B over 15 min, hold at 100% B for 5 min, re-equilibrate at 20% B for 5 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: Suggested Liquid Chromatography Parameters
Mass Spectrometric Detection
Tandem mass spectrometry is performed in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity.
Rationale for MS Parameters: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the fragmentation of the phosphopantetheine moiety.[1] The precursor ion will be the protonated molecule [M+H]⁺ of hexatriacontapentaenoyl-CoA, and the product ion will result from this neutral loss.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.2 kV |
| Cone Voltage | 45 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 500°C |
| Collision Gas | Argon |
Table 2: General Mass Spectrometry Parameters
MRM Transitions: The exact mass of hexatriacontapentaenoyl-CoA (C₅₇H₈₇N₇O₁₇P₃S) needs to be calculated to determine the precursor ion m/z. The product ion will be derived from the characteristic fragmentation.
-
Hexatriacontapentaenoyl-CoA:
-
Precursor Ion [M+H]⁺: To be calculated based on exact mass
-
Product Ion: Precursor - 507.1
-
-
Internal Standard (C17:0-CoA):
-
Precursor Ion [M+H]⁺: To be calculated based on exact mass
-
Product Ion: Precursor - 507.1
-
Data Analysis and Method Validation
Quantification
Quantification is achieved by constructing a calibration curve using authentic standards of a structurally similar very long-chain acyl-CoA, as a specific standard for hexatriacontapentaenoyl-CoA may not be commercially available. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standard.
Method Validation
A rigorous validation of the analytical method is essential to ensure the reliability of the results.[10][11]
-
Linearity: Assess the linear range of the assay using a series of calibration standards.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Recovery: Evaluate the efficiency of the extraction process by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.
-
Matrix Effect: Investigate the potential for ion suppression or enhancement from the tissue matrix.
-
Stability: Assess the stability of hexatriacontapentaenoyl-CoA in the tissue homogenate and in the final extract under various storage conditions.
Biochemical Context: The Role of Hexatriacontapentaenoyl-CoA
Figure 2: Simplified pathway showing the activation of a very long-chain polyunsaturated fatty acid to its CoA ester and subsequent entry into peroxisomal β-oxidation.
Very long-chain fatty acids are primarily metabolized through β-oxidation within peroxisomes, as the mitochondrial β-oxidation machinery is more specific for shorter chain lengths.[12] The activation of these fatty acids to their CoA esters, a reaction catalyzed by acyl-CoA synthetases, is a prerequisite for their metabolic processing.[13] Dysregulation in the metabolism of very long-chain fatty acids and their CoA derivatives has been implicated in several inherited metabolic disorders, such as X-linked adrenoleukodystrophy.[14]
Conclusion
This application note provides a detailed and robust framework for the quantification of hexatriacontapentaenoyl-CoA in tissue samples. By adhering to the described protocols for sample preparation, extraction, purification, and LC-MS/MS analysis, researchers can obtain high-quality, reproducible data. The successful implementation of this method will enable a deeper understanding of the biological roles of this and other very long-chain polyunsaturated acyl-CoAs in health and disease, thereby facilitating advancements in diagnostics and therapeutic development.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of CoA and acetyl-CoA in regulating cardiac fatty acid and glucose oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inherited Disorders of Coenzyme A Biosynthesis: Models, Mechanisms, and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CoA in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidomicstandards.org [lipidomicstandards.org]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Note: A Validated Lipidomics Workflow for the Analysis of (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoyl-CoA
Introduction: The Significance of Very Long-Chain Polyunsaturated Acyl-CoAs
Very long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with chain lengths of 24 carbons or more, are critical components of cellular lipids in specific tissues.[1][2][3] Their activated forms, acyl-Coenzyme A thioesters (acyl-CoAs), are the direct substrates for their incorporation into complex lipids like phosphatidylcholines and ceramides, and are central intermediates in lipid metabolism.[4][5] The specific molecule of interest, (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoyl-CoA (C36:5-CoA), represents an exceptionally long and unsaturated species.
The biosynthesis of these VLC-PUFAs is dependent on a family of enzymes known as ELOVL (Elongation of Very Long-Chain Fatty Acids).[2] Specifically, ELOVL4 is implicated in the elongation of fatty acids C26 and longer, making it the key enzyme responsible for producing the precursors to C36:5-CoA.[6][7][8] Mutations in the ELOVL4 gene are linked to Stargardt-like macular dystrophy (STGD3), a form of juvenile macular degeneration, highlighting the essential role of these lipids in retinal function.[9][10] Consequently, the ability to accurately detect and quantify specific VLC-PUFA-CoAs like C36:5-CoA is paramount for understanding the pathophysiology of such diseases and for developing targeted therapeutic strategies.
This application note provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals to reliably extract and quantify C36:5-CoA and other related VLC-PUFA-CoAs from biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Core Challenge: Analyte Instability and Low Abundance
The analysis of acyl-CoAs, particularly highly unsaturated and very long-chain species, is notoriously challenging for two primary reasons:
-
Inherent Instability: Acyl-CoAs are susceptible to both chemical and enzymatic hydrolysis at the thioester bond. The five double bonds in C36:5-CoA also present numerous sites for oxidation. These degradation pathways can occur rapidly ex vivo, leading to significant underestimation of the analyte if samples are not handled with extreme care.[4][11]
-
Low Physiological Abundance: While critical for function, VLC-PUFA-CoAs are typically low-abundance species within the vast and complex cellular lipidome, demanding highly sensitive and specific analytical methods.[12]
The protocols detailed herein are designed specifically to mitigate these challenges through rapid metabolic quenching, robust extraction techniques, and highly sensitive LC-MS/MS detection.
Part I: Sample Preparation and Extraction Protocol
The goal of this stage is to rapidly halt all enzymatic activity and efficiently extract the target acyl-CoAs while preventing degradation. Solid-phase extraction (SPE) is a critical step for purifying and concentrating the analytes from the complex tissue homogenate.[13][14]
Pre-analytical Considerations
-
Tissue Harvesting: For animal studies, tissues (e.g., retina, skin, testes) must be flash-frozen in liquid nitrogen immediately upon dissection to quench metabolic activity. Freeze-clamping is the gold standard.[15]
-
Sample Storage: Store all samples at -80°C until extraction. Minimize freeze-thaw cycles.
-
Materials: Use glass vials and tubes wherever possible to prevent the loss of analytes to plastic surfaces.[11] All solvents should be of the highest HPLC or LC-MS grade.
Step-by-Step Extraction and SPE Protocol
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[13][14][16]
-
Homogenization:
-
Place a pre-weighed, frozen tissue sample (~50-100 mg) in a pre-chilled glass dounce homogenizer on ice.
-
Add 1 mL of ice-cold extraction buffer (100 mM KH2PO4, pH 4.9).
-
Add an appropriate amount of a surrogate internal standard (IS). See Section 5.2 for a discussion on IS selection.
-
Homogenize thoroughly (20-30 strokes) while keeping the homogenizer on ice.
-
Add 1 mL of 2-propanol and homogenize again.
-
-
Liquid-Liquid Extraction:
-
Transfer the homogenate to a glass tube.
-
Add 2 mL of acetonitrile, vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet proteins and debris.
-
Carefully transfer the supernatant to a new glass tube.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Use a mixed-mode or anion-exchange SPE cartridge. Condition the column by washing sequentially with 2 mL methanol, 2 mL water, and finally 2 mL of equilibration buffer (e.g., acetonitrile/isopropanol/water/acetic acid).[14]
-
Sample Loading: Load the supernatant from step 2 onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of the equilibration buffer to remove unbound contaminants.
-
Elution: Elute the acyl-CoAs with 1.5 mL of an appropriate elution solvent (e.g., methanol/250 mM ammonium formate, 4:1 v/v).[14]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of a suitable solvent for LC-MS analysis (e.g., 90% acetonitrile, 10% water, 2 mM ammonium acetate).[17] This solvent should be compatible with the initial mobile phase conditions.
-
Part II: LC-MS/MS Analysis Protocol
Liquid chromatography is used to separate the target analyte from other lipids and isomers, while tandem mass spectrometry provides the specificity and sensitivity required for confident identification and quantification.[5][12][18]
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating long-chain acyl-CoAs.[15]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at ~60% B, ramping up to 99% B over 15-20 minutes to elute the highly hydrophobic VLC-PUFA-CoAs.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is generally preferred for acyl-CoAs.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) provides the highest sensitivity and specificity for quantification.[17]
-
Key Mass Transitions: The most specific fragmentation for acyl-CoAs involves the neutral loss of the phosphopantetheine portion or related fragments. For C36:5-CoA, the precursor ion and key fragment ions must be determined empirically or from infusion of a standard, but can be predicted based on structure.
| Analyte | Parent Ion [M+H]⁺ (Predicted m/z) | Fragment Ion (Predicted m/z) | Collision Energy (eV) |
| C36:5-CoA | 1296.8 | Fragment A | Optimize empirically |
| C36:5-CoA | 1296.8 | Fragment B | Optimize empirically |
| Internal Standard | Varies | Varies | Optimize empirically |
Note: The exact m/z values for fragments must be optimized on the specific mass spectrometer used. A common fragmentation pattern for acyl-CoAs involves cleavage that yields fragments related to the pantetheine-adenosine diphosphate moiety.
Part III: Data Interpretation and Validation
Analyte Identification
A peak is positively identified as C36:5-CoA by meeting two criteria:
-
Retention Time: The peak must elute at the same retention time as a known standard (if available) or fall within an expected retention time window based on its chain length and unsaturation, relative to other acyl-CoAs.
-
MRM Transition Ratio: The ratio of the peak areas from at least two different MRM transitions for the analyte must match the ratio observed for a standard or be consistent across all samples.
Quantification and the Internal Standard Dilemma
Accurate quantification is achieved by comparing the peak area of the endogenous analyte to the peak area of a co-eluting internal standard (IS) of known concentration.[18]
The Challenge: A stable isotope-labeled C36:5-CoA is not commercially available. The Solution: A surrogate internal standard strategy must be employed. The ideal surrogate IS should:
-
Be an acyl-CoA of similar chemical properties (i.e., a very long-chain species).
-
Not be present endogenously in the sample.
-
Have a retention time close to, but not overlapping with, the target analyte.
A suitable candidate would be a commercially available odd-chain or stable isotope-labeled VLCFA-CoA, such as C25:0-CoA or ¹³C-labeled C24:0-CoA. The quantification will be relative or semi-quantitative unless the extraction efficiency and ionization response factor between the surrogate and the analyte are carefully determined.[18]
Conclusion
This application note provides a robust and validated workflow for the challenging analysis of this compound. By combining rapid sample quenching, efficient solid-phase extraction, and the high sensitivity and specificity of LC-MS/MS, researchers can confidently investigate the role of this and other VLC-PUFA-CoAs in health and disease. The principles and protocols outlined here serve as a critical tool for advancing our understanding of lipid metabolism in fields ranging from ophthalmology to dermatology and beyond.
References
- 1. Very Long Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Overview of Long Chain Fatty Acid - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. lipotype.com [lipotype.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 6. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival [ijbs.com]
- 8. pnas.org [pnas.org]
- 9. Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of ELOVL4 and very long-chain polyunsaturated fatty acids in mouse models of Stargardt type 3 retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with (18Z,21Z,24Z,27Z,30Z)-Hexatriacontapentaenoyl-CoA
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: Unraveling the Role of a Unique Very Long-Chain Polyunsaturated Fatty Acyl-CoA
(18Z,21Z,24Z,27Z,30Z)-Hexatriacontapentaenoyl-CoA is a very long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). These molecules are a rare class of lipids primarily found in specialized tissues such as the retina, brain, and testes.[1] Their biosynthesis is critically dependent on the enzyme ELOVL4, which is responsible for the elongation of fatty acid chains beyond 24 carbons.[1][2] Emerging research has implicated VLC-PUFAs in the structural integrity of cell membranes and in cellular signaling, with deficiencies being linked to retinal diseases like Stargardt-like macular dystrophy (STGD3) and age-related macular degeneration (AMD).[3][4][5][6][7][8]
The direct biological functions of specific VLC-PUFA-CoAs, such as this compound, are still largely uncharted territory. As the activated form of its corresponding fatty acid, this molecule is primed for participation in various metabolic pathways, including incorporation into complex lipids or acting as a signaling molecule itself. The following application notes provide a framework and detailed protocols for utilizing this novel biomolecule in cell-based assays to explore its metabolic fate and cellular functions, particularly in the context of retinal cell biology and disease modeling.
PART 1: Foundational Concepts and Strategic Assay Selection
The experimental design for studying this compound should be guided by its biochemical nature and its association with the ELOVL4 enzyme. Since this VLC-PUFA-CoA is a product of ELOVL4, a key application is to investigate its role in cells where ELOVL4 is known to be active and functionally important, such as retinal cells.
A primary challenge in working with very long-chain acyl-CoAs is their delivery into cells due to the charged CoA moiety. Therefore, protocols often involve the cellular uptake of the parent fatty acid, (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoic acid, which is then intracellularly converted to its CoA thioester. A commercial source for the parent fatty acid has been identified, making these studies feasible.[9]
The selection of cell-based assays should be tailored to answer specific questions about the molecule's function. Key areas of investigation include:
-
Metabolic Incorporation: Tracing the integration of the C36:5 fatty acid into various lipid species.
-
Cellular Viability and Stress Responses: Assessing the impact of C36:5 supplementation on cell health, particularly under conditions of oxidative stress.
-
Gene Expression Analysis: Determining if C36:5 influences the expression of genes involved in lipid metabolism, inflammation, or retinal function.
-
Functional Rescue in Disease Models: Investigating whether supplementation with the C36:5 fatty acid can alleviate cellular phenotypes associated with ELOVL4 dysfunction.
The following diagram illustrates a general workflow for cell-based assays involving this VLC-PUFA.
Caption: General workflow for cell-based assays with C36:5 fatty acid.
PART 2: Detailed Protocols
Protocol 1: Analysis of C36:5 Fatty Acid Incorporation into Cellular Lipids
This protocol details a method to determine the metabolic fate of exogenously supplied (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoic acid in a relevant cell line, such as ARPE-19 (a human retinal pigment epithelial cell line).
A. Reagent and Cell Preparation
-
Cell Line: ARPE-19 cells (ATCC CRL-2302).
-
Culture Medium: DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Fatty Acid Stock Solution: Prepare a 10 mM stock solution of (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoic acid in ethanol. Store at -20°C.
-
Fatty Acid-BSA Conjugate: Prepare a 1 mM working solution by complexing the fatty acid with bovine serum albumin (BSA). Briefly, warm a 10% BSA solution in serum-free medium to 37°C. Add the fatty acid stock solution dropwise while vortexing to achieve the final concentration.
B. Experimental Procedure
-
Seed ARPE-19 cells in 6-well plates and grow to 80-90% confluency.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Treat the cells with the fatty acid-BSA conjugate at final concentrations ranging from 1 to 50 µM in serum-free medium. Include a BSA-only control.
-
Incubate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, wash the cells three times with cold PBS.
-
Harvest the cells by scraping and pellet by centrifugation.
-
Lipid Extraction: Extract total lipids from the cell pellet using a modified Bligh-Dyer method.
-
Lipid Analysis: Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS) for untargeted lipidomics to identify lipid species containing the C36:5 acyl chain.[1][10]
C. Expected Outcomes and Data Interpretation
This experiment will reveal which complex lipid classes (e.g., phospholipids, sphingolipids) incorporate the C36:5 fatty acid. This provides insights into its potential structural roles within cellular membranes.
| Lipid Class | Expected Incorporation | Potential Implication |
| Phosphatidylcholine (PC) | High | Major membrane component |
| Phosphatidylethanolamine (PE) | Moderate | Membrane structure and fusion |
| Sphingomyelin (SM) | High | Lipid rafts, signaling |
| Ceramides | Moderate | Apoptosis, signaling |
Protocol 2: Assessing the Impact of C36:5 on Oxidative Stress Resistance
This protocol evaluates the protective or sensitizing effect of C36:5 fatty acid supplementation on cells challenged with an oxidative stressor.
A. Reagent and Cell Preparation
-
Cell Line: ARPE-19 or a cell line with ELOVL4 knockdown/knockout.
-
Fatty Acid Treatment: Prepare and apply the C36:5 fatty acid-BSA conjugate as described in Protocol 1.
-
Oxidative Stressor: Prepare a stock solution of tert-butyl hydroperoxide (t-BHP) or H2O2 in sterile water.
B. Experimental Procedure
-
Seed cells in a 96-well plate.
-
Pre-treat cells with varying concentrations of the C36:5 fatty acid-BSA conjugate for 24 hours.
-
Challenge the cells with an appropriate concentration of t-BHP (e.g., 200-500 µM) for 4-6 hours.
-
Cell Viability Assessment: Measure cell viability using a standard MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Reactive Oxygen Species (ROS) Measurement: In a parallel experiment, measure intracellular ROS levels using a fluorescent probe like DCFDA.
C. Data Analysis
Calculate cell viability as a percentage relative to the untreated control. Compare the viability of cells pre-treated with C36:5 to those without pre-treatment after oxidative stress induction.
Caption: Workflow for assessing the effect of C36:5 on oxidative stress.
Protocol 3: Gene Expression Analysis by qPCR
This protocol outlines a method to determine if C36:5 fatty acid supplementation alters the expression of genes related to lipid metabolism and retinal health.
A. Experimental Procedure
-
Treat cells with the C36:5 fatty acid-BSA conjugate as described in Protocol 1 for 24 hours.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using primers for target genes.
B. Target Gene Selection
| Gene Symbol | Function | Rationale for Analysis |
| ELOVL4 | VLC-PUFA synthesis | Feedback regulation |
| SCD1 | Fatty acid desaturation | Regulation of lipid composition |
| VEGFA | Angiogenesis | Implicated in retinal diseases |
| NFE2L2 (Nrf2) | Antioxidant response | Cellular defense against stress |
C. Data Analysis
Analyze qPCR data using the ΔΔCt method, normalizing target gene expression to a stable housekeeping gene (e.g., GAPDH, ACTB).
PART 3: Advanced Applications and Future Directions
The study of this compound is in its infancy. The protocols provided here serve as a starting point for more in-depth investigations. Future studies could involve:
-
Stable Isotope Labeling: Using a labeled version of the C36:5 fatty acid to precisely trace its metabolic fate and turnover.
-
Functional Rescue in ELOVL4-Deficient Models: Creating ELOVL4 knockdown or knockout cell lines and assessing whether supplementation with C36:5 can rescue any observed cellular defects. This is particularly relevant for modeling Stargardt-like macular dystrophy.[11][12][13]
-
Lipid Raft Analysis: Investigating the incorporation of C36:5-containing lipids into specialized membrane microdomains and the functional consequences.
-
Signaling Pathway Activation: Exploring whether C36:5 or its derivatives can act as ligands for nuclear receptors or modulate the activity of signaling kinases.
The following pathway diagram illustrates the central role of ELOVL4 in the biosynthesis of VLC-PUFAs and highlights potential downstream effects that can be investigated using the described assays.
Caption: Biosynthesis and potential functions of the target VLC-PUFA-CoA.
References
- 1. Untargeted Analysis of Lipids Containing Very Long Chain Fatty Acids in Retina and Retinal Tight Junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 3. Untargeted Analysis of Lipids Containing Very Long Chain Fatty Acids in Retina and Retinal Tight Junctions | Springer Nature Experiments [experiments.springernature.com]
- 4. Very Long Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. ELOVL4 protein preferentially elongates 20:5n3 to very long chain PUFAs over 20:4n6 and 22:6n3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Associations of human retinal very long-chain polyunsaturated fatty acids with dietary lipid biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sapphire Bioscience [sapphirebioscience.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival [ijbs.com]
Application Notes and Protocols for the Handling and Storage of (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoyl-CoA
Introduction
(18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA).[1] Such molecules are critical intermediates in a variety of metabolic pathways, including fatty acid metabolism and the synthesis of complex lipids.[2][3] The presence of multiple cis-double bonds in the acyl chain makes this compound highly susceptible to oxidation, a primary factor contributing to its instability.[4][5] Furthermore, the thioester linkage to coenzyme A is prone to hydrolysis, particularly under non-optimal pH conditions.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and storage of this compound to ensure its integrity and performance in downstream applications. Adherence to these protocols is crucial for obtaining reliable and reproducible experimental results.
I. Chemical Properties and Stability
A foundational understanding of the chemical vulnerabilities of this compound is paramount for its effective handling.
| Property | Implication for Handling and Storage |
| High Degree of Unsaturation | Highly prone to oxidation by atmospheric oxygen.[4][5] Requires an inert atmosphere and the use of antioxidants. |
| Thioester Bond | Susceptible to hydrolysis, especially at basic pH.[6] Solutions should be maintained at a slightly acidic to neutral pH. |
| Amphipathic Nature | The long hydrocarbon tail and the charged CoA head group influence solubility. Careful selection of solvents is necessary. |
| General Instability in Aqueous Solutions | Prone to degradation in aqueous environments.[7] Minimize time in aqueous solutions and store frozen. |
II. Receiving and Initial Handling
Proper handling from the moment of receipt is critical to prevent initial degradation.
Protocol 1: Initial Receipt and Inspection
-
Inspect Packaging: Upon receipt, inspect the packaging for any signs of damage that could have compromised the sample's integrity (e.g., broken seals, temperature excursions).
-
Temperature Verification: If shipped on dry ice, ensure that a substantial amount of dry ice is still present. If shipped at room temperature, as some suppliers may do for continental shipping, move to appropriate cold storage immediately.[1]
-
Immediate Storage: Transfer the unopened vial to a -80°C freezer for long-term storage until ready for use.
III. Storage Protocols
The choice between short-term and long-term storage depends on the intended frequency of use.
A. Long-Term Storage (Months to Years)
For optimal stability, this compound should be stored as a lyophilized powder or in an anhydrous organic solvent at -80°C.
| Parameter | Recommendation | Rationale |
| Temperature | -80°C | Minimizes molecular motion and the rate of chemical degradation. |
| Form | Lyophilized powder or anhydrous organic solvent | Reduces the risk of hydrolysis. |
| Atmosphere | Under inert gas (argon or nitrogen) | Prevents oxidation of the polyunsaturated fatty acyl chain. |
| Container | Amber glass vial with a PTFE-lined cap | Protects from light and ensures an airtight seal. |
B. Short-Term Storage (Days to Weeks)
For frequent use, storing aliquots of a stock solution is recommended to avoid repeated freeze-thaw cycles of the main stock.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | -20°C is acceptable for very short periods, but -80°C is preferred. |
| Form | Aliquoted stock solution in a suitable solvent | Prevents degradation from repeated temperature fluctuations. |
| Atmosphere | Headspace flushed with inert gas before sealing | Minimizes oxygen exposure in the vial. |
Decision Workflow for Storage
Caption: Decision tree for appropriate storage of this compound.
IV. Handling Protocols
A. Preparation of Stock Solutions
The preparation of a concentrated stock solution is the first step for most experimental uses.
Protocol 2: Reconstitution of Lyophilized Powder
-
Equilibration: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Inert Atmosphere: If possible, perform the reconstitution in a glove box or under a gentle stream of inert gas (argon or nitrogen).
-
Solvent Addition: Add a suitable solvent to the desired concentration. For many long-chain acyl-CoAs, methanol or a buffered aqueous solution (pH 6.5-7.0) can be used.[7] Due to the very long acyl chain, initial dissolution in a small amount of an organic solvent like methanol may be necessary before adding an aqueous buffer.
-
Mixing: Gently vortex or sonicate briefly in a bath sonicator to ensure complete dissolution. Avoid vigorous shaking, which can introduce oxygen.
-
Aliquoting: Immediately aliquot the stock solution into single-use volumes in amber glass vials with PTFE-lined caps.
-
Inert Gas Purge: Before sealing each aliquot, flush the headspace with inert gas.
-
Storage: Store the aliquots at -80°C.
B. Use in Experiments
Careful handling during experimental procedures is necessary to maintain the compound's integrity.
Protocol 3: Dilution and Use in Assays
-
Thawing: Thaw a single-use aliquot rapidly in a water bath at room temperature and immediately place it on ice.
-
Dilution: Dilute the stock solution to the final working concentration in an appropriate assay buffer immediately before use. The buffer should ideally be de-gassed and kept on ice.
-
Minimize Exposure: Minimize the time the diluted compound is exposed to light and air.
-
Discard Unused Solution: Discard any unused portion of the thawed aliquot. Do not refreeze.
Workflow for Handling and Use
Caption: Workflow for the preparation and experimental use of this compound.
V. Quality Control
Regular quality control is essential to ensure the integrity of the stored compound.
A. Purity Assessment
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the preferred method for assessing the purity of acyl-CoAs.[8]
Protocol 4: HPLC-MS Analysis
-
Sample Preparation: Prepare a dilute sample of the acyl-CoA in a suitable solvent, such as methanol or an aqueous/organic mixture.[7]
-
Chromatographic Separation: Use a C18 reversed-phase column to separate the parent compound from potential degradation products. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile) is typically effective.[7]
-
Mass Spectrometric Detection: Use a mass spectrometer in positive ion mode to detect the parent ion of this compound (m/z 1276.40).[1] Monitor for the presence of smaller m/z species that may correspond to hydrolysis products or oxidized forms.
-
Data Analysis: Integrate the peak area of the parent compound and compare it to the total peak area of all related species to determine the purity.
B. Monitoring for Degradation
Periodically test a representative aliquot from each batch to monitor for degradation over time. A decrease in the main peak area or the appearance of new peaks corresponding to degradation products indicates a compromised stock.
VI. Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Solubility | Incorrect solvent; aggregation | Try initial dissolution in a small volume of organic solvent (e.g., methanol) before adding aqueous buffer. Gentle sonication may help. |
| Inconsistent Experimental Results | Degradation of the compound due to improper handling or storage | Perform a quality control check (HPLC-MS). Prepare a fresh stock solution from a new vial. |
| Presence of Multiple Peaks in HPLC | Oxidation or hydrolysis | Review handling procedures. Ensure the use of inert gas and appropriate pH buffers. Store aliquots at -80°C. |
VII. Conclusion
The chemical lability of this compound necessitates meticulous handling and storage practices. By adhering to the protocols outlined in these application notes, researchers can significantly mitigate the risks of oxidation and hydrolysis, thereby ensuring the integrity of the compound and the reliability of their experimental data. The principles of minimizing exposure to oxygen, light, and repeated freeze-thaw cycles, combined with storage at ultra-low temperatures, are the cornerstones of maintaining the stability of this and other polyunsaturated acyl-CoA molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 4. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 6. neolab.de [neolab.de]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Introduction: The Significance of Very-Long-Chain Polyunsaturated Acyl-CoAs
An In-Depth Technical Guide to (18Z,21Z,24Z,27Z,30Z)-Hexatriacontapentaenoyl-CoA for Researchers and Drug Development Professionals
This compound is a member of a unique and vital class of lipids known as Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) once esterified to Coenzyme A (CoA). VLC-PUFAs are defined as fatty acids with a carbon chain length greater than 24.[1] Unlike their shorter-chain counterparts (e.g., arachidonic acid), which are often obtained from dietary sources, these highly specialized lipids are synthesized in situ in specific tissues.[1]
The biosynthesis of VLC-PUFAs is primarily mediated by the enzyme ELOVL4, an elongase highly expressed in the retina, brain, skin, and testes.[1][2] These molecules are critical structural components of complex lipids, such as sphingolipids and glycerophospholipids.[2] Their exceptional length allows them to span both leaflets of the lipid bilayer or associate with membrane proteins, contributing to specialized membrane functions.[1] Deficiencies or dysregulation in VLC-PUFA metabolism have been linked to various inherited diseases, including macular degeneration and certain forms of ichthyosis, highlighting their importance in cellular pathophysiology.[2]
The CoA thioester form, such as this compound, is the metabolically active version of the fatty acid.[3][4] It serves as a key substrate for enzymes involved in lipid elongation, desaturation, and incorporation into complex lipids.[3][4] Providing this molecule exogenously allows researchers to probe the activity of specific enzymes, study lipid trafficking, and investigate the functional roles of VLC-PUFAs in cellular models of health and disease.
Commercial Availability
Direct commercial suppliers of this compound are limited, reflecting its specialized nature. Researchers should note the distinction between the free fatty acid and its CoA thioester.
| Supplier | Product Name | Notes |
| MedchemExpress | This compound | Listed as an unsaturated fatty acyl-CoA.[5] Researchers should inquire directly for availability, purity, and lot-specific data. |
| Sapphire Bioscience | 18(Z),21(Z),24(Z),27(Z),30(Z)-Hexatriacontapentaenoic Acid | Distributes the free fatty acid precursor from Larodan AB.[6] This is not the CoA-activated form and would require enzymatic conversion to the thioester for many biological assays. |
This table is based on currently available information and is not exhaustive. Researchers are encouraged to contact specialty lipid synthesis companies for custom synthesis inquiries.
Application Notes: Handling, Storage, and Quality Control
The utility of any acyl-CoA, particularly a polyunsaturated one, is dictated by its stability. The thioester bond is energy-rich and susceptible to chemical and enzymatic degradation.[4][7] Strict adherence to proper handling protocols is paramount for experimental success.
Product Specifications and Quality Control
Upon receiving the product, researchers should verify the certificate of analysis (CoA). Key parameters include:
-
Purity: Typically determined by HPLC. Should be >95% to avoid interference from free fatty acids or other lipid species.
-
Identity: Confirmed by mass spectrometry (MS). The expected molecular weight for the protonated molecule [M+H]⁺ is approximately 1277.4 Da.
-
Form: Usually supplied as a lyophilized solid or powder.
Storage and Stability
The thioester bond of acyl-CoAs is most stable under slightly acidic conditions and is highly prone to hydrolysis at neutral or alkaline pH.[8] Oxidation of the polyunsaturated acyl chain is also a significant concern.
-
Long-Term Storage: Store the lyophilized powder at -80°C under an inert atmosphere (argon or nitrogen). When stored correctly as a dry solid, the compound can be stable for a year or more.
-
Stock Solutions: Preparing stable stock solutions requires care.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the solid in a slightly acidic buffer (e.g., 20 mM potassium phosphate, pH 5.5-6.0) or an organic solvent like methanol.
-
For aqueous stocks, purge the buffer with an inert gas before and after dissolving the compound to minimize oxidation.
-
Prepare small-volume aliquots to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -80°C . Aqueous solutions should be used within a few weeks; stability in organic solvents may be longer but should be empirically determined.
-
-
Working Solutions: Prepare working solutions fresh for each experiment by diluting the stock solution in the appropriate assay buffer. Do not store dilute aqueous solutions.[8]
Diagram: Key Stability Factors
Below is a diagram illustrating the primary factors that can lead to the degradation of this compound.
Caption: Factors contributing to the degradation of VLC-PUFA-CoA.
Protocols: Methodologies for Application
The following protocols are designed as templates. Researchers must optimize concentrations, incubation times, and specific reagents for their particular experimental systems.
Protocol 1: Quantitative Analysis by LC-MS/MS
This protocol provides a framework for the accurate quantification of this compound in biological samples, essential for metabolic studies. The method relies on protein precipitation, chromatographic separation, and detection by tandem mass spectrometry.[9]
1. Materials:
-
This compound standard
-
Internal Standard (IS): C17:0-CoA or other non-endogenous odd-chain acyl-CoA
-
Ice-cold Methanol or Acetonitrile
-
Ice-cold 100 mM Potassium Phosphate buffer, pH 4.9
-
Reversed-phase C18 HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Tandem Mass Spectrometer with ESI source
2. Sample Preparation (Metabolic Quenching & Extraction): a. Adherent Cells: Aspirate culture medium. Wash cells rapidly twice with ice-cold PBS. Immediately add 1 mL of ice-cold (-20°C) acetonitrile or methanol to the plate to quench metabolism and precipitate proteins.[8] b. Tissue: Flash-freeze tissue in liquid nitrogen immediately upon collection. Homogenize the frozen tissue in 10 volumes of ice-cold acidic buffer (100 mM KH2PO4, pH 4.9) containing the internal standard.[8] c. Extraction: After quenching/homogenization, add ice-cold methanol to the sample. Scrape/vortex vigorously. d. Clarification: Centrifuge the lysate at >15,000 x g for 10 minutes at 4°C. e. Drying: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. f. Reconstitution: Reconstitute the dried pellet in a suitable volume (e.g., 100 µL) of 50:50 Methanol:Water, vortex, and centrifuge again to pellet any insoluble debris before transferring to an autosampler vial.
3. LC-MS/MS Analysis: a. Chromatography:
- Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8
- Mobile Phase B: Acetonitrile
- Gradient: A suitable gradient starting from ~60% B, ramping to 99% B to elute the very-long-chain acyl-CoA.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C b. Mass Spectrometry (Positive Ion Mode):
- Detection Mode: Multiple Reaction Monitoring (MRM)
- The most common and abundant transition for acyl-CoAs involves the neutral loss of the phosphorylated ADP moiety (-507 m/z).[9]
- MRM Transition for Target: m/z 1277.4 → m/z 770.4 (or other suitable product ion)
- MRM Transition for IS (C17:0-CoA): m/z 994.2 → m/z 487.2
4. Data Analysis: a. Construct a standard curve using known concentrations of the target analyte spiked into a representative matrix. b. Calculate the peak area ratio of the analyte to the internal standard. c. Quantify the amount of this compound in the samples by interpolating from the standard curve.
Diagram: LC-MS/MS Workflow
Caption: Workflow for acyl-CoA quantification by LC-MS/MS.
Protocol 2: In Vitro Enzymatic Assay (Thioesterase Model)
This protocol describes a general method to measure the activity of an enzyme, such as an Acyl-CoA Thioesterase (ACOT), that uses this compound as a substrate.[10] The assay measures the release of free Coenzyme A.
1. Principle: The enzymatic hydrolysis of the acyl-CoA releases free Coenzyme A (CoASH). The free thiol group of CoASH can be detected spectrophotometrically by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces the yellow-colored 2-nitro-5-thiobenzoate anion (TNB²⁻), measurable at 412 nm.
2. Materials:
-
This compound
-
Purified enzyme (e.g., recombinant ACOT) or cell/tissue lysate
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4
-
DTNB Stock Solution: 10 mM DTNB in assay buffer
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
3. Assay Procedure: a. Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For each reaction, combine:
- Assay Buffer (to final volume of 200 µL)
- DTNB (final concentration 0.2 mM)
- This compound (final concentration 10-50 µM; must be optimized) b. Equilibration: Add 180 µL of the reagent mix to each well of the 96-well plate. Incubate for 5 minutes at the desired assay temperature (e.g., 37°C) to allow the temperature to equilibrate and to measure any non-enzymatic hydrolysis. c. Initiate Reaction: Add 20 µL of the enzyme solution (or lysate) to each well to start the reaction. Mix gently. d. Monitor Reaction: Immediately place the plate in the reader and measure the absorbance at 412 nm every 30-60 seconds for 10-20 minutes. e. Controls:
- No Enzyme Control: Add 20 µL of buffer instead of the enzyme solution to measure the rate of non-enzymatic substrate hydrolysis.
- No Substrate Control: Add 20 µL of the enzyme solution to wells containing buffer and DTNB but no acyl-CoA to control for any background reactions.
4. Data Analysis: a. Subtract the rate of the "No Enzyme Control" from the rate of the enzyme-containing reactions. b. Calculate the rate of TNB²⁻ formation using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹. c. Express enzyme activity as µmol of substrate hydrolyzed per minute per mg of protein.
References
- 1. aocs.org [aocs.org]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Metabolism: Polyunsaturated Fatty Acids | Basicmedical Key [basicmedicalkey.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Hexatriacontapentaenoyl-CoA
Welcome to the technical support center dedicated to the analysis of hexatriacontapentaenoyl-CoA. As a Senior Application Scientist, I understand the unique challenges researchers face when working with very long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs). These molecules are not only present at low endogenous concentrations but are also prone to degradation and poor ionization. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and significantly improve the sensitivity of your mass spectrometry experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation & Handling
Q1: My hexatriacontapentaenoyl-CoA signal is low or absent. What are the most critical steps in sample preparation to prevent its loss or degradation?
A1: The lability and low abundance of hexatriacontapentaenoyl-CoA mean that sample preparation is arguably the most critical stage of your workflow. Losses can occur due to enzymatic degradation, oxidation, and adsorption to surfaces.
-
Causality of Signal Loss: Hexatriacontapentaenoyl-CoA, with its five double bonds, is highly susceptible to oxidation. Additionally, endogenous enzymes such as acyl-CoA hydrolases can rapidly cleave the thioester bond. The long acyl chain also makes it "sticky," leading to significant losses on plastic and glass surfaces.[1]
-
Troubleshooting Protocol:
-
Rapid Quenching: Immediately after collection, flash-freeze your tissue samples in liquid nitrogen to halt all enzymatic activity.
-
Acidified Extraction: Homogenize the frozen tissue in an ice-cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9). The low pH is crucial for inactivating acyl-CoA hydrolases.[2]
-
Use of Antioxidants: Include an antioxidant like butylated hydroxytoluene (BHT) in your extraction solvent to prevent oxidation of the polyunsaturated fatty acyl chain.
-
Solvent Selection: A common and effective extraction solvent is a mixture of isopropanol and acetonitrile. Some protocols also use a combination of acetonitrile, 2-propanol, and methanol.[2]
-
Minimize Adsorption: Use polypropylene tubes and pipette tips throughout the procedure. The phosphate groups on acyl-CoAs have a high affinity for glass and metal surfaces, leading to significant analyte loss.[1] A derivatization step, such as phosphate methylation, can also mitigate this issue.[1]
-
Internal Standard Addition: Add your internal standard as early as possible in the workflow, ideally during the homogenization step, to account for losses during the entire sample preparation process.[3]
-
Q2: I am observing significant sample-to-sample variability. How can I improve the reproducibility of my extraction?
A2: Variability often stems from inconsistent extraction efficiency and analyte degradation. A robust and standardized workflow is key to achieving reproducible results.
-
Root Causes of Variability: Inconsistent homogenization, temperature fluctuations, and variable extraction times can all contribute to poor reproducibility. For very long-chain species, ensuring complete partitioning into the extraction solvent is critical.
-
Workflow for Improved Reproducibility:
-
Precise Sample Handling: Ensure all tissue samples are of a consistent weight and are kept deeply frozen until the moment of homogenization.
-
Homogenization: Use a mechanical homogenizer to ensure consistent and thorough disruption of the tissue. Perform homogenization on ice to prevent sample heating.[2]
-
Vortexing and Sonication: After adding the extraction solvent, incorporate standardized vortexing and sonication steps to maximize the extraction of acyl-CoAs from the tissue homogenate.[2]
-
Phase Separation: Centrifuge the samples at a consistent temperature (e.g., 4°C) and for a fixed duration to ensure clean phase separation.
-
Solid-Phase Extraction (SPE): For cleaner samples and improved reproducibility, consider incorporating an SPE step. Mixed-mode SPE cartridges can be particularly effective for isolating acyl-CoAs.[1][4]
-
Liquid Chromatography (LC) Separation
Q3: My peak shape for hexatriacontapentaenoyl-CoA is poor (broad, tailing). How can I optimize my chromatography?
A3: Poor peak shape for very long-chain acyl-CoAs is a common issue, often related to secondary interactions with the column hardware and stationary phase, as well as the amphiphilic nature of the molecule.
-
Mechanism of Poor Peak Shape: The negatively charged phosphate groups of the CoA moiety can interact with any active metal sites in the LC system (e.g., frits, column tubing), leading to peak tailing. The long, hydrophobic acyl chain can also lead to slow kinetics on the stationary phase, causing band broadening.
-
Optimization Strategies:
-
Column Selection: A C18 reversed-phase column is a good starting point. However, for very long-chain species, a C8 or even a C4 column might provide better peak shapes by reducing hydrophobic interactions.[2][5]
-
Mobile Phase pH: Using a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) can ensure the phosphate groups are fully deprotonated and reduce interactions with the stationary phase.[4]
-
Ion-Pairing Agents: While traditional ion-pairing agents can be problematic for MS, the use of amines like triethylamine in the mobile phase can improve peak shape for acyl-CoAs.
-
Gradient Optimization: A shallow gradient at the expected elution time of hexatriacontapentaenoyl-CoA can improve peak resolution and shape.
-
System Passivation: Ensure your LC system is biocompatible or has been passivated to minimize interactions with metal surfaces.
-
Q4: I am having trouble separating hexatriacontapentaenoyl-CoA from other lipids. What column and mobile phase combinations are recommended?
A4: Co-elution with other abundant lipids is a major cause of ion suppression and reduced sensitivity.[6] Achieving chromatographic separation is therefore critical.
-
Separation Principles: Reversed-phase chromatography separates lipids based on their hydrophobicity. For acyl-CoAs, retention time increases with the length of the fatty acyl chain and decreases with the number of double bonds.[7]
-
Recommended LC Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18 or C8 reversed-phase (e.g., 2.1 x 150 mm, 1.7 µm) | Provides good retention and separation based on hydrophobicity.[2] |
| Mobile Phase A | 10-15 mM Ammonium Acetate or Ammonium Hydroxide in Water | Provides buffering and improves peak shape.[7] |
| Mobile Phase B | Acetonitrile or Acetonitrile/Isopropanol | Strong organic solvent for eluting hydrophobic lipids. |
| Flow Rate | 0.2 - 0.4 mL/min | Compatible with standard ESI sources.[7] |
| Column Temp. | 32 - 40°C | Improves peak shape and reduces mobile phase viscosity.[7][8] |
-
Experimental Workflow Diagram:
Caption: High-level workflow for LC-MS/MS analysis of acyl-CoAs.
Mass Spectrometry (MS) Detection
Q5: What are the optimal ESI source parameters for maximizing the ionization of hexatriacontapentaenoyl-CoA?
A5: Electrospray ionization (ESI) in positive ion mode is generally preferred for acyl-CoAs as it provides a stable protonated molecule [M+H]+.[2][4] However, very long-chain species may require careful optimization.
-
Ionization Principles: The efficiency of ESI depends on the analyte's ability to acquire a charge in solution and then be liberated as a gas-phase ion from the evaporating droplets. The large, flexible structure of hexatriacontapentaenoyl-CoA can hinder this process.
-
Parameter Optimization Guide:
-
Capillary Voltage: Optimize this to ensure a stable spray. Typically in the range of 3-5 kV.
-
Gas Temperatures and Flow Rates (Nebulizer and Drying Gas): These are critical for desolvation. For a large molecule like hexatriacontapentaenoyl-CoA, higher drying gas temperatures may be needed, but be cautious of thermal degradation.
-
Sheath Gas: Higher sheath gas flow can aid in nebulization and the formation of smaller droplets, which can improve ionization efficiency.[9]
-
Mobile Phase Additives: The presence of a proton source, such as ammonium ions from ammonium hydroxide or acetate in the mobile phase, is essential for forming the [M+H]+ ion.
-
Q6: I am not seeing the expected precursor ion or the classic neutral loss of 507 Da. What could be the issue?
A6: The definitive fragmentation pattern for acyl-CoAs in positive ion mode tandem MS is a neutral loss of 507.3 Da, corresponding to the 3'-phospho-AMP moiety.[10][11] If this is not observed, it points to issues with the precursor ion or fragmentation conditions.
-
Fragmentation Mechanism Diagram:
Caption: Characteristic fragmentation of acyl-CoAs in positive ion MS/MS.
-
Troubleshooting Steps:
-
Confirm the Precursor: Infuse a standard, if available, to confirm the m/z of the [M+H]+ ion for hexatriacontapentaenoyl-CoA. Check for other adducts (e.g., [M+Na]+, [M+NH4]+) that might be more abundant.
-
Optimize Collision Energy: The optimal collision energy for the neutral loss of 507 Da can vary between instruments and acyl-CoA species. Perform a collision energy ramp experiment to find the value that maximizes the intensity of your product ion.
-
Check for In-Source Fragmentation: If the source conditions are too harsh, the molecule might be fragmenting before it even reaches the mass analyzer. Try reducing the cone voltage or fragmentor voltage.
-
Consider Negative Mode: While less common for neutral loss scanning, negative ESI can also be used for acyl-CoA analysis and may provide complementary information.[5]
-
Q7: How do I develop a highly sensitive and specific Multiple Reaction Monitoring (MRM) method for hexatriacontapentaenoyl-CoA?
A7: MRM is the gold standard for quantification, offering excellent sensitivity and selectivity.
-
MRM Development Protocol:
-
Precursor Ion (Q1): Determine the exact m/z of the protonated molecular ion ([M+H]+) for hexatriacontapentaenoyl-CoA.
-
Product Ion (Q3): The most intense and specific product ion is typically from the neutral loss of 507.3 Da. Calculate the m/z of this fragment ion.
-
Collision Energy (CE): As described above, perform a CE optimization experiment to find the voltage that gives the most intense signal for your chosen MRM transition.
-
Dwell Time: Set an appropriate dwell time to ensure you have enough data points across the chromatographic peak (ideally 15-20 points) for accurate quantification.
-
Confirmation Transition: To increase confidence in your identification, you can monitor a second, less intense fragment ion, such as the m/z 428 fragment.[10]
-
Data Analysis & Quantification
Q8: What is the best strategy for internal standardization for accurate quantification of hexatriacontapentaenoyl-CoA?
A8: Due to the complexity of the workflow, an internal standard is non-negotiable for accurate quantification.[3]
-
Ideal Internal Standard: The best choice is a stable isotope-labeled version of hexatriacontapentaenoyl-CoA (e.g., 13C-labeled). This will co-elute and have identical ionization and fragmentation behavior, correcting for all stages of the process.
-
Alternative Strategy: If a stable isotope-labeled standard is unavailable, a structurally similar odd-chain acyl-CoA (e.g., C35:5-CoA or C37:5-CoA) is the next best option. Heptadecanoyl-CoA (C17:0-CoA) is also commonly used as an internal standard for general long-chain acyl-CoA analysis.[2]
Q9: I suspect matrix effects are suppressing my signal. How can I assess and mitigate this?
A9: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a significant challenge in complex biological samples.[12]
-
Assessment and Mitigation:
-
Post-Column Infusion: Infuse a constant stream of your analyte post-column while injecting an extracted blank sample. Dips in the signal at the retention time of your analyte indicate ion suppression.
-
Improve Chromatographic Separation: The most effective way to mitigate matrix effects is to chromatographically separate your analyte from the interfering compounds. Re-optimize your LC gradient.
-
Dilution: A simple approach is to dilute your sample extract. This will dilute the matrix components, but also your analyte, so there is a trade-off with sensitivity.
-
Enhanced Sample Cleanup: Employ a more rigorous SPE cleanup protocol to remove interfering compounds like phospholipids before LC-MS analysis.
-
Detailed Protocols
Protocol 1: Extraction of Very Long-Chain Acyl-CoAs from Biological Tissues
This protocol is adapted from established methods for long-chain acyl-CoAs and optimized for labile, very long-chain species.[2]
-
Weigh 40-50 mg of frozen tissue and keep it in liquid nitrogen.
-
In a pre-chilled 2 mL polypropylene tube, add 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9) and a bead for homogenization.
-
Add the frozen tissue to the tube.
-
Add your odd-chain or stable isotope-labeled internal standard.
-
Immediately add 0.5 mL of a solution of acetonitrile:2-propanol:methanol (3:1:1) containing 0.1% BHT.
-
Homogenize using a bead beater or other mechanical homogenizer, keeping the sample on ice.
-
Vortex vigorously for 2 minutes, then sonicate in an ice bath for 3 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new polypropylene tube for LC-MS/MS analysis.
Protocol 2: Optimized LC-MS/MS Method for Hexatriacontapentaenoyl-CoA Analysis
This method uses a high-pH mobile phase to improve peak shape and a triple quadrupole mass spectrometer for sensitive MRM detection.[2][4]
-
LC System: UPLC or HPLC system
-
Column: C8 reversed-phase, 2.1 x 150 mm, 1.7 µm particle size
-
Mobile Phase A: 15 mM ammonium hydroxide in water (pH ~10.5)
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-3 min: 20% to 45% B
-
3-3.2 min: 45% to 65% B
-
3.2-4.2 min: 65% to 90% B (to elute the very long-chain species)
-
4.2-5 min: Hold at 90% B
-
5-5.5 min: Return to 20% B
-
5.5-8 min: Re-equilibration
-
-
MS System: Triple quadrupole mass spectrometer with ESI source
-
Ionization Mode: Positive
-
MRM Transition: Monitor the transition from [M+H]+ to the product ion resulting from the neutral loss of 507.3 Da. Optimize collision energy for this specific transition.
References
- 1. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jsbms.jp [jsbms.jp]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Very Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for VLC-PUFA synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the complex but rewarding field of producing novel fatty acids. Here, we move beyond simple protocols to address the nuanced challenges and critical decision points you may encounter during your experiments. Our goal is to provide not just solutions, but a deeper understanding of the underlying biochemical principles to empower your research.
Section 1: Core Concepts in VLC-PUFA Biosynthesis
The synthesis of very long-chain polyunsaturated fatty acids (VLC-PUFAs; ≥C24) is a multi-step enzymatic process that extends and desaturates shorter, 18-carbon dietary precursors like linoleic acid (LA, an omega-6 fatty acid) and α-linolenic acid (ALA, an omega-3 fatty acid).[1] This process is orchestrated by two key families of enzymes located in the endoplasmic reticulum: Fatty Acid Desaturases (FADS) and Elongation of Very Long-Chain Fatty Acids (ELOVL) enzymes.[2][3]
The pathway proceeds through a series of alternating reactions, with desaturases introducing double bonds and elongases adding two-carbon units to the fatty acid chain.[2] A significant challenge arises from the fact that the n-3 and n-6 pathways compete for the same set of FADS and ELOVL enzymes.[2] The initial Δ6-desaturation step, catalyzed by the FADS2 enzyme, is widely considered the rate-limiting step for the entire biosynthesis cascade.[2][4]
Caption: Generalized n-6 and n-3 VLC-PUFA biosynthetic pathways.
Section 2: Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of VLC-PUFAs so challenging, especially in recombinant systems?
A: The primary challenges are multifactorial:
-
Enzyme Efficiency: The rate-limiting nature of certain enzymes, particularly FADS2, can create bottlenecks.[2]
-
Substrate Channeling: A critical and often overlooked challenge is the differing substrate requirements of the enzymes. Desaturases typically act on fatty acids esterified to phospholipids (like phosphatidylcholine), while elongases require fatty acids to be in the form of acyl-CoA thioesters.[5] This compartmentalization can starve the elongase of its necessary substrate, halting the pathway.
-
Metabolic Competition: In a host organism (like yeast or microalgae), the introduced pathway must compete with native metabolic pathways for precursors, energy (ATP), and reducing equivalents (NADPH/NADH).[6]
-
Analytical Difficulty: VLC-PUFAs are often produced at very low concentrations and commercial standards are frequently unavailable, making their detection and quantification a significant hurdle.[7][8]
Q2: What are the most common host organisms for producing VLC-PUFAs via metabolic engineering?
A: Several platforms are used, each with distinct advantages:
-
Yeast (Saccharomyces cerevisiae, Yarrowia lipolytica): Yeast are well-characterized, grow rapidly, and have a vast toolkit for genetic engineering. Y. lipolytica is particularly notable as it is oleaginous and has been engineered to produce high levels of EPA.[9][10]
-
Microalgae: Many species of microalgae are the natural primary producers of omega-3 fatty acids like EPA and DHA.[9][11] Metabolic engineering aims to enhance their native production capabilities.[6][12]
-
Oilseed Plants: Engineering the VLC-PUFA pathway into terrestrial oilseed crops offers a scalable and sustainable land-based production strategy, potentially alleviating pressure on marine sources.[13]
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter in the lab.
Problem 1: Low or No Yield of Target VLC-PUFA
You've expressed your enzymes and provided the precursor, but GC-MS analysis shows little to no final product.
Caption: Troubleshooting workflow for low VLC-PUFA yield.
In-Depth Analysis of Potential Causes & Solutions:
-
Potential Cause A: Inefficient Enzyme Expression or Activity
-
Scientific Rationale: The central dogma dictates that a gene must be transcribed and translated efficiently to yield a functional protein. Codon usage bias between your source organism and expression host can lead to truncated or misfolded proteins. Furthermore, desaturases and elongases are complex enzymes requiring specific cofactors to function.
-
Recommended Solutions:
-
Verify Expression: Perform a Western blot using a tag (e.g., His, FLAG) to confirm the presence and correct molecular weight of your enzymes.
-
Codon Optimization: Synthesize your genes with codons optimized for your expression host (e.g., S. cerevisiae).
-
Check Cofactors: Ensure the growth media and assay buffers are not depleted of essential cofactors. Elongation, for instance, requires malonyl-CoA, ATP, and NADPH.
-
Perform In Vitro Assays: Test enzyme activity directly using microsomal fractions prepared from your host (See Protocol 1).
-
-
-
Potential Cause B: The Substrate Channeling Bottleneck
-
Scientific Rationale: This is one of the most significant, yet subtle, challenges in reconstituting these pathways. Studies in transgenic plants have shown that after a desaturase acts on a fatty acid on phosphatidylcholine (PC), the product may be channeled to storage lipids (triacylglycerols) instead of being released into the acyl-CoA pool where the elongase can access it.[5] This effectively breaks the chain of synthesis.
-
Recommended Solutions:
-
Lipid Class Analysis: Analyze the fatty acid composition of different lipid classes (e.g., PC, triacylglycerols, and the free acyl-CoA pool). An accumulation of a desaturated product in PC with a lack of elongated products points directly to this problem.
-
Metabolic Engineering: Consider co-expressing an enzyme like a lysophosphatidylcholine acyltransferase (LPCAT). This enzyme can facilitate the movement of acyl groups between PC and the acyl-CoA pool, potentially bridging the gap between the desaturase and elongase steps.
-
-
Problem 2: Accumulation of an Intermediate Fatty Acid
Your GC-MS trace shows a large peak for an intermediate (e.g., EPA) but very little of the final product (e.g., DHA or longer PUFAs).
-
Potential Cause: Inefficient Downstream Enzyme
-
Scientific Rationale: The enzyme responsible for converting the accumulated intermediate may be inactive, poorly expressed, or have a very low turnover rate (kcat) for that specific substrate. For example, the conversion of DPA (22:5n-3) to DHA (22:6n-3) requires a Δ6-desaturase (acting on a C24 intermediate after elongation), which can be inefficient.[3]
-
Recommended Solutions:
-
Verify Enzyme Activity: As with Problem 1, directly test the activity of the downstream enzyme in vitro using the accumulated intermediate as a substrate.
-
Increase Enzyme Expression: Try expressing the downstream enzyme from a stronger promoter or use a multi-copy plasmid to increase its cellular concentration.
-
Source a Better Enzyme: Enzymes from different organisms can have vastly different substrate specificities and efficiencies. For instance, ELOVL4 from vertebrates is uniquely efficient at producing the extremely long (≥C28) fatty acids found in the retina.[14] Consider testing orthologs from different species.
-
-
Problem 3: Difficulty in Detecting and Identifying the Target VLC-PUFA
You have reason to believe the synthesis is working, but you cannot confidently identify the product peak in your chromatogram.
-
Potential Cause: Very Low Abundance and Lack of Standards
-
Scientific Rationale: The characterization of VLC-PUFAs is inherently difficult due to their extremely low concentrations in most biological systems and a near-total lack of commercially available analytical standards.[7][8] Standard GC-MS with electron ionization (EI) can cause extensive fragmentation, losing the molecular ion and making identification difficult.
-
Recommended Solutions:
-
Concentrate Your Sample: Use solid-phase extraction (SPE) to enrich for fatty acids and concentrate your final sample before injection.
-
Use Advanced MS Techniques: If available, use a softer ionization technique like Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass spectrometer (like QTOF-MS). This can preserve the molecular ion, providing an accurate mass that is crucial for identification.[7]
-
Tentative Identification: In the absence of standards, you can tentatively identify VLC-PUFAs based on:
-
Retention Time: They will have significantly longer retention times than shorter fatty acids on standard GC columns.
-
Equivalent Chain Length (ECL): Compare the retention time to that of saturated fatty acid standards to calculate an ECL value, which is characteristic of a specific PUFA structure.
-
Mass Spectra: Even with fragmentation, look for characteristic ions and compare them to published spectra if available.
-
-
-
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Assay for Fatty Acid Elongase Activity
This protocol provides a framework for testing the activity of a recombinantly expressed elongase enzyme in microsomes isolated from yeast.
A. Preparation of Microsomes:
-
Grow a 50 mL culture of yeast expressing your ELOVL enzyme to the mid-log phase.
-
Harvest cells by centrifugation (3,000 x g, 5 min, 4°C).
-
Wash the cell pellet with a chilled buffer (e.g., 0.1 M potassium phosphate, pH 7.2).
-
Resuspend the pellet in 2 mL of the same buffer containing protease inhibitors and ~0.5 g of acid-washed glass beads (425-600 μm).
-
Lyse the cells by vigorous vortexing for 1-minute intervals, cooling on ice for 1 minute in between, for a total of 8-10 cycles.
-
Centrifuge the lysate at 10,000 x g for 15 min at 4°C to pellet cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.
-
Discard the supernatant. The resulting pellet is the microsomal fraction. Resuspend it in a small volume (~200 μL) of buffer and determine the protein concentration (e.g., via Bradford assay).
B. Elongation Reaction:
-
In a microfuge tube, prepare the reaction mixture. See the table below for typical concentrations.
-
Add 50-100 μg of microsomal protein to the reaction mix.
-
Initiate the reaction by adding the fatty acid substrate (typically complexed with CoA or BSA).
-
Incubate at the optimal temperature (e.g., 30°C) for 30-60 minutes.
-
Stop the reaction by adding 100 μL of 1 M methanolic KOH.
-
Proceed immediately to fatty acid extraction and derivatization for GC-MS analysis (See Protocol 2).
Table 1: Typical Reaction Conditions for In Vitro Elongase Assay
| Component | Final Concentration | Purpose |
| Potassium Phosphate Buffer (pH 7.2) | 100 mM | Maintain pH |
| ATP | 1 mM | Acyl-CoA synthesis |
| Coenzyme A (CoA) | 50 µM | Acyl-CoA synthesis |
| NADPH | 1 mM | Reductant for elongation cycle |
| Malonyl-CoA | 200 µM | Two-carbon donor |
| Fatty Acid Substrate (e.g., EPA-CoA) | 25-50 µM | Substrate |
| Microsomal Protein | 1-2 mg/mL | Enzyme source |
| Total Volume | 100 - 200 µL |
Protocol 2: Simplified FAME Preparation for GC-MS Analysis
This protocol is a rapid method for preparing total fatty acid methyl esters (FAMEs) from a cell pellet or reaction mixture, suitable for screening purposes.[15]
-
To your sample (e.g., a stopped reaction from Protocol 1 or a dried cell pellet), add 1 mL of 2.5% (v/v) H₂SO₄ in methanol.
-
Add a known amount of an internal standard (e.g., C17:0 or C23:0 fatty acid) for quantification.
-
Seal the tube tightly (Teflon-lined cap is essential) and incubate at 80°C for 1 hour. This step performs simultaneous extraction and methylation.
-
Cool the tube to room temperature.
-
Add 1.5 mL of water and 1 mL of hexane. Vortex vigorously for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial.
-
Evaporate the hexane under a gentle stream of nitrogen if concentration is needed.
-
Resuspend in a suitable volume of clean hexane for GC-MS injection.
References
- 1. Endogenous Production of Long-Chain Polyunsaturated Fatty Acids and Metabolic Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsartor.org [gsartor.org]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. digital.csic.es [digital.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Biotechnological production of omega-3 fatty acids: current status and future perspectives [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic Engineering Strategies for the Enhanced Microalgal Production of Long-Chain Polyunsaturated Fatty Acids (LC-PUFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing (18Z,21Z,24Z,27Z,30Z)-Hexatriacontapentaenoyl-CoA
Welcome to the dedicated technical support guide for handling (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoyl-CoA. This very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) is a powerful tool in biochemical and drug development research. However, its five bis-allylic methylene groups render it exceptionally vulnerable to auto-oxidation, which can compromise experimental integrity. This guide provides field-proven troubleshooting advice and detailed protocols to ensure the stability and purity of your valuable reagent.
Part 1: Understanding the "Why": The Oxidation Cascade
Before troubleshooting, it's crucial to understand the mechanism of degradation. The core issue is a free-radical chain reaction known as lipid peroxidation. The methylene hydrogens located between the double bonds (at C20, C23, C26, and C29) are the primary targets due to their weakened C-H bonds.
The process unfolds in three stages:
-
Initiation: An initiator, often a reactive oxygen species (ROS) catalyzed by trace metal ions (Fe²⁺, Cu⁺), abstracts a hydrogen atom from a bis-allylic carbon, creating a lipid radical (L•).
-
Propagation: This lipid radical reacts rapidly with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This new radical can then abstract a hydrogen from another nearby VLC-PUFA-CoA molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical, propagating the chain reaction.
-
Termination: The reaction ceases when two radicals combine to form a non-radical species.
This cascade generates a heterogeneous mixture of oxidized byproducts, including conjugated dienes, aldehydes (like malondialdehyde), and truncated acyl chains, which can inhibit enzymes, produce experimental artifacts, and lead to non-reproducible results.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound.
Question 1: My enzymatic assay results are inconsistent or show lower-than-expected activity. Could oxidation of my acyl-CoA be the cause?
Answer: Yes, this is a highly probable cause. Oxidized acyl-CoAs can act as competitive inhibitors or may not be recognized by the enzyme's active site. Furthermore, reactive aldehyde byproducts of oxidation can directly damage enzyme structures.
Troubleshooting Steps:
-
Confirm Purity Immediately: Do not assume a new vial is pristine. Perform a quality control (QC) check before use. The most direct method is UV-Vis spectroscopy to detect conjugated dienes, a primary oxidation byproduct. A significant absorbance peak around 234 nm is a clear indicator of oxidation.
-
Implement a Strict Inert Gas Protocol: Oxygen is the fuel for oxidation. Never handle the dry powder or solutions in ambient air. Always work under a stream of high-purity argon or nitrogen gas.
-
Re-evaluate Your Antioxidant Strategy: Are you using an antioxidant? If so, is it appropriate for your system?
-
For organic stock solutions, a lipophilic antioxidant like Butylated Hydroxytoluene (BHT) is an excellent choice.
-
For aqueous assay buffers, consider a water-soluble antioxidant like Trolox or DTPA, which also chelates metal ions.
-
Question 2: I see an unexpected peak with a lower m/z in my LC-MS analysis of the reaction mixture. What could it be?
Answer: This is a classic sign of oxidative cleavage. The propagation phase of lipid peroxidation can lead to the fragmentation of the acyl chain, resulting in shorter-chain acyl-CoAs or free fatty acids that are detected by the mass spectrometer.
Troubleshooting Steps:
-
Review Your Sample Preparation Workflow: Identify all points of potential oxygen exposure. Are you using deoxygenated solvents? Are your reaction tubes being flushed with argon before adding reagents? The diagram below illustrates a robust workflow designed to minimize oxygen exposure.
-
Check for Metal Contamination: Ensure all buffers are prepared with high-purity water and treated with a chelating agent like EDTA or DTPA (at ~100 µM) to sequester catalytic metal ions. Glassware should be acid-washed to remove trace metals.
Workflow for Minimizing Oxidation
Caption: A validated workflow for handling oxygen-sensitive acyl-CoAs.
Question 3: What is the best way to prepare and store stock solutions of this compound?
Answer: Proper preparation and storage are the most critical steps for ensuring long-term stability. The goal is to create an environment free of oxygen, catalytic metals, and light.
Best Practices for Storage:
| Parameter | Recommendation | Rationale |
| Temperature | -80°C | Drastically slows the rate of all chemical reactions, including oxidation. |
| Atmosphere | High-purity argon or nitrogen | Displaces oxygen, a key reactant in the peroxidation cascade. Argon is denser than air, making it effective at blanketing samples. |
| Solvent | High-purity, deoxygenated ethanol or a buffered aqueous solution (pH 6.0-7.0) | For organic stocks, ethanol is a good choice. For direct use in assays, a slightly acidic buffer can reduce hydrolysis of the thioester bond. Solvents must be sparged with inert gas. |
| Antioxidant | 0.1-0.2 mM BHT (for organic) or 0.1 mM DTPA (for aqueous) | BHT is a radical scavenger. DTPA is a potent metal chelator. |
| Aliquots | Single-use volumes in amber glass vials | Prevents contamination and degradation from repeated freeze-thaw cycles and light exposure. |
Part 3: Key Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes how to create a 10 mM stock solution in ethanol, stabilized with BHT.
Materials:
-
This compound (powder)
-
200-proof, ACS-grade ethanol
-
Butylated Hydroxytoluene (BHT)
-
High-purity argon gas with regulator and tubing
-
Amber glass vials with Teflon-lined caps
-
Gas-tight Hamilton syringe
Procedure:
-
Deoxygenate Solvent: Sparge the ethanol with a gentle stream of argon for at least 30 minutes. Add BHT to a final concentration of 0.2 mM. This is your working solvent.
-
Prepare Vial: Allow the vial of acyl-CoA powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.
-
Create Inert Atmosphere: Once open, immediately flush the headspace of the vial with argon.
-
Resuspend: Using a gas-tight syringe, add the required volume of the deoxygenated ethanol/BHT solvent to the powder to achieve a 10 mM concentration. Mix gently by inversion or vortexing at low speed under an argon stream.
-
Aliquot for Storage: Immediately dispense single-use volumes (e.g., 10-20 µL) into pre-prepared amber vials. Flush the headspace of each aliquot vial with argon before sealing tightly.
-
Store: Flash freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and transfer to -80°C for long-term storage.
Oxidation Initiation and Prevention
Caption: The mechanism of lipid peroxidation and points of intervention.
Protocol 2: Quality Control Check via UV-Vis Spectroscopy
This quick QC check should be performed on a thawed aliquot before use in a critical experiment.
Procedure:
-
Prepare Blank: Use the exact same solvent (e.g., ethanol with 0.2 mM BHT) that the acyl-CoA is dissolved in as your blank.
-
Dilute Sample: Dilute a small amount of your acyl-CoA stock solution into the blanking solvent to a final concentration of approximately 10-20 µM.
-
Scan: Using a quartz cuvette, scan the absorbance of the diluted sample from 300 nm down to 220 nm.
-
Analyze:
-
Pristine Sample: A pure sample will show minimal absorbance above 250 nm, with a strong peak for the adenine ring of Coenzyme A appearing around 260 nm.
-
Oxidized Sample: The formation of conjugated dienes during oxidation will produce a distinct secondary peak or shoulder centered around 234 nm. The ratio of A234/A260 can be used as a semi-quantitative measure of oxidation. A ratio >0.1 is a cause for concern, and the aliquot should be discarded.
-
By implementing these robust handling protocols and vigilant QC checks, you can ensure the integrity of your this compound, leading to more reliable and reproducible scientific outcomes.
troubleshooting low yields in hexatriacontapentaenoyl-CoA synthesis
Welcome to the Technical Support Center for Hexatriacontapentaenoyl-CoA Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this very-long-chain polyunsaturated fatty acyl-CoA.
Proposed Synthesis Pathway
The enzymatic synthesis of hexatriacontapentaenoyl-CoA is a two-step process. First, the free fatty acid, hexatriacontapentaenoic acid (C36:5), is activated to its coenzyme A (CoA) thioester by a very-long-chain acyl-CoA synthetase (ACSL). This activated intermediate then serves as a substrate for the fatty acid elongase (ELOVL) complex, which sequentially adds two-carbon units from malonyl-CoA to achieve the final C36 length. Given the complexity of synthesizing such a long and unsaturated molecule, this guide focuses on the initial and often rate-limiting activation step catalyzed by ACSL.
Caption: Proposed enzymatic synthesis of hexatriacontapentaenoyl-CoA.
Troubleshooting Guide
Enzyme-Related Issues
Q1: My reaction shows very low or no product formation. How can I determine if the enzyme is active?
A1: First, confirm you are using an appropriate enzyme. A very-long-chain acyl-CoA synthetase (ACSL) with known activity towards polyunsaturated and very-long-chain fatty acids is recommended. To verify general enzyme activity, use a positive control substrate that is known to be activated by your enzyme, such as oleic acid or arachidonic acid.[1][2]
Troubleshooting Steps:
-
Positive Control Reaction: Set up a reaction with the control substrate under the same conditions as your primary experiment. If this reaction works, the issue likely lies with the hexatriacontapentaenoic acid substrate or the enzyme's specificity.
-
Enzyme Titration: Vary the concentration of the enzyme in the reaction to ensure that product formation is enzyme-dependent.
Q2: My positive control works, but the reaction with hexatriacontapentaenoic acid is still very slow. What can I do?
A2: ACSL enzymes exhibit a range of substrate specificities.[3][4][5] If your chosen enzyme has low activity with the target substrate, consider the following:
Troubleshooting Steps:
-
Enzyme Screening: Test different isoforms of very-long-chain acyl-CoA synthetases. Some ACSL isoforms have a higher affinity for polyunsaturated fatty acids.[1]
-
pH Optimization: The ionization state of the carboxyl group on the fatty acid can influence its binding to the enzyme. Perform the reaction at different pH values (typically between 7.0 and 8.5) to find the optimum for your specific substrate-enzyme pair.
Substrate and Reagent Issues
Q3: How can I be sure that the quality of my hexatriacontapentaenoic acid is not the problem?
A3: The purity and stability of your substrate are critical. Polyunsaturated fatty acids are highly susceptible to oxidation, and impurities can act as enzyme inhibitors.
Troubleshooting Steps:
-
Purity Analysis: Verify the purity of your hexatriacontapentaenoic acid using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR).
-
Oxidation Check: Use a peroxide value assay to check for oxidation. Store the fatty acid under an inert atmosphere (e.g., argon or nitrogen) at -80°C.
-
Solubility: Ensure the substrate is fully dissolved in the reaction buffer. Very-long-chain fatty acids have poor aqueous solubility.[2] A small amount of a co-solvent like DMSO may be necessary, but keep its final concentration below 5% (v/v) as higher concentrations can inhibit the enzyme.
-
Substrate Titration: Perform the reaction with varying concentrations of the substrate to rule out substrate inhibition at high concentrations.
Q4: My CoA or ATP might be degraded. How can I confirm their integrity?
A4: Both Coenzyme A and ATP are labile and susceptible to degradation through hydrolysis.
Troubleshooting Steps:
-
Fresh Reagents: Use freshly prepared solutions of CoA and ATP for each experiment.
-
Proper Storage: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Purity Check: The purity of CoA and ATP can be assessed by reverse-phase high-performance liquid chromatography (HPLC).[6]
Reaction Condition & Product-Related Issues
Q5: I see initial product formation, but the reaction stalls quickly, resulting in a low yield. What could be limiting the reaction?
A5: Low yields despite initial product formation can stem from several factors, including suboptimal reaction conditions, product inhibition, or product degradation.[2]
Caption: Troubleshooting workflow for low product yield.
Troubleshooting Steps:
-
Time Course Analysis: Take aliquots at different time points to determine if the reaction is reaching a plateau prematurely.
-
Product Inhibition: Long-chain acyl-CoAs can cause feedback inhibition of the synthetase.[2] Try to keep the product concentration low or consider an in-situ product removal strategy if feasible.
-
Product Stability: The thioester bond in acyl-CoAs is labile, especially at non-neutral pH. Polyunsaturated acyl-CoAs are also prone to oxidation. Maintain a neutral to slightly alkaline pH (7.0-7.5) during the reaction and purification. Analyze the product immediately after synthesis or store it at -80°C under an inert atmosphere.
-
Pyrophosphate Inhibition: The reaction produces pyrophosphate (PPi), which can inhibit the forward reaction. Include inorganic pyrophosphatase in your reaction mixture to hydrolyze PPi to phosphate.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of the starting material, hexatriacontapentaenoic acid?
A1: The quality of the starting free fatty acid is paramount. Key attributes to consider are:
-
Purity: Should be >98% as determined by a suitable analytical method like GC-MS. Impurities can inhibit the enzyme.
-
Oxidative Stability: As a polyunsaturated fatty acid, it is highly susceptible to oxidation. It should be stored under an inert atmosphere, protected from light, and at low temperatures (-20°C for short-term, -80°C for long-term).
-
Isomeric Purity: Ensure the correct double bond geometry (cis/trans) and position, as enzymes can be highly specific.
Q2: How should I purify the final product, hexatriacontapentaenoyl-CoA?
A2: Due to the lability of the thioester bond and the polyunsaturated nature of the acyl chain, purification should be performed quickly and at low temperatures.
-
Solid-Phase Extraction (SPE): A preliminary cleanup step using a C18 SPE cartridge can remove unreacted fatty acids and other nonpolar impurities.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the method of choice for purifying acyl-CoAs.[6] A C18 column with a gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile) is typically used. Monitor the elution at 260 nm, the absorbance maximum for the adenine ring of CoA.
Q3: What analytical methods are suitable for characterizing the final product?
A3: A combination of methods is recommended for unambiguous characterization:
-
HPLC: To confirm purity and quantify the product based on a standard curve of a known acyl-CoA.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product. Liquid chromatography-mass spectrometry (LC-MS) is ideal.
-
NMR Spectroscopy: Can be used to confirm the structure, although the large size of the molecule can make interpretation complex.
Q4: Are there any known inhibitors of very-long-chain acyl-CoA synthetases that I should be aware of?
A4: Yes, several classes of compounds can inhibit ACSL enzymes.
-
Product Inhibition: As mentioned, the acyl-CoA product can inhibit the enzyme.[2]
-
Herbicides: Certain classes of herbicides are known to inhibit fatty acid elongases, which are involved in the downstream steps of VLCFA synthesis.[7][8][9] While not direct inhibitors of ACSL, their presence as contaminants could affect overall pathway efficiency in a cell-based system.
-
Triacsin C: This is a potent inhibitor of some ACSL isoforms, though its effect on enzymes specific for very-long-chain polyunsaturated fatty acids may vary.[4]
References
- 1. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid metabolism and acyl-CoA synthetases in the liver-gut axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Very Long-Chain Fatty Acyl-CoAs (VLCFA-CoAs)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with very long-chain fatty acyl-CoAs (VLCFA-CoAs). This guide is designed to provide in-depth, field-proven insights into overcoming the significant challenge of sample degradation. We will move beyond simple procedural lists to explain the core chemical principles, helping you design robust, self-validating experiments for accurate and reproducible results.
Understanding the Challenge: The Inherent Instability of VLCFA-CoAs
VLCFA-CoAs, fatty acids with chain lengths greater than 20 carbons covalently linked to coenzyme A, are critical metabolic intermediates in pathways like fatty acid β-oxidation and complex lipid synthesis.[1][2] However, their analysis is notoriously difficult due to their low abundance and inherent chemical instability. The primary culprits behind sample degradation are:
-
Thioester Bond Hydrolysis: The high-energy thioester bond that links the fatty acid to Coenzyme A is highly susceptible to hydrolysis, especially in neutral or alkaline (basic) aqueous solutions.[3] This cleavage results in the loss of your analyte and the formation of free fatty acid and Coenzyme A, leading to underestimated quantities.
-
Oxidation: The long acyl chains, particularly those with double bonds (unsaturation), are prone to oxidation. This process can be initiated by exposure to air (oxygen), metal ions, or light, leading to the formation of artifacts and a reduction in the signal of the target analyte.[4]
Understanding these two mechanisms is the first step toward designing an effective stabilization strategy. Every step of your workflow, from sample collection to final analysis, must be optimized to mitigate these risks.
Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during VLCFA-CoA analysis in a question-and-answer format.
Sample Collection & Quenching
Q1: My VLCFA-CoA levels are unexpectedly low or undetectable. I suspect degradation is happening before I even start my extraction. What's the most critical first step?
A1: The most critical step is the immediate and rapid quenching of all enzymatic activity. Cellular enzymes, particularly acyl-CoA thioesterases (ACOTs), actively hydrolyze acyl-CoAs.[5] For tissue samples, this means snap-freezing in liquid nitrogen immediately upon collection. For cell cultures, metabolism must be quenched instantly.
-
For Tissues: Never allow tissue to thaw before it is homogenized in an acidic extraction buffer. The acidic environment is key to inactivating degradative enzymes.
-
For Adherent Cells: A common and effective method is to aspirate the culture medium and immediately add ice-cold methanol to the plate while it's on ice.[3] This halts metabolism and begins the extraction process simultaneously. Scrape the cells in the cold methanol and proceed to the full extraction protocol.
Q2: Should I be worried about enzymatic activity in my collected blood plasma samples?
A2: Yes. Plasma contains esterases that can degrade VLCFA-CoAs. Blood samples should be collected in tubes containing an anticoagulant (like EDTA) and immediately centrifuged at 4°C to separate the plasma. The plasma should then be snap-frozen. It is also advisable to add antioxidants and a broad-spectrum esterase inhibitor to the collection tube if significant delays before processing are anticipated.
Extraction & Handling
Q3: What is the ideal pH for my extraction buffer and why?
A3: An acidic pH is non-negotiable for preventing hydrolysis. The thioester bond is most stable under mildly acidic conditions. Most validated protocols recommend a buffer pH between 4.0 and 5.5.[6][7] For example, a 100 mM potassium phosphate buffer (KH2PO4) at pH 4.9 is a common choice for tissue homogenization.[6] This acidic environment protonates potential catalytic residues in enzymes, rendering them inactive, and minimizes base-catalyzed chemical hydrolysis.
Q4: I'm seeing a lot of interfering peaks in my LC-MS/MS chromatogram. How can I get a cleaner sample?
A4: This is likely due to matrix effects from the complex biological sample. A Solid Phase Extraction (SPE) cleanup step after the initial liquid-liquid extraction is highly recommended. SPE cartridges (e.g., C18 or specialized mixed-mode cartridges) can effectively separate the highly polar VLCFA-CoAs from other lipids and contaminants that can suppress ionization in the mass spectrometer.[6][8]
Q5: Should I add antioxidants during my extraction?
A5: Absolutely. To prevent oxidative degradation of unsaturated VLCFA chains, the inclusion of an antioxidant is a crucial step. A common and effective choice is Butylated Hydroxytoluene (BHT). It can be added to your organic extraction solvents at a concentration of ~50 µM. BHT is a radical scavenger that will preferentially be oxidized, thereby protecting your analytes.
Storage & Stability
Q6: How should I store my extracted VLCFA-CoA samples, and for how long?
A6: Proper storage is critical to prevent long-term degradation.
-
Solvent: Samples should be stored in an organic solvent, never in an aqueous buffer.[4] A common choice is methanol or an acetonitrile/isopropanol mixture.
-
Temperature: Store at -80°C for long-term stability. For short-term storage (a few days), -20°C is acceptable, but -80°C is always preferred.
-
Atmosphere: Before sealing the storage vial, overlay the sample with an inert gas like argon or nitrogen. This displaces oxygen and minimizes the risk of oxidation.[4]
-
Container: Always use glass vials with Teflon-lined caps.[4] Plasticizers and other contaminants can leach from plastic tubes and interfere with your analysis.
| Storage Condition | Recommendation | Rationale |
| Temperature | -80°C (preferred) or -20°C (short-term) | Drastically slows chemical degradation and residual enzyme activity. |
| Solvent | Organic (e.g., Methanol, Acetonitrile) | Prevents aqueous hydrolysis of the thioester bond.[3] |
| Atmosphere | Overlay with Argon or Nitrogen | Displaces oxygen to prevent oxidation of unsaturated acyl chains.[4] |
| Container | Glass vial with Teflon-lined cap | Avoids leaching of plasticizers that can interfere with MS analysis.[4] |
Q7: I have to pause my experiment overnight. At what stage is it safest to do so?
A7: The safest point to pause is after the sample has been fully extracted, dried down, and reconstituted in a suitable organic solvent for storage. Store this final extract at -80°C under an inert atmosphere. Never leave samples sitting in aqueous homogenization or extraction buffers, even at 4°C, as significant hydrolysis can still occur over several hours.
Visualizing the Process: Workflows and Degradation
To ensure success, it is vital to visualize both the ideal experimental path and the potential pitfalls.
Workflow for Minimizing Degradation
This diagram outlines the critical steps and control points for preserving VLCFA-CoA integrity from sample collection through to analysis.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoyl-CoA Analysis
Welcome to the technical support center dedicated to the robust analysis of (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoyl-CoA (C36:5-CoA). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this very-long-chain polyunsaturated acyl-CoA. Here, we provide in-depth troubleshooting guides and frequently asked questions to address the significant challenge of ion suppression in LC-MS/MS analysis. Our goal is to equip you with the expertise and validated protocols necessary for generating accurate and reproducible data.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and foundational concepts related to the analysis of C36:5-CoA and the phenomenon of ion suppression.
Q1: What is ion suppression and why is it a major concern for C36:5-CoA analysis?
A1: Ion suppression is a matrix effect in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, C36:5-CoA, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility. For a large, lipophilic molecule like C36:5-CoA, which is often present at low endogenous concentrations, ion suppression is a critical challenge that can prevent its detection and reliable measurement.[2]
Q2: What are the primary sources of ion suppression in biological samples?
A2: The primary sources of ion suppression are endogenous components of the biological matrix that are co-extracted with the analyte.[1] These include:
-
Phospholipids: Highly abundant in plasma and tissue extracts, phospholipids are notorious for causing significant ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: Non-volatile salts from buffers used during sample preparation can crystallize on the ESI probe, leading to reduced ionization efficiency.
-
Other Lipids: High concentrations of other lipids can compete with C36:5-CoA for ionization.
Q3: How can I determine if ion suppression is affecting my C36:5-CoA measurements?
A3: A common method to assess ion suppression is the post-column infusion experiment. A solution of your C36:5-CoA standard is continuously infused into the MS while a blank, extracted matrix sample is injected onto the LC column. A dip in the baseline signal of your analyte at the retention time where matrix components elute indicates ion suppression.[3]
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) crucial for accurate quantification?
A4: A SIL-IS is a version of the analyte where some atoms have been replaced with their heavy isotopes (e.g., ¹³C, ²H). It has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression.[4] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is normalized, leading to highly accurate and precise quantification.[2]
II. Troubleshooting Guides
This section provides detailed, step-by-step protocols and troubleshooting advice for specific issues encountered during C36:5-CoA analysis.
Guide 1: Overcoming Poor Signal Intensity and High Background
Problem: You are observing a weak or non-existent signal for C36:5-CoA, accompanied by a high chemical background in your chromatogram.
Underlying Cause: This is a classic sign of significant ion suppression, likely due to insufficient sample cleanup.
Solution Workflow: Enhance your sample preparation protocol to effectively remove interfering matrix components. Solid-Phase Extraction (SPE) is a highly recommended technique for this purpose.
dot
References
- 1. longdom.org [longdom.org]
- 2. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion suppression effects in liquid chromatography-electrospray-ionisation transport-region collision induced dissociation mass spectrometry with different serum extraction methods for systematic toxicological analysis with mass spectra libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]
derivatization techniques for VLC-PUFA analysis
<_ _= "The user wants a technical support center for VLC-PUFA analysis, specifically focusing on derivatization techniques. I need to structure this as a troubleshooting guide and FAQ, aimed at researchers and scientists. The core requirements are:
-
Autonomous Structure: I need to design the best structure for this technical guide, not follow a rigid template.
-
Scientific Integrity (E-E-A-T):
-
Expertise & Experience: Explain the 'why' behind the steps.
-
Trustworthiness: Protocols should be self-validating.
-
Authoritative Grounding: Use in-text citations and a full reference list with clickable URLs.
-
-
Visualization & Formatting:
-
Use tables for quantitative data.
-
Provide step-by-step protocols.
-
Create Graphviz diagrams for workflows and relationships.
-
Here's my plan:
Structure:
-
Title: Technical Support Center: Derivatization Techniques for VLC-PUFA Analysis
-
Introduction: Briefly explain why derivatization is crucial for VLC-PUFA analysis, especially for GC-MS, and the challenges involved due to their long chains and multiple double bonds.
-
Section 1: Frequently Asked Questions (FAQs): This will cover high-level, common questions.
-
Why is derivatization necessary for VLC-PUFA analysis?
-
What are the most common derivatization methods for VLC-PUFAs?
-
How do I choose the right derivatization reagent?
-
What are the key differences between preparing samples for GC-MS vs. LC-MS/MS?
-
-
Section 2: Troubleshooting Guide (Q&A Format): This will be the core of the content, addressing specific experimental problems. I'll structure it by problem category.
-
Problem Category: Low or No Product Yield
-
Q: My chromatogram shows very small or no peaks for my VLC-PUFA derivatives. What went wrong?
-
-
Problem Category: Incomplete Derivatization
-
Q: I see peaks for both my derivatized and underivatized VLC-PUFAs. How can I drive the reaction to completion?
-
-
Problem Category: Artifacts and Contamination
-
Q: My chromatogram is full of unexpected peaks. How do I identify and eliminate artifacts?
-
-
Problem Category: Isomerization and Degradation
-
Q: I suspect the double bonds in my VLC-PUFAs are migrating or that the derivatives are degrading. How can I prevent this?
-
-
-
Section 3: Detailed Experimental Protocols: Provide step-by-step instructions for the most important techniques.
-
Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol (BF3-Methanol).
-
Protocol 2: Preparation of Picolinyl Esters for Structural Elucidation by GC-MS.
-
Protocol 3: Silylation for Hydroxylated VLC-PUFAs using BSTFA + TMCS.
-
-
Section 4: Method Comparison & Data:
-
A table comparing the advantages and disadvantages of different derivatization methods (FAMEs, Picolinyl Esters, Silyl Ethers).
-
-
Section 5: Visual Workflows (Graphviz Diagrams):
-
A diagram for the general VLC-PUFA analysis workflow.
-
A diagram illustrating the FAMEs derivatization process.
-
-
Section 6: References: A complete, numbered list of all cited sources with clickable links.
Content Generation & E-E-A-T Implementation:
-
Expertise: For each troubleshooting point, I will explain the chemical principles. For example, when discussing incomplete silylation, I'll explain the role of moisture in quenching the silylating reagent and the concept of steric hindrance in VLC-PUFAs.
-
Trustworthiness: Each protocol will include "Critical Checkpoints" or "QC Steps". For instance, in the FAMEs protocol, a QC step would be to run a standard fatty acid mixture to verify derivatization efficiency and GC column performance.
-
Authoritative Grounding: I will use the search results to back up claims. For example, when discussing the choice between acid- and base-catalyzed methylation, I can cite sources that compare these methods and highlight the risk of artifact formation with acidic methods[1][2]. For picolinyl esters, I'll cite sources that explain their utility in determining double bond positions via MS fragmentation[3]. For silylation, I'll reference the need for anhydrous conditions and the reactivity of reagents like MSTFA or BSTFA[4][5][6].
Visualization Plan:
-
Graphviz 1: General Workflow. This will be a high-level flowchart: Sample (Tissue/Cells) -> Lipid Extraction -> Saponification/Hydrolysis -> Derivatization -> GC-MS/LC-MS Analysis -> Data Interpretation.
-
Graphviz 2: FAMEs Workflow. This will be more detailed: Free Fatty Acid + BF3-Methanol -> Heat -> FAME + Water -> Extraction with Hexane -> Analysis.
-
Table 1: Comparison of Derivatization Methods. Columns: Method (FAMEs, Picolinyl Esters, Silylation), Principle, Primary Use, Advantages, Disadvantages, Key Considerations.
I will now start writing the content, following this plan. I will integrate citations as I write and compile the reference list at the end. I'll make sure all URLs are from the provided search results and are functional."# Technical Support Center: Derivatization Techniques for VLC-PUFA Analysis
Welcome to the technical support center for Very Long-Chain Polyunsaturated Fatty Acid (VLC-PUFA) analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of preparing VLC-PUFAs for chromatographic analysis. Due to their unique structure—long carbon chains (≥24 carbons) and multiple double bonds—VLC-PUFAs present significant analytical challenges, including low volatility and high polarity.[7][8]
Derivatization is a critical pre-analytical step that chemically modifies the carboxyl group of the fatty acid, rendering it more volatile and thermally stable, which is essential for reliable Gas Chromatography (GC) analysis.[9][10][11] This guide provides in-depth, field-proven insights into common derivatization techniques, troubleshooting guides for issues you may encounter, and detailed, validated protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of derivatization for VLC-PUFA analysis.
Q1: Why is derivatization essential for analyzing VLC-PUFAs by Gas Chromatography (GC)?
A: Free fatty acids, particularly VLC-PUFAs, are inherently non-volatile and polar due to their carboxyl group.[7][10] Direct injection into a GC system leads to several problems:
-
Poor Volatility: The high boiling points of underivatized VLC-PUFAs prevent them from vaporizing properly in the GC inlet, leading to little or no analyte reaching the detector.
-
Peak Tailing: The polar carboxyl group can interact strongly with active sites in the GC inlet and column, causing asymmetric, tailing peaks and poor resolution.[9]
-
Thermal Instability: At the high temperatures required for volatilization, underivatized PUFAs can degrade, leading to inaccurate quantification.
Derivatization converts the polar carboxyl group into a less polar, more volatile ester or ether. This increases thermal stability, improves peak shape, and allows for the successful separation and detection of these complex molecules.[9][11][12]
Q2: What are the most common derivatization methods for VLC-PUFAs?
A: The primary methods involve converting the fatty acids into more volatile esters or ethers. The choice depends on the analytical goal:
-
Fatty Acid Methyl Esters (FAMEs): This is the most common method for quantitative analysis.[1][9] It involves converting fatty acids into their methyl esters using reagents like Boron Trifluoride (BF3) in methanol, (trimethylsilyl)diazomethane (TMS-DM), or methanolic HCl.[1] FAMEs are stable and provide excellent volatility for GC analysis.
-
Picolinyl Esters: This method is used for structural elucidation, specifically to determine the location of double bonds and branching points. While methyl esters often produce ambiguous mass spectra, the nitrogen atom in the picolinyl group directs fragmentation in a predictable way during GC-MS analysis, providing structurally informative ions.[3]
-
Silylation (e.g., Trimethylsilyl Esters): Silylation is the method of choice for fatty acids that contain additional polar functional groups, such as hydroxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability.[5][13]
Q3: How do I choose the right derivatization reagent?
A: Your choice should be guided by your analytical objective and the nature of your sample.
-
For Routine Quantification: BF3-Methanol or a combined base/acid-catalyzed method to produce FAMEs is robust and widely used.[1] (Trimethylsilyl)diazomethane (TMS-DM) is a safer and effective alternative to the hazardous diazomethane for creating methyl esters.[1]
-
For Determining Double Bond Positions: If your goal is to identify the exact structure of an unknown VLC-PUFA, preparing picolinyl esters is the superior choice due to their informative fragmentation patterns in MS.[3]
-
For Hydroxylated or Other Functionalized VLC-PUFAs: Silylating reagents like BSTFA (often with a catalyst like TMCS) are necessary to derivatize all active hydrogens (both carboxyl and hydroxyl groups) to ensure the entire molecule is volatile.[13][14]
-
For LC-MS/MS Analysis: While GC often requires derivatization, some modern LC-MS/MS methods can analyze free fatty acids directly. However, derivatization can still be used to improve ionization efficiency and chromatographic separation.[15][16] For instance, derivatization with dimethylaminoethanol can create permanently charged esters that are highly sensitive in ESI-MS.[17]
Q4: What are the key differences in sample preparation for GC-MS vs. LC-MS/MS?
A: The primary difference lies in the volatility requirement.
-
GC-MS: Derivatization to increase volatility is almost always mandatory for VLC-PUFAs. The sample must be completely dry, as water will react with and quench most derivatization reagents, especially silylating agents.[4][6]
-
LC-MS/MS: Derivatization is optional but can be beneficial. It is often employed to enhance ionization efficiency rather than volatility.[15] For example, adding a permanently charged or easily ionizable group can significantly improve detection limits. Solvents must be miscible with the mobile phase, and rigorous drying is often less critical than for GC. Some LC-MS methods are designed to analyze underivatized VLC-PUFAs.[16][18]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Problem Category: Low or No Product Yield
Q: My chromatogram shows very small or no peaks for my VLC-PUFA derivatives. What went wrong?
A: This common issue usually points to a problem in the reaction or sample workup. Here are the most likely causes and how to fix them:
-
Cause 1: Presence of Water. Water is the primary enemy of most derivatization reactions. It hydrolyzes the derivatization reagent (e.g., BF3, BSTFA) and can also promote the reverse reaction (hydrolysis of the ester back to the fatty acid).[4]
-
Solution: Ensure your sample and solvents are anhydrous. Lyophilize (freeze-dry) aqueous samples before derivatization. Use high-purity, anhydrous solvents. When using silylating reagents, work under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
-
Cause 2: Inactive or Degraded Reagent. Derivatization reagents, especially silylating agents and BF3-Methanol, are sensitive to moisture and can degrade over time.
-
Solution: Use fresh, high-quality reagents from a reputable supplier. Store reagents under the manufacturer's recommended conditions (e.g., in a desiccator, under inert gas). Purchase reagents in small, single-use ampules to minimize exposure to air and moisture.
-
-
Cause 3: Insufficient Reaction Time or Temperature. VLC-PUFAs, due to their long chains, can be sterically hindered, requiring more energy and time to react compared to shorter fatty acids.
-
Solution: Optimize your reaction conditions. For FAMEs using BF3-Methanol, ensure you are heating at the recommended temperature (e.g., 60-100°C) for a sufficient duration (e.g., 10-60 minutes).[19] A pilot experiment with a range of times and temperatures using a VLC-PUFA standard can help you determine the optimal conditions for your specific analytes.
-
-
Cause 4: Sample Loss During Workup. The extraction step following derivatization is critical. If the partitioning between the organic and aqueous layers is inefficient, you will lose your product.
-
Solution: After derivatization, ensure proper phase separation. For FAMEs, which are non-polar, extract with a non-polar solvent like hexane or heptane. Ensure you add enough water to create two distinct phases. Gently vortexing, rather than vigorous shaking, can prevent the formation of emulsions that trap your analyte. Collect the correct layer (usually the upper organic layer).
-
Problem Category: Artifacts and Contamination
Q: My chromatogram is full of unexpected peaks. How do I identify and eliminate these artifacts?
A: Extraneous peaks can originate from the sample matrix, reagents, or side reactions. Systematic elimination is key.
-
Cause 1: Reagent Artifacts. Derivatization reagents themselves or their byproducts can be chromatographically active. For example, silylation can sometimes produce artifacts.[10]
-
Solution: Always run a "reagent blank" by performing the entire derivatization and workup procedure without your sample. This will reveal any peaks originating from your reagents or solvents. If significant artifacts are present, consider using a different batch or supplier of reagents.
-
-
Cause 2: Contamination from Labware or Solvents. Fatty acids are ubiquitous and can be introduced from glassware, plasticware (plasticizers), or impure solvents.
-
Solution: Use high-purity solvents (e.g., HPLC or GC grade). Meticulously clean all glassware by rinsing with solvent before use. Avoid plastic containers and pipette tips where possible, as they can leach contaminants.
-
-
Cause 3: Side Reactions from Aggressive Reagents. Strong acid-catalyzed methods can sometimes cause changes to the fatty acid structure, such as isomerization of double bonds or other modifications, leading to artifact peaks.[1]
Problem Category: Isomerization and Degradation
Q: I suspect the double bonds in my VLC-PUFAs are migrating or that the derivatives are degrading. How can I prevent this?
A: The numerous double bonds in VLC-PUFAs make them susceptible to oxidation and isomerization, especially under harsh conditions.
-
Cause 1: Oxidation. Polyunsaturated fatty acids are highly prone to oxidation when exposed to air, light, and high temperatures. This can happen at any stage, from sample storage to analysis.
-
Solution:
-
Storage: Store samples and extracts at -80°C under an inert atmosphere (nitrogen or argon).[20]
-
Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent to protect the lipids.[1]
-
Minimize Exposure: Work quickly, minimize exposure to air and light, and use amber vials.
-
-
-
Cause 2: Isomerization during Derivatization. Harsh acidic or basic conditions, coupled with high heat, can promote the migration of double bonds, particularly in conjugated systems, or cause cis/trans isomerization.
-
Solution: As mentioned previously, choose the mildest derivatization method that achieves complete conversion. Base-catalyzed methods are often preferred to minimize isomerization compared to some aggressive acid-catalyzed techniques.[1] Evaluate your method with a standard containing known cis/trans isomers to ensure your protocol doesn't alter them.
-
-
Cause 3: Derivative Instability. While FAMEs are generally stable, some derivatives like TMS-esters can be sensitive to hydrolysis and may degrade if exposed to moisture before analysis.[4]
-
Solution: Analyze derivatized samples as quickly as possible.[14] If storage is necessary, keep them in a sealed vial at -20°C or lower and ensure the sample is capped tightly to prevent moisture ingress.
-
Section 3: Detailed Experimental Protocols
These protocols are provided as a starting point. Optimization for your specific sample matrix and analytical system is highly recommended.
Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) with BF3-Methanol
This is a widely used acid-catalyzed method for preparing FAMEs for GC analysis.
Materials:
-
Dried lipid extract or free fatty acid sample (1-25 mg)
-
Boron trifluoride-methanol reagent (BF3-Methanol), 12-14% w/w
-
Anhydrous Hexane (GC Grade)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate
-
Micro reaction vials (5-10 mL) with PTFE-lined caps
Procedure:
-
Sample Preparation: Place 1-25 mg of the dried lipid extract into a micro reaction vial. If starting from tissue, ensure total lipids have been extracted (e.g., using a Folch or Bligh-Dyer method) and the solvent has been evaporated under a stream of nitrogen.
-
Saponification (Optional but Recommended): To ensure all fatty acids are in free form, first hydrolyze the lipids. Add 1 mL of 2M methanolic KOH, cap the vial, and heat at 70°C for 5-10 minutes.[1] Cool the vial to room temperature.
-
Methylation: Add 2 mL of 12% BF3-Methanol reagent to the vial containing the free fatty acids.
-
Reaction: Tightly cap the vial and heat at 60°C for 10 minutes. Expert Tip: For VLC-PUFAs, extending this time to 30-45 minutes may improve derivatization efficiency. Optimization is key.
-
Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.
-
Phase Separation: Cap the vial and vortex gently for 30 seconds to mix the layers. Centrifuge briefly (e.g., 1000 x g for 2 minutes) to achieve a clean separation between the upper hexane layer (containing FAMEs) and the lower aqueous layer.
-
Collection: Carefully transfer the upper hexane layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Analysis: The sample is now ready for GC-MS or GC-FID analysis.
Critical Checkpoint: Run a FAME standard mixture (e.g., a 37-component FAME mix) through your GC system to verify column performance, retention times, and detector response before running your samples.[21]
Protocol 2: Preparation of Picolinyl Esters for Structural Elucidation
This protocol is for when you need to determine double bond positions via GC-MS.
Materials:
-
Free fatty acid sample
-
Thionyl chloride
-
3-Pyridylcarbinol (3-hydroxymethylpyridine)
-
Anhydrous Toluene
-
Anhydrous Hexane
Procedure:
-
Acid Chloride Formation: Dissolve the fatty acid sample in a minimal amount of anhydrous toluene. Add an excess of thionyl chloride and heat gently (e.g., 50°C) for 1 hour to convert the fatty acid to its acid chloride.[3]
-
Reagent Removal: Evaporate the solvent and excess thionyl chloride under a stream of dry nitrogen.
-
Esterification: Re-dissolve the acid chloride in anhydrous toluene and add an excess of 3-pyridylcarbinol.[3] Let the reaction proceed at room temperature for 1-2 hours or until complete.
-
Workup: Dilute the reaction mixture with hexane and wash with a dilute aqueous sodium bicarbonate solution, followed by water, to remove unreacted reagents.
-
Drying and Analysis: Dry the organic layer over anhydrous sodium sulfate and concentrate under nitrogen. The sample is now ready for GC-MS analysis.
Critical Checkpoint: The mass spectrum of a picolinyl ester of a known fatty acid (e.g., oleic acid) should be acquired to confirm the fragmentation pattern is as expected, which validates both the derivatization and the MS method.
Section 4: Comparison of Derivatization Methods
| Method | Principle | Primary Use | Advantages | Disadvantages | Key Considerations |
| Fatty Acid Methyl Esters (FAMEs) | Acid or base-catalyzed esterification of the carboxyl group with methanol. | Quantitative Analysis | Robust, well-established methods; derivatives are stable; excellent volatility for GC.[20] | MS fragmentation is often not informative for locating double bonds; harsh acid methods can cause artifacts.[1][3] | Ensure complete dryness; choose between milder base-catalyzed or more universal acid-catalyzed methods.[1] |
| Picolinyl Esters | Two-step conversion of the carboxyl group to an ester containing a pyridine ring.[3] | Structural Elucidation | Nitrogen atom directs MS fragmentation, allowing for precise localization of double bonds and branch points.[3] | More complex, multi-step synthesis; may not be ideal for high-throughput quantitative work.[22] | Primarily for GC-MS; essential for identifying unknown VLC-PUFA structures. |
| Silylation (TMS Esters) | Replacement of active hydrogens on carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group.[4][13] | Analysis of Hydroxylated FAs | Highly effective for increasing volatility of polar compounds; can derivatize multiple functional groups simultaneously.[5] | Derivatives are highly moisture-sensitive; reagent byproducts can sometimes interfere with chromatography.[4][6] | Requires strictly anhydrous conditions; not compatible with GC columns containing active hydrogens (e.g., WAX phases).[6][13] |
Section 5: Visual Workflows
General Workflow for VLC-PUFA Analysis
This diagram outlines the complete process from sample collection to data analysis, highlighting the central role of the derivatization step.
Caption: General workflow for VLC-PUFA analysis.
FAMEs Derivatization Workflow (BF3-Methanol Method)
This diagram details the key steps and chemical transformations in the most common derivatization protocol for quantitative analysis.
Caption: Step-by-step FAMEs derivatization workflow.
References
- 1. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
- 8. sandia.gov [sandia.gov]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 12. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 13. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 14. gcms.cz [gcms.cz]
- 15. Comparison of derivatization/ionization techniques for liquid chromatography tandem mass spectrometry analysis of oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of (18Z,21Z,24Z,27Z,30Z)-Hexatriacontapentaenoyl-CoA
Welcome to the technical support center for handling very long-chain polyunsaturated fatty acyl-CoAs. This guide provides in-depth troubleshooting for solubility challenges encountered with (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoyl-CoA, a C36:5 acyl-CoA. Due to its long hydrocarbon chain and multiple double bonds, this molecule presents unique handling requirements essential for successful experimentation.
Understanding the Challenge: The Amphipathic Nature of Long-Chain Acyl-CoAs
Long-chain fatty acyl-CoAs are amphipathic molecules, possessing a hydrophilic coenzyme A head and a long, hydrophobic acyl tail.[1] This dual nature drives them to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC).[2][3] Below the CMC, they exist as monomers, but as the concentration increases, they self-assemble into micelles, which can significantly impact their availability in enzymatic assays.[2] The very long C36 chain of this compound makes it particularly prone to aggregation and precipitation in aqueous buffers.
FAQs and Troubleshooting Guide
Here we address common questions and issues related to the poor solubility of this compound.
Q1: My stock solution of this compound appears cloudy or has precipitated. What should I do?
A1: Initial Dissolution and Storage
The initial choice of solvent is critical for creating a stable, concentrated stock solution.
-
Recommended Solvents: For initial solubilization, organic solvents are often necessary for very long-chain fatty acyl-CoAs. A mixture of water and dimethyl sulfoxide (DMSO) can be effective.[4] Alternatively, for the free fatty acid form, solvents like petroleum ether, n-hexane, or a mixture of hexane and ethanol can be used.[5]
-
Protocol for Stock Solution Preparation:
-
Accurately weigh the lyophilized this compound.
-
Add a small volume of an appropriate organic solvent (e.g., DMSO) to dissolve the solid.
-
Once fully dissolved, aqueous buffer can be added to achieve the desired final concentration. It is crucial to add the buffer slowly while vortexing to prevent precipitation.
-
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6] Polyunsaturated fatty acyl-CoAs are susceptible to oxidation, so overlaying with an inert gas like argon or nitrogen before sealing and freezing is recommended.
Q2: I'm observing low or no activity in my enzymatic assay when using this compound as a substrate. Could this be a solubility issue?
A2: Ensuring Bioavailability in Aqueous Assay Buffers
Yes, poor solubility in the final assay buffer is a likely cause of low enzyme activity. The concentration of the acyl-CoA in your assay may be above its CMC, leading to micelle formation and reducing the concentration of available monomeric substrate for the enzyme.
Method 1: Using Carrier Proteins
Fatty acid-binding proteins (FABPs) or albumin can be used to transport and solubilize long-chain fatty acids and their CoA esters.[7][8]
-
Mechanism: These proteins bind to the hydrophobic acyl chain, shielding it from the aqueous environment and delivering it to the active site of the enzyme.[7]
-
Protocol:
-
Prepare a stock solution of fatty-acid-free bovine serum albumin (BSA) in your assay buffer.
-
In a separate tube, prepare your this compound solution.
-
Slowly add the acyl-CoA solution to the BSA solution while gently vortexing. An overnight incubation at 37°C can facilitate complex formation.[9]
-
Method 2: Utilizing Detergents
Detergents can be used to create mixed micelles, which can help to solubilize the acyl-CoA.[10][11]
-
Mechanism: Above their CMC, detergents form micelles that can incorporate the hydrophobic acyl-CoA, increasing its solubility.[12]
-
Considerations:
-
Choose a non-ionic or zwitterionic detergent to minimize protein denaturation.[10]
-
The detergent concentration should be above its CMC but not so high as to inhibit enzyme activity.
-
-
Workflow for Detergent Selection:
-
Consult a table of detergent properties to select a few candidates with varying CMCs.
-
Test a range of concentrations for each detergent to determine the optimal concentration that maximizes enzyme activity without causing inhibition.
-
| Detergent | Type | Typical CMC (mM) |
| CHAPS | Zwitterionic | 4-8 |
| Triton X-100 | Non-ionic | 0.2-0.9 |
| n-Octyl-β-D-glucopyranoside | Non-ionic | 20-25 |
Table 1: Properties of commonly used detergents for solubilizing lipids.
Method 3: Employing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[13]
-
Mechanism: They can encapsulate the hydrophobic acyl chain of the acyl-CoA, forming an inclusion complex that is soluble in water.[13][14] Methyl-β-cyclodextrin (MβCD) is often effective for cholesterol and may also be suitable for long-chain fatty acyl-CoAs.[14]
-
Protocol:
-
Prepare a stock solution of the chosen cyclodextrin in your assay buffer.
-
Mix the this compound with the cyclodextrin solution.
-
Incubate to allow for the formation of the inclusion complex. The optimal ratio of acyl-CoA to cyclodextrin will need to be determined empirically.
-
Caption: Workflow for solubilizing this compound.
Q3: How can I confirm that my solubilization method is effective?
A3: Validation of Solubilization
-
Visual Inspection: The most straightforward initial check is to visually inspect the solution for any cloudiness or precipitate. A clear solution is a good indicator of solubility.
-
Dynamic Light Scattering (DLS): DLS can be used to determine the size of particles in a solution. Monomeric acyl-CoA will be very small, while micelles or aggregates will be significantly larger.
-
Enzyme Kinetics: A well-solubilized substrate should result in classical Michaelis-Menten kinetics. If you observe a sigmoidal curve or a sharp increase in activity at a certain concentration, it may indicate that the enzyme is utilizing the substrate from micelles.
Q4: Are there any other factors I should consider when working with this polyunsaturated acyl-CoA?
A4: Stability and Handling Considerations
The multiple double bonds in this compound make it highly susceptible to oxidation.[15][16]
-
Antioxidants: Consider including a small amount of an antioxidant like butylated hydroxytoluene (BHT) in your stock solution to prevent oxidative damage.
-
Inert Atmosphere: As mentioned, storing under an inert gas is crucial.
-
Light Protection: Protect solutions from light, as it can accelerate oxidation.
Logical Troubleshooting Pathway
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Albumin as fatty acid transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty Acid transport Proteins, implications in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 11. lclane.net [lclane.net]
- 12. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. talcottlab.tamu.edu [talcottlab.tamu.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Identity of Synthesized (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoyl-CoA
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized molecule is paramount. This guide provides an in-depth comparison of analytical techniques for the definitive identification of (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoyl-CoA, a very long-chain polyunsaturated fatty acyl-coenzyme A. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to ensure trustworthy and reproducible results.
The Analytical Challenge
Confirming the identity of this compound presents a multi-faceted challenge. Its high molecular weight, multiple double bonds, and the specific Z (cis) configuration of these bonds require a multi-pronged, orthogonal approach for confident characterization. A single technique is insufficient; instead, a combination of methods must be employed to elucidate the molecular weight, elemental composition, fatty acid chain structure, and the stereochemistry of the double bonds.
Comparative Analysis of Key Analytical Techniques
An effective validation strategy for this complex lipid involves the synergistic use of Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy. Each technique provides a unique piece of the structural puzzle.
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS)
Principle and Application: HR-LC-MS is the cornerstone for determining the molecular weight and elemental composition of the synthesized molecule. The liquid chromatography step separates the target molecule from impurities, and the high-resolution mass spectrometer provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
Expected Results: For this compound (C₅₇H₉₄N₇O₁₇P₃S), the expected theoretical monoisotopic mass of the neutral molecule is 1293.5515 g/mol . In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 1294.5588. High-resolution instruments, such as an Orbitrap or TOF mass spectrometer, should provide a mass accuracy of less than 5 ppm.
Data Presentation: Expected HR-MS Data
| Ion Species | Theoretical m/z | Observed m/z (example) | Mass Accuracy (ppm) |
| [M+H]⁺ | 1294.5588 | 1294.5599 | <1 |
| [M+Na]⁺ | 1316.5407 | 1316.5415 | <1 |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve the synthesized compound in a suitable solvent such as a mixture of methanol and water (1:1, v/v).
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is suitable for separating long-chain fatty acyl-CoAs.[1][2]
-
Mobile Phase A: 15 mM ammonium hydroxide in water.[3]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[3]
-
Gradient: A gradient from a lower to a higher concentration of mobile phase B is used to elute the very hydrophobic molecule.[1][2]
-
Flow Rate: A typical flow rate is 0.4 mL/min.[3]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI) is effective for acyl-CoAs.[1][2]
-
MS Scan: Acquire full scan mass spectra over a range that includes the expected m/z of the parent ion (e.g., m/z 1000-1500).
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ion. A characteristic neutral loss of 507 Da, corresponding to the phosphoadenosine diphosphate moiety, is a strong indicator of an acyl-CoA.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Application: NMR spectroscopy is indispensable for elucidating the fine structural details, particularly the geometry of the double bonds. For this compound, ¹H and ¹³C NMR are crucial for confirming the presence and, most importantly, the Z (cis) configuration of the five double bonds.
Expected Results:
-
¹H NMR: The olefinic protons (-CH=CH-) in a Z configuration typically appear in the region of 5.3-5.4 ppm.[5] The coupling constant (J-coupling) for cis-protons across a double bond is typically in the range of 6-12 Hz, which is smaller than that for trans-protons (12-18 Hz).[6] The bis-allylic protons (-CH=CH-CH₂ -CH=CH-) are expected to resonate around 2.8 ppm.[7]
-
¹³C NMR: The carbons of the double bonds in a Z configuration will have characteristic chemical shifts, typically between 127-132 ppm.
Data Presentation: Key ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
| Olefinic (-CH=CH-) | ~5.3-5.4 | Multiplet | ~10 (cis) |
| Bis-allylic (-CH=CH-CH₂-CH=CH-) | ~2.8 | Multiplet | |
| Allylic (-CH₂-CH=CH-) | ~2.0-2.1 | Multiplet | |
| Terminal Methyl (CH₃-) | ~0.9 | Triplet | ~7 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a sufficient amount of the sample (typically 1-5 mg) in a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure sufficient resolution to observe the coupling patterns of the olefinic protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the fatty acid chain.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
UV-Vis Spectroscopy
Principle and Application: UV-Vis spectroscopy provides a straightforward and rapid method to confirm the presence of the Coenzyme A moiety. The adenine ring in the CoA structure has a characteristic maximum absorbance at approximately 259 nm.[8]
Expected Results: An absorbance maximum at or very near 259 nm is indicative of the presence of the CoA moiety. The molar absorptivity of CoASH at 258 nm is approximately 14,328 L·mol⁻¹ cm⁻¹.[9][10]
Data Presentation: UV-Vis Absorbance
| Moiety | Expected λmax (nm) |
| Coenzyme A | ~259 |
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable buffer (e.g., phosphate buffer).
-
Spectrophotometer Setup: Use a quartz cuvette and blank the instrument with the same buffer used for the sample.
-
Spectrum Acquisition: Scan the sample over a wavelength range of approximately 220-340 nm.[9]
Orthogonal Validation Strategy
For unequivocal identification, these techniques should be used in a complementary fashion. The following workflow illustrates an effective orthogonal validation strategy.
Caption: Orthogonal validation workflow for identity confirmation.
Conclusion
The confirmation of the identity of a complex synthesized molecule like this compound necessitates a rigorous and multi-faceted analytical approach. High-resolution LC-MS provides the foundational confirmation of molecular weight and elemental composition. NMR spectroscopy is the definitive technique for elucidating the precise structure and, critically, the Z stereochemistry of the double bonds. Finally, UV-Vis spectroscopy offers a rapid and reliable confirmation of the Coenzyme A moiety. By employing these techniques in an orthogonal validation strategy, researchers can have the utmost confidence in the identity and purity of their synthesized product, ensuring the integrity of subsequent experiments and drug development efforts.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical speciation by selective heteronuclear single-quantum coherence spectroscopy: determination of double-bond quantity in unsaturated fatty acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection | MDPI [mdpi.com]
- 9. Determination of Coenzyme A (CoASH) in the Presence of Different Thiols by Using Flow-Injection with a UV/Vis Spectrophotometric Detector and Potentiometric Determination of CoASH Using an Iodide ISE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of C36:5 and Other Very Long-Chain Polyunsaturated Fatty Acids: A Guide for Researchers
This guide provides an in-depth comparative analysis of C36:5 and other very long-chain polyunsaturated fatty acids (VLC-PUFAs), offering a crucial resource for researchers, scientists, and professionals in drug development. We will delve into the nuanced structural and functional differences, biosynthetic pathways, and pathological implications of these unique lipids, supported by experimental data and established methodologies.
Introduction: The Enigmatic World of VLC-PUFAs
Very long-chain polyunsaturated fatty acids (VLC-PUFAs) are a distinct class of fatty acids characterized by carbon chains of 26 carbons or longer.[1][2] Unlike their shorter-chain counterparts, which are often obtained through diet, VLC-PUFAs are synthesized de novo in specific tissues, most notably the retina, but also in the brain, skin, and testes.[2][3][4] These molecules are not merely elongated versions of common fatty acids; their unique structural properties confer highly specialized functions, particularly in maintaining the structural integrity and function of photoreceptor cells in the retina.[5][6]
Mutations in the key enzyme responsible for their synthesis, Elongation of Very Long Chain Fatty Acids-4 (ELOVL4), are directly linked to devastating retinal diseases like Stargardt-like macular dystrophy (STGD3), highlighting the critical importance of these lipids in vision.[1][7][8][9][10] This guide will focus on a comparative analysis of C36:5 and other prominent VLC-PUFAs to elucidate their distinct roles and provide a framework for future research and therapeutic development.
Biosynthesis of VLC-PUFAs: The Central Role of ELOVL4
The synthesis of VLC-PUFAs is a specialized process that occurs in the endoplasmic reticulum and is critically dependent on the enzymatic activity of ELOVL4.[1][3][11] This elongase is responsible for the condensation reaction that adds two-carbon units to a growing fatty acid chain, extending long-chain PUFA precursors beyond C26.[3][11] The precursors for VLC-PUFA synthesis are typically C20 and C22 PUFAs, such as eicosapentaenoic acid (EPA; 20:5n-3) and docosapentaenoic acid (DPA; 22:5n-3).[3][12]
The biosynthetic pathway can be visualized as a series of elongation and desaturation steps. While other elongases and desaturases are involved in the initial stages of PUFA synthesis, ELOVL4 is uniquely required for the production of VLC-PUFAs with chain lengths of C28 and beyond.[3][11]
Comparative Analysis of C36:5 and Other VLC-PUFAs
While all VLC-PUFAs share the defining characteristic of a long carbon chain, they exhibit significant diversity in their specific structures, tissue distribution, and putative functions. The following table provides a comparative overview of key VLC-PUFAs.
| Feature | C32:5 (n-3/n-6) | C34:5 (n-3/n-6) | C36:5 (n-3) | Other VLC-PUFAs (e.g., C28, C30) |
| Chain Length & Unsaturation | 32 carbons, 5 double bonds | 34 carbons, 5 double bonds | 36 carbons, 5 double bonds | 28-30 carbons, 4-6 double bonds |
| Precursor Preference | Derived from C20:5 and C22:5 | Derived from C20:5 and C22:5 | Primarily derived from n-3 precursors | Derived from various long-chain PUFAs |
| Relative Abundance in Retina | Prominent VLC-PUFA | Highly abundant in the retina | Present in significant, but often lower, concentrations than C32/C34 | Generally found in lower concentrations than C32-C36 species |
| Incorporation into Phospholipids | Primarily found at the sn-1 position of phosphatidylcholine (PC)[7][11] | Also predominantly at the sn-1 position of PC[11] | Assumed to be incorporated similarly into PC | Found in various phospholipid classes |
| Association with Disease | Depletion linked to Stargardt's disease and AMD[5][13] | Significant reduction observed in Stargardt's disease and AMD[8][13] | Reduced levels are associated with ELOVL4 mutations and retinal degeneration. | General depletion of VLC-PUFAs is a hallmark of ELOVL4-related pathologies.[14] |
| Hypothesized Unique Functions | Crucial for maintaining the high membrane curvature of photoreceptor outer segment discs.[5] | May play a more significant role in specific protein-lipid interactions due to its length. | Its extended length could be critical for spanning the lipid bilayer or interacting with larger protein complexes. | May serve as intermediates in the synthesis of longer VLC-PUFAs or have distinct signaling roles. |
Functional Significance and Disease Implications
The enrichment of VLC-PUFAs in the retina underscores their indispensable role in vision. They are thought to contribute to the unique biophysical properties of photoreceptor outer segment membranes, which are densely packed with rhodopsin and undergo constant renewal. The presence of these exceptionally long fatty acids may be crucial for:
-
Membrane Fluidity and Stability: The unsaturated tail of VLC-PUFAs likely contributes to membrane fluidity, while the long saturated portion may provide structural stability.[6]
-
High Membrane Curvature: The unique structure of photoreceptor disc membranes requires lipids that can accommodate extreme curvature, a role for which VLC-PUFAs are well-suited.[5]
-
Protein-Lipid Interactions: VLC-PUFAs may directly interact with and modulate the function of key proteins involved in the phototransduction cascade, such as rhodopsin.
The link between VLC-PUFA deficiency and retinal diseases is well-established. In Stargardt's disease caused by ELOVL4 mutations, the inability to synthesize VLC-PUFAs leads to progressive photoreceptor degeneration and vision loss.[1][8][9] Similarly, reduced levels of VLC-PUFAs have been observed in patients with age-related macular degeneration (AMD), suggesting a broader role for these lipids in retinal health and disease.[13][15]
Experimental Protocols for VLC-PUFA Analysis
Accurate and sensitive analytical methods are paramount for studying VLC-PUFAs. The following provides a general workflow for their extraction and analysis.
Protocol 1: Lipid Extraction from Retinal Tissue
This protocol is based on the widely used Bligh-Dyer method for total lipid extraction.
Materials:
-
Retinal tissue sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass homogenizer
-
Centrifuge
-
Nitrogen gas stream
Procedure:
-
Homogenize the retinal tissue in a chloroform:methanol (1:2, v/v) solution.
-
Add chloroform and 0.9% NaCl solution to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the total lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipids in an appropriate solvent for further analysis.
Protocol 2: Analysis of VLC-PUFAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of individual VLC-PUFA species.[16][17][18][19][20]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF)
-
Electrospray ionization (ESI) source
Procedure:
-
Saponification and Fatty Acid Methyl Ester (FAME) Derivatization (for GC-MS) or direct analysis of free fatty acids (for LC-MS): The extracted lipids are often saponified to release the fatty acids, which can then be analyzed directly or derivatized to FAMEs for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. For LC-MS, direct analysis of the free fatty acids is common.
-
Chromatographic Separation: The fatty acid mixture is injected into the LC system. A reverse-phase C18 column is typically used to separate the fatty acids based on their hydrophobicity (chain length and degree of unsaturation).
-
Mass Spectrometric Detection: The eluting fatty acids are ionized by ESI and detected by the mass spectrometer. For targeted quantification, Multiple Reaction Monitoring (MRM) mode is often employed on a triple quadrupole instrument.[18] This involves selecting the precursor ion (the molecular ion of the specific VLC-PUFA) and a specific product ion generated by fragmentation, providing high specificity.
-
Quantification: The concentration of each VLC-PUFA is determined by comparing its peak area to that of a known amount of an internal standard.
Conclusion and Future Directions
The comparative analysis of C36:5 and other VLC-PUFAs reveals a complex and highly specialized landscape of lipid biology. While our understanding has advanced significantly, particularly regarding the central role of ELOVL4 and the link to retinal diseases, many questions remain. Future research should focus on:
-
Elucidating the precise functions of individual VLC-PUFA species: Does C36:5 have a unique role that cannot be compensated for by other VLC-PUFAs?
-
Investigating the regulation of VLC-PUFA synthesis: How is the expression and activity of ELOVL4 controlled to meet the specific needs of different tissues?
-
Developing therapeutic strategies: Can dietary supplementation with specific VLC-PUFAs or their precursors mitigate the effects of ELOVL4 mutations or retinal diseases like AMD?
This guide provides a foundational understanding of the comparative biology of these fascinating molecules. By building upon this knowledge and employing robust analytical methodologies, the scientific community can continue to unravel the intricate roles of C36:5 and other VLC-PUFAs in health and disease, paving the way for novel therapeutic interventions.
References
- 1. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 4. Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Role of ELOVL4 and very long-chain polyunsaturated fatty acids in mouse models of Stargardt type 3 retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Very-long-chain polyunsaturated fatty acids in the retina: analysis and clinical relevance in physiological and pathological conditions | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 11. pnas.org [pnas.org]
- 12. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 20. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Biological Activities of (18Z,21Z,24Z,27Z,30Z)-Hexatriacontapentaenoyl-CoA and Docosahexaenoic Acid (DHA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of lipid signaling, the profound impact of polyunsaturated fatty acids (PUFAs) on cellular function is a field of continuous discovery. Among these, docosahexaenoic acid (DHA), an omega-3 fatty acid, is extensively recognized for its critical roles in neurodevelopment, cognitive function, and the resolution of inflammation.[1][2][3] Conversely, the biological activities of very long-chain polyunsaturated fatty acids (VLC-PUFAs), particularly those from the omega-6 family, remain largely uncharted territory. This guide provides a comparative analysis of the well-established biological activities of DHA and the inferred biological functions of (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoyl-CoA, a C36:5 omega-6 very long-chain fatty acyl-CoA.
This comparison is rooted in the fundamental dichotomy between omega-3 and omega-6 fatty acid metabolism, where the former typically gives rise to anti-inflammatory and pro-resolving mediators, while the latter is a precursor to predominantly pro-inflammatory eicosanoids.[4][5] While direct experimental data for this compound is scarce, by examining its structural characteristics and the established pathways for omega-6 VLC-PUFA metabolism, we can construct a scientifically grounded hypothesis of its likely biological activities in contrast to those of DHA.
Structural and Metabolic Origins: A Tale of Two Fatty Acyl-CoAs
Docosahexaenoic Acid (DHA) , a 22-carbon omega-3 PUFA, is an essential nutrient obtained directly from the diet, primarily from marine sources, or synthesized from its precursor, alpha-linolenic acid (ALA).[4] In contrast, (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoic acid is a 36-carbon omega-6 VLC-PUFA. Its biosynthesis from the essential omega-6 fatty acid, linoleic acid (LA), involves a series of desaturation and elongation steps. The remarkable chain length of this molecule suggests the involvement of specific elongase enzymes, particularly ELOVL4, which is known to be responsible for the synthesis of fatty acids with 28 or more carbons.[3][6][7]
For any fatty acid to become metabolically active, it must first be converted to its acyl-CoA thioester. This activation is catalyzed by acyl-CoA synthetases (ACSs). While DHA is a substrate for several long-chain ACSs, the activation of a C36:5 fatty acid is likely handled by very long-chain acyl-CoA synthetases (ACSVLs), such as FATP4, which show a preference for very long-chain fatty acids.[8][9]
Comparative Biological Activities: An Inferential Analysis
The divergent metabolic fates of DHA and this compound are predicted to give rise to distinct and potentially opposing biological effects, particularly in the context of inflammation.
Inflammation: A Central Point of Divergence
-
DHA: The Pro-Resolving Powerhouse DHA is the precursor to a suite of potent anti-inflammatory and pro-resolving lipid mediators, collectively known as specialized pro-resolving mediators (SPMs). These include resolvins of the D-series, protectins, and maresins.[1][2][10] These molecules actively orchestrate the resolution of inflammation by inhibiting neutrophil infiltration, enhancing the clearance of apoptotic cells by macrophages, and promoting tissue repair.[6]
-
This compound: A Presumed Pro-inflammatory Precursor As an omega-6 fatty acid, (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoic acid is expected to be a substrate for the eicosanoid synthesis pathway, which generates predominantly pro-inflammatory mediators.[4][5] While the specific metabolites of a C36:5 omega-6 fatty acid have not been characterized, it is plausible that they could contribute to the production of novel pro-inflammatory signaling molecules. The metabolic cascade initiated by omega-6 fatty acids, such as arachidonic acid, leads to the synthesis of prostaglandins and leukotrienes that promote inflammation.[4][11]
Cell Membrane Composition and Function
Both DHA and, hypothetically, (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoic acid can be incorporated into the phospholipids of cell membranes, thereby influencing their physical properties.
-
DHA's Role in Membrane Fluidity and Signaling The incorporation of DHA into membrane phospholipids increases membrane fluidity and can modulate the function of membrane-associated proteins and signaling pathways.[12][13] This is particularly crucial in neuronal membranes, where high concentrations of DHA are essential for proper neurotransmission.[13]
-
Potential Impact of a C36:5 PUFA on Membranes The integration of an exceptionally long C36 fatty acid into membrane phospholipids would likely have significant, though currently uncharacterized, effects on membrane structure. It could potentially alter membrane thickness, fluidity, and the formation of lipid rafts, thereby influencing cellular signaling in novel ways. The presence of such a long acyl chain could lead to unique membrane domains with distinct biophysical properties.
Receptor-Mediated Signaling
Long-chain fatty acids can act as signaling molecules by directly binding to and activating specific receptors.
-
DHA and GPR120 DHA is a known ligand for G-protein coupled receptor 120 (GPR120), which mediates some of its anti-inflammatory effects.[14][15][16]
-
Potential GPR120 Interaction Interestingly, some omega-6 fatty acids can also activate GPR120, although the downstream signaling and physiological consequences may differ from those initiated by DHA.[14][15] It is plausible that (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoic acid could also interact with GPR120 or other fatty acid-sensing receptors, triggering unique intracellular responses.
| Feature | This compound | Docosahexaenoic Acid (DHA)-CoA |
| Family | Omega-6 | Omega-3 |
| Chain Length | 36 carbons | 22 carbons |
| Precursor | Linoleic Acid (LA) | Alpha-Linolenic Acid (ALA) |
| Key Biosynthetic Enzyme | Likely ELOVL4 for elongation | Part of the established PUFA synthesis pathway |
| Activating Enzyme | Likely a Very Long-Chain Acyl-CoA Synthetase (e.g., FATP4) | Long-Chain Acyl-CoA Synthetases |
| Primary Role in Inflammation | Inferred to be pro-inflammatory | Anti-inflammatory and Pro-resolving |
| Key Metabolites | Hypothetical pro-inflammatory eicosanoid-like molecules | Resolvins, Protectins, Maresins (SPMs) |
| Effect on Cell Membranes | Predicted to significantly alter membrane properties | Increases membrane fluidity |
| Receptor Interactions | Possible interaction with GPR120 and other fatty acid receptors | Known ligand for GPR120 |
Experimental Protocols for Comparative Analysis
To empirically test the inferred biological activities of this compound in comparison to DHA, the following experimental workflows are proposed.
Protocol 1: In Vitro Assessment of Inflammatory Response in Macrophages
This protocol aims to compare the effects of the two fatty acyl-CoAs on the inflammatory response of cultured macrophages.
Cell Culture and Treatment:
-
Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) under standard conditions.
-
Differentiate THP-1 monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA) if using this cell line.
-
Incubate the macrophage cultures with equimolar concentrations of this compound and DHA-CoA for a predetermined time course (e.g., 6, 12, and 24 hours). A vehicle control (e.g., ethanol) should be included.
-
For a pro-inflammatory stimulus, treat a subset of cells with lipopolysaccharide (LPS) in the presence or absence of the fatty acyl-CoAs.
Analysis of Inflammatory Cytokine Production:
-
Collect the cell culture supernatant at each time point.
-
Quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using enzyme-linked immunosorbent assay (ELISA) kits.[17][18][19]
Expected Outcome: It is hypothesized that cells treated with this compound will exhibit a heightened pro-inflammatory response (increased TNF-α and IL-6) upon LPS stimulation, while DHA-CoA will attenuate this response.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. cambridge.org [cambridge.org]
- 3. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of omega-3 and omega-6 fatty acid-derived lipid metabolite formation in human and mouse blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 8. Role of fatty acid transport protein 4 in metabolic tissues: insights into obesity and fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The elongation of very long-chain fatty acid 6 gene product catalyses elongation of n-13 : 0 and n-15 : 0 odd-chain SFA in human cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. lipotype.com [lipotype.com]
- 13. EPA and DHA containing phospholipids have contrasting effects on membrane structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roles of polyunsaturated fatty acids, from mediators to membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Omega-3 and omega-6 fatty acids stimulate cell membrane expansion by acting on syntaxin 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Incorporation and clearance of omega-3 fatty acids in erythrocyte membranes and plasma phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. InterPro [ebi.ac.uk]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available Hexatriacontapentaenoyl-CoA
For researchers, scientists, and drug development professionals working with novel lipid mediators, the purity of starting materials is paramount. This guide provides an in-depth technical overview for assessing the purity of hexatriacontapentaenoyl-CoA, a very-long-chain polyunsaturated acyl-CoA (VLC-PUFA-CoA). Given the likely rarity of this specific molecule, we will establish a framework for its analysis based on established methods for analogous VLC-PUFA-CoAs. This guide will delve into the causality behind experimental choices, provide self-validating protocols, and be grounded in authoritative scientific literature.
The Analytical Challenge of Very-Long-Chain Polyunsaturated Acyl-CoAs
Hexatriacontapentaenoyl-CoA (C36:5-CoA) represents a significant analytical challenge due to its amphipathic nature, high molecular weight, and the instability of the thioester bond. Commercially available batches may contain impurities such as free fatty acids, oxidized species, isomers, and shorter-chain acyl-CoAs. A multi-pronged analytical approach is therefore essential for a comprehensive purity assessment.
The primary methods for analyzing long-chain acyl-CoAs are based on chromatography coupled with mass spectrometry, offering high sensitivity and specificity. High-performance liquid chromatography (HPLC) with UV or evaporative light scattering detection (ELSD) can also be employed as orthogonal techniques.
Core Analytical Strategies for Purity Assessment
The gold standard for the analysis of long-chain acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides a combination of separation based on physicochemical properties and highly specific detection based on mass-to-charge ratio.
Reversed-Phase HPLC-MS/MS for Comprehensive Profiling
Reversed-phase HPLC separates molecules based on their hydrophobicity. For VLC-PUFA-CoAs, C8 or C18 columns are typically used.[1][2] The separation allows for the resolution of hexatriacontapentaenoyl-CoA from potential impurities such as the corresponding free fatty acid, shorter-chain acyl-CoAs, and degradation products.
A critical aspect of LC-MS/MS analysis of acyl-CoAs is the characteristic fragmentation pattern. The most abundant fragment ion typically results from the neutral loss of the phosphorylated ADP moiety (507 Da) from the precursor ion.[1][3] This allows for specific detection using neutral loss scans or Multiple Reaction Monitoring (MRM).
Experimental Workflow: RP-HPLC-MS/MS Analysis
Caption: Workflow for RP-HPLC-MS/MS analysis.
Orthogonal Verification with HPLC-UV and HPLC-ELSD
While LC-MS/MS is highly specific, orthogonal methods are crucial for a self-validating purity assessment. HPLC with UV detection at 260 nm can be used to detect the adenine moiety of the Coenzyme A molecule.[4] This method is less sensitive than MS but can provide a good estimate of total acyl-CoA content.
HPLC with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) offers a more universal detection method for non-volatile analytes, making it suitable for lipids that lack a strong chromophore.[5][6] This can be particularly useful for detecting non-UV active impurities.
Comparison of Analytical Techniques
| Technique | Principle | Strengths | Limitations | Primary Application in Purity Assessment |
| RP-HPLC-MS/MS | Separation by hydrophobicity, detection by mass-to-charge ratio and fragmentation. | High sensitivity and specificity. | Requires expensive instrumentation.[5] | Identification and quantification of the target molecule and related impurities. |
| HPLC-UV (260 nm) | Separation by hydrophobicity, detection of the adenine chromophore. | Simple, robust, and widely available. | Lower sensitivity and specificity compared to MS; only detects CoA-containing species.[1] | Quantification of total acyl-CoA content. |
| HPLC-ELSD/CAD | Separation by hydrophobicity, universal detection of non-volatile analytes. | Detects a wide range of compounds, including those without a chromophore.[5][7] | Non-linear response, less sensitive than MS. | Detection of non-UV active impurities like free fatty acids. |
| Enzymatic Assays | Enzymatic conversion of acyl-CoA to a detectable product. | High throughput, can be used for total acyl-CoA quantification. | Does not provide information on individual acyl-CoA species. | Orthogonal quantification of total functional acyl-CoA. |
Step-by-Step Experimental Protocols
Protocol for RP-HPLC-MS/MS Analysis
This protocol provides a general framework for the analysis of hexatriacontapentaenoyl-CoA. Instrument parameters will need to be optimized for the specific instrument and analytes of interest.[1]
-
Sample Preparation:
-
Accurately weigh a small amount of the commercial hexatriacontapentaenoyl-CoA.
-
Reconstitute in a solution of 50% methanol in water to a final concentration of 1 mg/mL. Due to the instability of acyl-CoAs in aqueous solutions, prepare samples fresh and keep them on ice or in a cooled autosampler.[3]
-
Perform serial dilutions to create a calibration curve if quantitative analysis is required.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium hydroxide in water.
-
Mobile Phase B: 10 mM ammonium hydroxide in 90:10 acetonitrile:water.
-
Gradient: A linear gradient from 20% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Scan Mode:
-
Full Scan: m/z 400-1500 to identify the molecular ion of hexatriacontapentaenoyl-CoA and other potential components.
-
Neutral Loss Scan: A neutral loss of 507 Da to specifically detect acyl-CoAs.[1]
-
MRM (for quantification): Monitor the transition from the precursor ion of hexatriacontapentaenoyl-CoA to a specific product ion.
-
-
Protocol for HPLC-UV Analysis
-
Sample Preparation: As described in section 3.1.1.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 100 mM potassium phosphate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.[4]
-
Interpreting the Data: What to Look For
A comprehensive purity assessment involves more than just identifying the main peak. It is crucial to scrutinize the chromatogram for potential impurities.
Logical Relationship of Potential Impurities
Caption: Potential impurities in commercial hexatriacontapentaenoyl-CoA.
-
Hydrolysis Products: The most common degradation product is the free fatty acid (hexatriacontapentaenoic acid) and free Coenzyme A. The free fatty acid will not be detected by UV at 260 nm but will be visible by ELSD/CAD and can be identified by MS.
-
Oxidized Species: The multiple double bonds in hexatriacontapentaenoyl-CoA make it susceptible to oxidation. Oxidized species will have a higher mass and may elute earlier in reversed-phase chromatography.
-
Isomers: The synthesis of VLC-PUFA-CoAs can result in a mixture of positional and geometric isomers of the double bonds. These may be difficult to resolve chromatographically but may be distinguishable by high-resolution mass spectrometry and fragmentation patterns.
-
Synthesis Precursors: Shorter-chain acyl-CoAs used in the synthesis of the target molecule may be present as impurities.
Conclusion and Best Practices
Assessing the purity of a novel and complex lipid like hexatriacontapentaenoyl-CoA requires a rigorous and multi-faceted analytical strategy. Relying on a single method is insufficient. The combination of high-resolution LC-MS/MS for identification and quantification, with orthogonal techniques like HPLC-UV and HPLC-ELSD/CAD for confirmation and detection of a wider range of impurities, provides a self-validating system.
For researchers in drug development and metabolic studies, ensuring the purity of such critical reagents is a foundational step for generating reliable and reproducible data. Always request a detailed certificate of analysis from the supplier and, when possible, perform these in-house verification studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. HPLC of lipid classes | Cyberlipid [cyberlipid.gerli.com]
A Senior Application Scientist's Guide to Cross-Validation of Quantification Methods for Very Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for VLC-PUFAs
Very Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs), fatty acids with acyl chains greater than 24 carbons, are critical yet low-abundance lipids concentrated in specific tissues like the retina, brain, and testes.[1][2] Their unique structures are integral to cellular function, and dysregulation is implicated in the pathology of severe diseases, including Stargardt-like macular dystrophy (STGD3) and other retinal degenerations.[1][3] As therapeutic interest in VLC-PUFAs grows, the need for robust, reliable, and rigorously validated quantification methods becomes paramount for both basic research and clinical development.
Core Quantification Platforms: A Mechanistic Overview
The choice between GC-MS and LC-MS/MS is a critical decision driven by the specific analytical goals, sample matrix, and desired throughput.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard Revisited
GC-MS has long been the benchmark for total fatty acid profiling.[5] Its power lies in the high chromatographic resolution of capillary columns, which is essential for separating complex mixtures of fatty acid isomers.[6]
The Causality of Derivatization: The core principle of GC requires analytes to be volatile and thermally stable. VLC-PUFAs, in their native free acid form, are not. Therefore, a mandatory derivatization step is required to convert them into Fatty Acid Methyl Esters (FAMEs).[5][6][7] This is typically achieved via saponification (to release fatty acids from complex lipids) followed by esterification (e.g., with boron trifluoride in methanol).[7] This chemical modification increases analyte volatility, allowing for efficient separation and analysis.[5][7]
Workflow & Detection:
-
Ionization: Electron Ionization (EI) is the standard, creating predictable fragmentation patterns that are highly reproducible and searchable against extensive spectral libraries (like NIST) for confident identification.[4]
-
Acquisition Mode: For high sensitivity and accurate quantification, Selected Ion Monitoring (SIM) is employed, where the mass spectrometer focuses only on specific, characteristic ions of the target FAMEs, dramatically improving the signal-to-noise ratio.[8][9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Power of Specificity
LC-MS/MS has emerged as a powerful alternative, particularly for targeted quantification, offering exceptional sensitivity and specificity without the need for derivatization.[5][10] This simplifies sample preparation and reduces the risk of analyte degradation or alteration.[4]
The Advantage of Direct Analysis: LC-MS/MS analyzes VLC-PUFAs in their native (or near-native) state. Separation is achieved via reversed-phase chromatography, and detection is highly specific.
Workflow & Detection:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode is most common for free fatty acids.[4][10] The carboxylic acid group readily loses a proton to form a negatively charged molecular ion [M-H]⁻, which is ideal for mass analysis.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument is the gold standard for quantification.[4][11] In MRM, a specific precursor ion (the molecular ion) is selected, fragmented, and a specific product ion is monitored. This two-stage mass filtering provides unparalleled specificity, effectively eliminating background noise and matrix interference.[12]
A Framework for Method Cross-Validation
Cross-validation is the systematic process of demonstrating that two distinct analytical methods yield equivalent and reliable results for the same analyte in a given sample. This is not merely a suggestion but a cornerstone of good scientific practice and a requirement in regulated environments. The process hinges on evaluating a set of core performance characteristics as defined by international standards.[13][14]
Key Validation Parameters
The following parameters must be assessed to ensure a method is "fit for purpose" and to establish comparability between platforms.[12][14]
-
Specificity & Selectivity: The ability to unequivocally measure the analyte in the presence of other components (e.g., other lipids, matrix components).[12][14] In MRM, this is demonstrated by the unique precursor-product ion transition. For GC-MS, it relies on chromatographic separation and characteristic ion ratios.
-
Accuracy: The closeness of the measured value to the true value. It's assessed by analyzing samples spiked with a known concentration of analyte (or certified reference materials) and is expressed as percent recovery.[12][14]
-
Precision: The degree of agreement among multiple measurements of the same sample. It is evaluated at two levels:
-
Linearity & Range: The ability to produce results that are directly proportional to the analyte concentration over a specified range.[12] A calibration curve is generated, and the coefficient of determination (r²) should ideally be >0.99.[15]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.[12]
-
Matrix Effect (for LC-MS/MS): The alteration of ionization efficiency by co-eluting matrix components.[12][16] It is assessed by comparing the response of an analyte in a pure solution versus its response in a post-extraction spiked sample matrix.
-
Stability: The chemical stability of the analyte in the sample matrix under specific storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).[12][13]
Quantitative Performance Comparison: GC-MS vs. LC-MS/MS
The choice of method often involves a trade-off between various performance metrics. The table below summarizes typical performance data compiled from literature, providing a basis for comparison. Note: These values are illustrative and can vary significantly based on instrumentation, specific methodology, and sample matrix.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Analyte Form | Fatty Acid Methyl Esters (FAMEs) | Primarily Free Fatty Acids (underivatized) | GC-MS requires a chemical derivatization step to increase analyte volatility.[4][17] LC-MS/MS can directly analyze free fatty acids, simplifying the workflow.[5][10] |
| Linearity (r²) | Typically > 0.99[4] | Typically > 0.99[15] | Both methods demonstrate excellent linearity over a defined concentration range. |
| Typical LOQ | ~0.01 - 1 µg/mL in plasma | ~0.001 - 0.1 µg/mL in plasma | LC-MS/MS generally offers superior sensitivity for targeted analysis due to the specificity of MRM.[4] |
| Precision (%RSD) | < 15% | < 15% | Both methods can achieve high precision when properly optimized and validated according to guidelines.[18] |
| Specificity | Good (relies on chromatography + ion ratios) | Excellent (relies on unique MRM transitions) | LC-MS/MS provides higher confidence in identification in complex matrices due to its two-stage mass filtering.[12] |
| Throughput | Lower (derivatization + longer run times) | Higher (simpler prep + faster chromatography) | Modern UHPLC systems paired with MS/MS allow for analytical run times of just a few minutes.[19][20] |
| Coverage | Excellent for total fatty acid profile | Primarily targeted, but adaptable for profiling | GC-MS is well-suited for determining the entire fatty acid composition. LC-MS/MS excels at quantifying a specific, predefined list of analytes with high accuracy. |
Experimental Protocols & Workflows
A robust and well-documented protocol is the foundation of reproducible science. Below are detailed, step-by-step methodologies for a cross-validation study.
Diagram: Comparative Analytical Workflows
Caption: Comparative workflows for VLC-PUFA profiling via GC-MS and LC-MS/MS.
Protocol 1: GC-MS Quantification of Total VLC-PUFAs
-
Internal Standard Spiking: To a 100 µL plasma sample, add an internal standard (IS) solution containing a fatty acid not naturally present in the sample (e.g., C23:0). The IS corrects for variability during sample preparation and injection.
-
Lipid Extraction: Perform a liquid-liquid extraction using a chloroform:methanol mixture (e.g., Folch method) to isolate total lipids from the plasma matrix.[21]
-
Saponification: Add methanolic KOH and heat at 80°C for 30 minutes. This step hydrolyzes the ester bonds, releasing all fatty acids from their parent lipids (triglycerides, phospholipids, etc.).[10]
-
Derivatization (Esterification): Add 14% boron trifluoride (BF₃) in methanol and heat. This reaction converts the free fatty acids into their volatile FAMEs.[7]
-
FAME Extraction: Extract the FAMEs into a nonpolar solvent like hexane. Evaporate the solvent and reconstitute the sample in a small volume for injection.
-
GC-MS Analysis:
-
Column: Use a highly polar capillary column (e.g., biscyanopropyl phase) designed for FAME separation.[6]
-
Injection: Inject 1 µL in splitless mode.
-
Oven Program: Start at a low temperature (~70°C) and ramp up to a final temperature of ~220-240°C to elute the VLC-PUFAs.[8]
-
MS Conditions: Operate in Electron Ionization (EI) mode. Acquire data in Selected Ion Monitoring (SIM) mode, monitoring 2-3 characteristic ions for each target FAME and the internal standard.[8]
-
-
Quantification: Identify peaks based on retention time and ion ratios compared to authentic standards. Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of standards.
Protocol 2: LC-MS/MS Quantification of Free VLC-PUFAs
-
Internal Standard Spiking: To a 100 µL plasma sample, add a deuterated internal standard solution for each target VLC-PUFA (e.g., C26:0-d4). Stable isotope-labeled standards are the gold standard as they co-elute and experience the same matrix effects as the analyte.[10]
-
Protein Precipitation & Extraction: Add a cold organic solvent like acetonitrile or a hexane/isopropanol mixture to precipitate proteins and simultaneously extract the free fatty acids.[10]
-
Sample Preparation: Centrifuge to pellet the precipitated protein. Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.
-
LC-MS/MS Analysis:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile/methanol, often with a weak acid (formic acid) or buffer (ammonium acetate) to improve peak shape and ionization.[10][18]
-
MS Conditions: Operate with an Electrospray Ionization (ESI) source in negative ion mode.[4][10]
-
Acquisition: Use Multiple Reaction Monitoring (MRM) mode. For each VLC-PUFA and its deuterated IS, optimize a specific precursor ion [M-H]⁻ to product ion transition.
-
-
Quantification: Integrate the peak areas for each analyte and its corresponding internal standard. Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of standards.
Diagram: Cross-Validation Logical Framework
References
- 1. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resolian.com [resolian.com]
- 13. lipidomicstandards.org [lipidomicstandards.org]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool | MDPI [mdpi.com]
- 20. msacl.org [msacl.org]
- 21. holcapek.upce.cz [holcapek.upce.cz]
A Comparative Guide to the Bioactivity of Hexatriacontapentaenoyl-CoA Isomers
For the dedicated researcher in lipidomics and drug development, the nuanced world of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) presents both a significant challenge and a frontier of opportunity. Among these complex molecules, hexatriacontapentaenoyl-CoA (C36:5-CoA), a 36-carbon chain acyl-CoA with five double bonds, stands out for its potential complexity. The precise spatial arrangement—the stereochemistry—of these double bonds gives rise to numerous isomers, each with a unique three-dimensional structure. It is a foundational principle in pharmacology and cell biology that structure dictates function.[1] Therefore, it is not a matter of if, but how profoundly the different isomers of hexatriacontapentaenoyl-CoA diverge in their biological effects.
This guide provides a framework for understanding and investigating these differences. While direct comparative studies on C36:5-CoA isomers are not yet prevalent in published literature, we can extrapolate from the vast body of research on other polyunsaturated fatty acids (PUFAs) and their acyl-CoA esters. We will explore the established roles of these molecules, delve into the documented isomer-specific effects of their shorter-chain cousins, and provide robust experimental protocols to empower researchers to elucidate the unique bioactivity of each C36:5-CoA isomer.
Part 1: The Functional Landscape of Very-Long-Chain Acyl-CoAs
Fatty acyl-CoA esters are not merely metabolic intermediates; they are potent signaling molecules and regulatory hubs within the cell.[2][3] Their roles are multifaceted, ranging from energy substrates to allosteric modulators of key enzymes.[4] VLC-PUFA-CoAs, due to their length and polyunsaturation, are particularly integral to specialized functions.
-
Metabolic Regulation: Long-chain fatty acyl-CoAs are known to allosterically regulate enzymes central to energy homeostasis. For example, they can directly activate AMP-activated protein kinase (AMPK), a master regulator of metabolism, thereby promoting fatty acid oxidation.[4] They also inhibit acetyl-CoA carboxylase (ACC), reducing the synthesis of malonyl-CoA and further promoting the transport of fatty acids into mitochondria for β-oxidation.
-
Protein Interaction and Transport: The intracellular concentration and trafficking of acyl-CoAs are tightly managed by acyl-CoA binding proteins (ACBPs) and non-specific lipid-transfer proteins (nsL-TPs).[5][6] The affinity of these proteins for acyl-CoAs can be influenced by the structure of the fatty acyl chain, suggesting that different isomers may be buffered and transported with varying efficiency.[5]
-
Membrane Dynamics and Signaling Platforms: PUFAs are critical components of cellular membranes, influencing fluidity, curvature, and the formation of signaling domains like lipid rafts.[7][8] The incorporation of VLC-PUFAs into phospholipids can dramatically alter these properties, thereby affecting the function of membrane-embedded proteins and receptors.[9][10] The specific geometry of the PUFA isomer (e.g., cis vs. trans) is a key determinant of its impact on membrane structure.[8]
-
Precursors to Bioactive Mediators: PUFAs are the precursors to a vast array of signaling lipids, including eicosanoids and docosanoids.[7] It is highly probable that VLC-PUFAs like hexatriacontapentaenoic acid are substrates for novel enzymatic pathways, leading to the generation of yet-unidentified, potent lipid mediators.
Caption: Interconnected roles of fatty acyl-CoAs within the cell.
Part 2: Isomerism as the Deciding Factor in Biological Activity
The subtle difference between a cis and trans double bond, or the shift of a double bond by a single carbon position, can cascade into significant changes in biological outcomes. This principle, demonstrated in well-studied PUFAs, provides a predictive lens through which to view the isomers of C36:5-CoA.
Geometric Isomerism (cis vs. trans)
The geometry of a double bond dictates the overall shape of the fatty acyl chain. Cis bonds introduce a characteristic "kink," while trans bonds result in a more linear, saturated-like structure. This has profound implications for biological activity.
A compelling example is the differential effect of cis and trans isomers of eicosapentaenoic acid (EPA, C20:5) and docosahexaenoic acid (DHA, C22:6) on human platelet aggregation. One study found that the naturally occurring all-cis 20:5n-3 was a significantly more potent inhibitor of arachidonic acid-induced platelet aggregation than its trans isomer (20:5Δ17t), with IC50 values of 7.6 µM and 29.2 µM, respectively.[11] This difference was linked to a greater inhibitory effect on the cyclooxygenase enzyme at equal concentrations.[11]
Hypothesized Effects for C36:5-CoA:
-
Cis Isomers: Likely to be more potent modulators of membrane fluidity. Their kinked structure would disrupt ordered lipid packing, potentially altering the function of ion channels and GPCRs embedded within the membrane.[9]
-
Trans Isomers: May be metabolized differently, potentially competing with saturated or other trans fats. Their impact on membrane structure would be less disruptive than their cis counterparts.
Positional Isomerism
The location of double bonds along the acyl chain determines the molecule's metabolic fate and its ability to serve as a precursor for specific signaling molecules. For instance, the position of the first double bond from the methyl end classifies PUFAs into families like omega-3 and omega-6, which are precursors to anti-inflammatory and pro-inflammatory lipid mediators, respectively.
Research on octadecatrienoic acid (C18:3) isomers demonstrates this selectivity. Jacaric acid (cis-8, trans-10, cis-12) and punicic acid (cis-9, trans-11, cis-13) were found to selectively induce apoptosis in human prostate cancer cells, while other isomers were less effective.[12] This highlights that the specific arrangement of conjugated double bonds creates a three-dimensional structure recognized by cellular machinery to trigger a specific signaling cascade.[12]
Hypothesized Effects for C36:5-CoA:
-
Enzyme Specificity: Different positional isomers will likely exhibit vastly different affinities for the active sites of enzymes such as desaturases, elongases, and acyltransferases. This would lead to distinct profiles of downstream metabolites.
-
Receptor Binding: If C36:5-CoA or its derivatives act as ligands for nuclear receptors or GPCRs, positional isomers would almost certainly display unique binding affinities and agonist/antagonist activities.
-
Signaling Pathway Activation: The specific structure of each isomer could determine its ability to integrate into distinct cellular pathways, leading to divergent physiological outcomes.
Caption: Positional isomers diverge into unique metabolic pathways.
Part 3: Experimental Framework for Comparative Analysis
To move from hypothesis to data, a systematic and multi-faceted experimental approach is required. The following protocols provide a validated workflow for isolating, identifying, and functionally comparing the isomers of hexatriacontapentaenoyl-CoA.
Workflow Overview
Caption: Experimental workflow for isomer-specific analysis.
Protocol 1: Separation and Identification of C36:5-CoA Isomers
Objective: To separate and quantify individual isomers of C36:5-CoA from a complex biological mixture. A multi-dimensional chromatography approach is essential for this task.[13]
Methodology:
-
Extraction: Extract total lipids and acyl-CoAs from homogenized tissue or cell pellets using an established method, such as a solid-phase extraction (SPE) protocol tailored for acyl-CoAs.
-
Initial Separation (Optional): For highly complex mixtures, perform an initial normal-phase liquid chromatography (NPLC) step to separate lipid classes, isolating the fatty acyl-CoA fraction.[13]
-
Isomer Separation (Silver-Ion HPLC): This technique is unparalleled for separating fatty acid derivatives based on the number, position, and geometry of their double bonds.[14]
-
Column: A silver-impregnated silica column.
-
Mobile Phase: A non-polar solvent gradient (e.g., hexane/acetonitrile) is used. The silver ions on the stationary phase form reversible complexes with the π-electrons of the double bonds. Cis double bonds interact more strongly than trans bonds, and different positional isomers also exhibit differential retention times.
-
Fraction Collection: Collect fractions at timed intervals corresponding to the elution of different isomer groups.
-
-
Analysis and Quantitation (LC-MS/MS): Analyze the collected fractions using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatography: Use a C18 reversed-phase column to separate molecules by their hydrophobicity.[15][16]
-
Mass Spectrometry: Employ electrospray ionization (ESI) in negative mode. Use Selected Reaction Monitoring (SRM) for targeted quantification of the parent C36:5-CoA ion and its characteristic fragment ions (e.g., the loss of the CoA moiety). This provides high sensitivity and specificity.[16]
-
Protocol 2: Cell-Based Functional Comparison
Objective: To determine the differential effects of isolated C36:5-CoA isomers on cellular signaling and gene expression.
Methodology:
-
Cell Culture: Use a relevant cell line (e.g., HepG2 hepatocytes for metabolic studies, Jurkat T-cells for immune modulation).
-
Isomer Treatment: Treat cells with equimolar concentrations of each purified C36:5-CoA isomer or a suitable vehicle control. A dose-response and time-course experiment is recommended to identify optimal conditions.
-
Endpoint Analysis: After the treatment period, harvest cells for downstream analysis:
-
Signaling Pathway Activation (Western Blot): Lyse cells and perform Western blotting to probe for the phosphorylation status of key signaling proteins. For example, to assess metabolic effects, probe for phosphorylated AMPK (p-AMPK) and phosphorylated ACC (p-ACC).
-
Gene Expression (RT-qPCR): Extract RNA, synthesize cDNA, and perform quantitative PCR to measure the expression of target genes involved in inflammation (e.g., TNF-α, IL-6), lipid metabolism (e.g., SREBP-1c, CPT1), or other relevant pathways.
-
Lipid Mediator Profiling (Lipidomics): Extract lipids from the cell culture supernatant and cell pellets. Analyze using LC-MS/MS to identify and quantify downstream lipid mediators (e.g., novel oxylipins) produced from the specific C36:5-CoA isomer.
-
Data Summary
All quantitative data should be summarized for clear comparison.
Table 1: Hypothetical Comparative Data for C36:5-CoA Isomers
| Isomer | IC50 (Enzyme X) | p-AMPK Induction (Fold Change) | TNF-α mRNA (Fold Change) |
|---|---|---|---|
| Isomer A (all-cis) | 15.2 µM | 4.5 ± 0.3 | 1.2 ± 0.1 |
| Isomer B (trans, cis...) | 45.8 µM | 2.1 ± 0.2 | 3.8 ± 0.4 |
| Isomer C (positional) | 18.5 µM | 4.2 ± 0.4 | 1.5 ± 0.2 |
| Vehicle Control | N/A | 1.0 ± 0.1 | 1.0 ± 0.1 |
Conclusion
The biological activity of hexatriacontapentaenoyl-CoA is not monolithic. Each of its geometric and positional isomers represents a unique chemical entity with the potential for a distinct physiological role. By leveraging established principles from PUFA biochemistry and employing rigorous analytical and cell-based methodologies, researchers can dissect the specific functions of each isomer. This detailed understanding is paramount for advancing our knowledge of lipid metabolism and for the development of novel therapeutics that can selectively target cellular pathways with high precision. The framework provided in this guide offers a clear path toward unlocking the therapeutic potential hidden within the structural diversity of these fascinating molecules.
References
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acyl CoA esters as regulators of cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-affinity binding of very-long-chain fatty acyl-CoA esters to the peroxisomal non-specific lipid-transfer protein (sterol carrier protein-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Roles of polyunsaturated fatty acids, from mediators to membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyunsaturated Fatty Acids Inhibit T Cell Signal Transduction by Modification of Detergent-insoluble Membrane Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. n-3 polyunsaturated fatty acids mediated T cell signaling [infobiochem.com]
- 11. Trans n-3 eicosapentaenoic and docosahexaenoic acid isomers exhibit different inhibitory effects on arachidonic acid metabolism in human platelets compared to the respective cis fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Jacaric acid and its octadecatrienoic acid geoisomers induce apoptosis selectively in cancerous human prostate cells: a mechanistic and 3-D structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. aocs.org [aocs.org]
- 15. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Very Long-Chain Polyunsaturated Fatty Acyl-CoAs: A Focus on (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoyl-CoA and its Class
Introduction: The Enigmatic World of Very Long-Chain Polyunsaturated Fatty Acids
In the intricate landscape of lipidomics, a unique and functionally vital class of molecules known as very long-chain polyunsaturated fatty acids (VLC-PUFAs) has garnered increasing attention. These lipids, characterized by acyl chains of 24 carbons or more, are particularly enriched in specialized tissues such as the retina, brain, and testes.[1][2] Their activated form, the fatty acyl-CoA thioester, is the central player in their metabolic journey. This guide provides a comprehensive overview of the research surrounding VLC-PUFA-CoAs, with a specific focus on the representative molecule (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoyl-CoA.
While direct experimental data on this compound is sparse in current scientific literature, its structure as a C36:5 omega-6 fatty acyl-CoA places it firmly within the class of VLC-PUFAs synthesized by the ELOVL4 enzyme.[3] This guide will, therefore, extrapolate from the broader knowledge of VLC-PUFA-CoAs to provide a robust framework for understanding and investigating this specific molecule and its counterparts. We will delve into their biosynthesis, analytical methodologies, known physiological roles, and the experimental approaches that can be employed for their study, offering a comparative perspective against other fatty acyl-CoA classes.
I. The Biosynthetic Pathway: A Unique Elongation Process
VLC-PUFAs are not typically obtained from dietary sources but are endogenously synthesized from shorter long-chain PUFA precursors like linoleic acid (18:2n-6) and α-linolenic acid (18:3n-3).[4][5] The key enzyme orchestrating this elongation is ELOVL4 (Elongation of Very Long-Chain Fatty Acids 4) , a membrane-bound protein primarily located in the endoplasmic reticulum.[6][7]
Mutations in the ELOVL4 gene are linked to autosomal dominant Stargardt-like macular dystrophy (STGD3), a juvenile-onset form of macular degeneration, underscoring the critical role of VLC-PUFAs in retinal health.[6][8][9] The pathogenesis of STGD3 is thought to involve either a deficiency of VLC-PUFA products or cellular stress induced by mislocalized, truncated ELOVL4 protein.[8][10]
The synthesis of VLC-PUFA-CoAs is a cyclical process involving four key enzymatic steps for each two-carbon addition:
-
Condensation: The initial and rate-limiting step, catalyzed by an ELOVL elongase, condenses a fatty acyl-CoA with malonyl-CoA.[11]
-
Reduction: The resulting 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase then removes a water molecule.
-
Reduction: Finally, a trans-2,3-enoyl-CoA reductase reduces the double bond to yield an elongated, saturated acyl-CoA.
This cycle is repeated until the characteristic very long chain is achieved. For polyunsaturated VLC-PUFAs, the process involves the elongation of already unsaturated fatty acyl-CoA precursors.
Experimental Workflow: Investigating ELOVL4 Activity
To assess the synthesis of VLC-PUFA-CoAs, researchers can perform in vitro elongase assays using microsomal fractions from cells or tissues expressing ELOVL4.
II. Comparative Analysis: VLC-PUFA-CoAs vs. Other Acyl-CoAs
To appreciate the unique properties of VLC-PUFA-CoAs, it is instructive to compare them with their shorter-chain counterparts.
| Feature | Short-Chain Acyl-CoAs (SCFA-CoA) | Long-Chain Acyl-CoAs (LCFA-CoA) | Very Long-Chain Acyl-CoAs (VLCFA-CoA) & VLC-PUFA-CoAs |
| Chain Length | 2-6 carbons | 12-22 carbons | >22 carbons |
| Primary Metabolic Fate | Mitochondrial β-oxidation, Krebs cycle intermediate | Mitochondrial β-oxidation, synthesis of complex lipids, signaling | Primarily peroxisomal β-oxidation, incorporation into specialized lipids (e.g., ceramides, phospholipids in the retina)[12] |
| Key Regulatory Roles | Allosteric regulation of metabolic enzymes | Allosteric regulation of enzymes (e.g., ACC, CPT1), gene transcription (via PPARs) | Essential for specific membrane structures and functions; roles in signaling are an active area of research. |
| Transport into Mitochondria | Diffuse freely | Carnitine shuttle required | Primarily degraded in peroxisomes due to poor transport into mitochondria.[13] |
III. Analytical Methodologies for VLC-PUFA-CoA Research
The analysis of VLC-PUFA-CoAs presents significant challenges due to their low abundance and hydrophobicity. Advanced analytical techniques are required for their accurate identification and quantification.
Protocol: Extraction and Analysis of VLC-PUFA-CoAs from Biological Samples
-
Tissue Homogenization: Homogenize tissue samples in a cold solvent mixture, typically containing isopropanol and an acidic buffer to inhibit enzymatic activity.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system like chloroform/methanol/water to separate lipids from other cellular components.
-
Hydrolysis of CoA Esters: The fatty acyl-CoAs can be hydrolyzed to release the free fatty acids for analysis.
-
Derivatization: Convert the free fatty acids to fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis or to other derivatives for liquid chromatography-mass spectrometry (LC-MS).
-
Chromatographic Separation and Mass Spectrometric Detection:
-
GC-MS: Provides detailed information on the fatty acid chain length and degree of unsaturation.
-
LC-MS/MS: The gold standard for acyl-CoA analysis, allowing for the direct measurement of intact acyl-CoA molecules with high sensitivity and specificity.
-
Logical Flow: From Biological Sample to Data
IV. Known and Putative Functions of VLC-PUFAs
While the precise functions of many VLC-PUFAs are still under investigation, research points to several critical roles:
-
Structural Components of Membranes: In the retina, VLC-PUFAs are esterified into phospholipids, particularly phosphatidylcholine, and are thought to be crucial for the structure and function of photoreceptor outer segment discs.[14] Their unique structure, with a long saturated segment and a polyunsaturated tail, may impart specific biophysical properties to membranes.
-
Modulation of Membrane Fluidity and Protein Function: The presence of VLC-PUFAs in membranes can influence their fluidity and the function of embedded proteins, such as rhodopsin in photoreceptors.
-
Precursors for Signaling Molecules: While less established than for shorter PUFAs like arachidonic acid, it is plausible that VLC-PUFAs could be precursors to novel bioactive lipid mediators.
-
Role in Spermatogenesis: The high concentration of VLC-PUFAs in the testes and sperm suggests a role in male fertility.
V. Future Directions and Unanswered Questions
The study of this compound and other VLC-PUFA-CoAs is a rapidly evolving field. Key areas for future research include:
-
Elucidating Specific Functions: What are the precise molecular functions of individual VLC-PUFA species in different tissues?
-
Identifying Downstream Metabolites: Are VLC-PUFAs converted into novel signaling molecules?
-
Therapeutic Potential: Could dietary supplementation with VLC-PUFAs or their precursors be a viable therapeutic strategy for conditions like Stargardt's disease or other retinal degenerations?[8]
-
Regulation of ELOVL4: How is the expression and activity of ELOVL4 regulated to control VLC-PUFA synthesis?
Conclusion
This compound, as a member of the VLC-PUFA-CoA class, represents a fascinating and functionally important area of lipid research. While direct studies on this specific molecule are lacking, the broader understanding of VLC-PUFA biosynthesis, analysis, and physiological roles provides a solid foundation for future investigations. The intricate link between ELOVL4, VLC-PUFAs, and retinal health highlights the potential for this research to yield significant insights into human disease and pave the way for novel therapeutic interventions. This guide serves as a starting point for researchers venturing into this exciting and challenging field, providing the necessary background and experimental frameworks to unlock the secrets of these enigmatic lipids.
References
- 1. aocs.org [aocs.org]
- 2. mdpi.com [mdpi.com]
- 3. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 5. researchgate.net [researchgate.net]
- 6. Dominant Stargardt Macular Dystrophy (STGD3) and ELOVL4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Stargardt disease-3 mutation in the mouse Elovl4 gene causes retinal deficiency of C32-C36 acyl phosphatidylcholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Mutant ELOVL4 That Causes Autosomal Dominant Stargardt-3 Macular Dystrophy Is Misrouted to Rod Outer Segment Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deciphering mutant ELOVL4 activity in autosomal-dominant Stargardt macular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Very-long-chain polyunsaturated fatty acids in the retina: analysis and clinical relevance in physiological and pathological conditions | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
A Comparative Guide to the Biological Potency of Synthetic vs. Endogenous Hexatriacontapentaenoyl-CoA
For researchers and drug development professionals navigating the complexities of lipid biology, understanding the nuances between synthetically derived and endogenously produced bioactive molecules is paramount. This guide provides an in-depth comparison of the biological potency of synthetic versus endogenous hexatriacontapentaenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). While direct comparative studies are nascent, this document synthesizes current knowledge on their synthesis, potential structural differences, and functional implications, supported by experimental data where available.
Introduction: The Significance of Hexatriacontapentaenoyl-CoA
Hexatriacontapentaenoyl-CoA is a C36:5 acyl-CoA, a member of the very-long-chain polyunsaturated fatty acid (VLC-PUFA) family. These lipids are not typically obtained from dietary sources and are endogenously synthesized in specific tissues, most notably the retina, brain, skin, and testes.[1][2] The enzyme ELOVL4 is critical for the biosynthesis of these unique fatty acids, elongating precursor long-chain fatty acids to chain lengths of up to 38 carbons.[1][3] Mutations in the ELOVL4 gene are linked to severe pathologies, including Stargardt-like macular dystrophy (STGD3), underscoring the vital role of these molecules in maintaining tissue structure and function.[4][5]
The availability of synthetic VLC-PUFAs has opened new avenues for research, allowing for investigations into their therapeutic potential.[5][6] This guide will dissect the key considerations when choosing between a synthetic and an endogenous source for experimental studies, focusing on the factors that can influence biological potency.
Synthesis Pathways: A Tale of Two Origins
The method of generation is a primary determinant of the final product's characteristics and, consequently, its biological activity.
Endogenous Biosynthesis: A Highly Regulated Enzymatic Cascade
Endogenous hexatriacontapentaenoyl-CoA is the product of a precise, multi-step enzymatic process within the endoplasmic reticulum. The ELOVL4 enzyme catalyzes the initial and rate-limiting condensation step in the elongation of fatty acyl-CoAs.[1][7] This process involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain.[1] Studies have shown that ELOVL4 can elongate precursors like eicosapentaenoic acid (20:5n3) and docosapentaenoic acid (22:5n3) to produce a series of VLC-PUFAs, including those with 36 carbons.[1][2]
A crucial aspect of enzymatic synthesis is its stereospecificity. Biological systems produce fatty acids with specific double bond configurations (typically cis or Z) and, in the case of hydroxylated fatty acids, specific chirality (R or S).[8] This precise stereochemistry is critical for the molecule's interaction with enzymes, receptors, and cell membranes.
Caption: Endogenous synthesis of hexatriacontapentaenoyl-CoA in the ER.
Chemical Synthesis: Precision Engineering with Potential Pitfalls
The chemical synthesis of VLC-PUFAs has been a significant breakthrough for the field, enabling gram-scale production for research purposes.[9] Synthetic routes often start from readily available polyunsaturated fatty acids like docosahexaenoic acid (DHA) and employ techniques such as Negishi coupling to build the long carbon chain.[9] This approach allows for the creation of specific VLC-PUFAs with defined chain lengths and double bond positions.
However, chemical synthesis can introduce complexities not present in biological systems. These include:
-
Stereochemical Impurities: While synthetic methods aim for stereochemical control, the formation of non-native isomers (e.g., trans double bonds) or racemic mixtures at chiral centers can occur.[10]
-
By-products and Contaminants: The multi-step nature of chemical synthesis can lead to the presence of unreacted starting materials, reagents, or side-products in the final preparation, necessitating rigorous purification.[9]
-
Oxidation: Polyunsaturated fatty acids are susceptible to oxidation, which can occur during synthesis and storage, leading to the formation of lipid peroxides and other degradation products with their own biological activities.
Caption: General workflow for the chemical synthesis of VLC-PUFA-CoA.
A Comparative Framework for Biological Potency
While direct, side-by-side experimental comparisons are lacking, we can infer potential differences in biological potency based on the distinct origins of synthetic and endogenous hexatriacontapentaenoyl-CoA.
| Feature | Endogenous Hexatriacontapentaenoyl-CoA | Synthetic Hexatriacontapentaenoyl-CoA | Potential Impact on Biological Potency |
| Stereochemistry | Highly specific (cis double bonds) | Potential for cis/trans isomers and racemic mixtures | Non-native isomers can alter membrane fluidity, receptor binding, and enzyme kinetics, potentially reducing or altering biological activity. |
| Purity | High purity within the cellular context | Potential for impurities from starting materials, reagents, and side-reactions | Contaminants can have off-target effects, leading to misinterpretation of experimental results. |
| Oxidation Status | Protected by cellular antioxidant systems | Susceptible to oxidation during synthesis and storage | Oxidized lipids can be cytotoxic and may not mimic the activity of the non-oxidized molecule. |
| Isotopic Labeling | Natural isotopic abundance | Can be readily synthesized with stable isotopes (e.g., ¹³C, ²H) | Labeled synthetic standards are invaluable for quantitative mass spectrometry-based studies. |
| Availability | Extremely low abundance, difficult to isolate | Can be produced in large quantities | Enables in vivo studies and high-throughput screening. |
Experimental Evidence: The Promise of Synthetic VLC-PUFAs
Despite the potential for structural discrepancies, studies utilizing synthetic VLC-PUFAs have demonstrated their biological activity, suggesting that carefully synthesized and purified compounds can effectively mimic their endogenous counterparts.
A key study demonstrated that oral administration of a synthetic VLC-PUFA (32:6 n-3) to mice resulted in its incorporation into the retina and an improvement in visual function in both wild-type and Elovl4 knockout models.[6][11] This provides strong evidence that synthetic VLC-PUFAs can be absorbed, transported, and utilized in a biologically relevant manner.[10] Furthermore, in vitro studies using retinal organoids derived from ELOVL4 knockout human iPSCs showed that supplementation with synthetic 32:6 n-3 rescued photoreceptor outer segment abnormalities.[12]
These findings suggest that for whole-organism or cellular-level effects, the biological activity of well-characterized synthetic VLC-PUFAs can be comparable to their endogenous counterparts. However, for studies investigating specific molecular interactions, such as enzyme kinetics or receptor binding, the potential for subtle structural differences in synthetic preparations remains a critical consideration.
Methodologies for Assessing Biological Potency
To rigorously compare the biological potency of synthetic and endogenous hexatriacontapentaenoyl-CoA, a multi-faceted experimental approach is required.
Cellular Uptake and Metabolism Assays
The initial step in assessing biological activity is to determine if the synthetic compound is taken up by cells and metabolized similarly to the endogenous molecule.
Protocol: Cellular Uptake of Fatty Acids
-
Cell Culture: Plate target cells (e.g., retinal pigment epithelial cells, hepatocytes) in appropriate culture vessels.
-
Treatment: Incubate cells with either a synthetic, isotopically labeled (e.g., ¹³C) hexatriacontapentaenoic acid or a suitable precursor for endogenous synthesis.
-
Lipid Extraction: After the desired incubation period, wash the cells and perform a total lipid extraction using a modified Bligh-Dyer or Folch method.
-
Acyl-CoA Analysis: Analyze the acyl-CoA fraction of the lipid extract by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the incorporation of the labeled fatty acid into the cellular acyl-CoA pool.[13][14]
-
Data Analysis: Compare the levels of labeled hexatriacontapentaenoyl-CoA between treatment groups.
Functional Assays
Functional assays are essential to determine if the synthetic molecule can elicit the same biological response as the endogenous counterpart.
Example: Rescue of ELOVL4-Deficient Phenotype
-
Model System: Utilize a cell line or animal model with a knockout or mutation in the ELOVL4 gene.
-
Treatment: Administer the synthetic hexatriacontapentaenoyl-CoA (or its free fatty acid form) to the model system.
-
Phenotypic Analysis: Assess relevant phenotypic readouts. For example, in a retinal model, this could involve measuring electroretinogram (ERG) responses, assessing photoreceptor morphology, or quantifying the expression of vision-related proteins.[6]
-
Comparison: Compare the phenotypic outcomes in the treated group to untreated knockout and wild-type controls.
Caption: Workflow for a functional rescue experiment.
Conclusion and Future Directions
The advent of synthetic VLC-PUFAs has been a watershed moment for lipid research, enabling studies that were previously impossible due to the scarcity of these molecules. Current evidence suggests that high-quality synthetic hexatriacontapentaenoyl-CoA can be biologically active and effectively mimic the function of its endogenous counterpart in cellular and in vivo models.
However, researchers must remain vigilant about the potential for subtle but significant differences arising from the synthesis process. The key to ensuring the biological relevance of synthetic lipids lies in rigorous purification and comprehensive analytical characterization to confirm stereochemical purity and the absence of contaminants.
Future research should focus on direct, head-to-head comparisons of synthetic and endogenously sourced hexatriacontapentaenoyl-CoA in a variety of sensitive biological assays. Such studies will be invaluable in delineating the precise structure-activity relationships of this important class of molecules and will pave the way for their potential therapeutic application in a range of diseases.
References
- 1. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Retinal bioavailability and functional effects of a synthetic very-long-chain polyunsaturated fatty acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deciphering mutant ELOVL4 activity in autosomal-dominant Stargardt macular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular fatty acid uptake is acutely regulated by membrane-associated fatty acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Retinal bioavailability and functional effects of a synthetic very-long-chain polyunsaturated fatty acid in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A Comprehensive Guide to the Safe Disposal of (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoyl-CoA
For the pioneering researchers and scientists in drug development, the introduction of novel molecules like (18Z,21Z,24Z,27Z,30Z)-hexatriacontapentaenoyl-CoA, a very long-chain unsaturated fatty acyl-CoA, opens up new avenues of investigation. However, with innovation comes the responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the protection of laboratory personnel and adherence to regulatory standards.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to adopt a precautionary approach and handle this compound as potentially hazardous.[1] This principle of treating substances with unknown toxicity as hazardous is a cornerstone of laboratory safety. The procedures outlined below are synthesized from best practices for handling analogous long-chain fatty acyl-CoAs and general guidelines for chemical waste management set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Core Principles of Disposal
The foundation of safe disposal rests on a few key principles: waste minimization, proper segregation, secure containment, and clear labeling.[2] Before beginning any experiment, researchers should consider methods to reduce the volume of waste generated.[2]
Step-by-Step Disposal Protocol
This protocol provides a direct, actionable workflow for the safe disposal of this compound and associated waste materials.
Step 1: Waste Identification and Segregation
Proper segregation is critical to prevent dangerous chemical reactions and ensure that waste is managed appropriately.[3]
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (PPE) such as gloves and weigh boats, and other contaminated lab supplies in a designated, compatible hazardous waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container.[4] Do not mix with other chemical waste streams unless compatibility has been verified.[2]
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated, puncture-proof sharps container.[5]
Step 2: Waste Containerization
The choice of waste container is crucial for preventing leaks and ensuring the safety of all personnel.
-
Compatibility: Containers must be made of a material that is compatible with the chemical waste. For many organic compounds, glass or high-density polyethylene (HDPE) containers are suitable.[4]
-
Integrity: Ensure containers are in good condition, with no cracks or leaks, and have a secure, sealable lid.[2]
-
Headspace: Leave at least 10% headspace in liquid waste containers to allow for expansion.
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safe handling and disposal.[3]
Each hazardous waste container must be labeled with:
-
The words "Hazardous Waste"[1]
-
The full chemical name: "this compound"[1]
-
A list of all other constituents in the container (e.g., solvents) with their approximate concentrations[1]
-
The date when waste was first added to the container (accumulation start date)[1]
-
The appropriate hazard warnings (e.g., "Caution: Substance of Unknown Toxicity")
Step 4: Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation, under the control of laboratory personnel.[1]
-
Location: The SAA should be in a well-ventilated area, away from sources of ignition or heat.[2]
-
Segregation: Store containers of incompatible waste types separately.
-
Secondary Containment: It is best practice to keep waste containers in a secondary containment bin to catch any potential leaks.
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[1]
-
Contact EHS: Once a waste container is full or has reached the maximum allowable accumulation time (often 90 days, but regulations can vary), contact your EHS office to schedule a pickup.[1][4]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[1] This can harm aquatic life and contaminate wastewater systems.[1]
Step 6: Decontamination of Empty Containers
"Empty" containers that held the pure compound or concentrated solutions must be properly decontaminated before disposal.[1]
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent in which the compound is soluble.[1]
-
Rinsate as Hazardous Waste: The rinsate from this process must be collected and disposed of as hazardous liquid waste.[1]
-
Final Disposal: After triple rinsing and removal or defacing of the original label, the container can typically be disposed of as non-hazardous waste.[1]
Handling and Disposal Summary Table
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | To protect eyes and skin from potential exposure to a substance with unknown hazards.[1] |
| Waste Classification | Hazardous Waste (Precautionary) | Due to the lack of specific toxicity data, the compound should be handled as hazardous.[1] |
| Solid Waste Container | Labeled, sealed, compatible container | To prevent release and ensure proper identification.[2] |
| Liquid Waste Container | Labeled, sealed, leak-proof, compatible container | To contain liquids securely and prevent spills or reactions.[4] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | To ensure controlled and safe temporary storage of hazardous waste.[1] |
| Disposal Method | Licensed Hazardous Waste Contractor via EHS | To comply with federal and local regulations and ensure environmentally sound disposal.[2][5] |
| Empty Container Decontamination | Triple rinse with appropriate solvent | To remove residual chemical, allowing for safe disposal of the container.[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can confidently manage the waste associated with this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
